molecular formula C12H13NO B8752995 2,2-Dimethylchromane-6-carbonitrile

2,2-Dimethylchromane-6-carbonitrile

Katalognummer: B8752995
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: NBUWNTIATBQVDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethylchromane-6-carbonitrile ( 132685-98-4) is an organic compound with the molecular formula C 12 H 13 NO and a molecular weight of 187.24 g/mol [ ]. It is a derivative of the chromane scaffold, a structure recognized as a privileged motif in medicinal chemistry and present in numerous biologically active natural products [ ]. This compound serves as a versatile chemical building block in organic synthesis. Its molecular structure, featuring a carbonitrile group on the aromatic ring, makes it a valuable precursor for further chemical transformations. Researchers can utilize this functional group to synthesize a wide array of more complex molecules, including amines, amides, and carboxylic acid derivatives, for various research applications [ ]. A closely related and well-studied analog is 2,2-Dimethyl-2H-chromene-6-carbonitrile ( 33143-29-2), which features an unsaturated pyran ring. This chromene derivative is widely used as a key synthetic intermediate. For instance, it can undergo epoxidation to form 3,4-epoxy-6-cyano-2,2-dimethylchromene, a reaction that demonstrates its utility in constructing oxygen-containing heterocycles [ ]. Chromene and chromone (the keto-analog) cores are known substrates for synthesizing diverse heterocyclic compounds, such as pyridines and benzoxocines, through reactions with various nucleophilic reagents [ ]. Furthermore, carbonitrile-functionalized chromene derivatives have been investigated in materials science applications, such as serving as effective corrosion inhibitors for mild steel, showcasing the broad utility of this chemical class beyond pharmaceuticals [ ]. Disclaimer: This product is intended for research purposes and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C12H13NO

Molekulargewicht

187.24 g/mol

IUPAC-Name

2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile

InChI

InChI=1S/C12H13NO/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-4,7H,5-6H2,1-2H3

InChI-Schlüssel

NBUWNTIATBQVDR-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC2=C(O1)C=CC(=C2)C#N)C

Herkunft des Produkts

United States

Foundational & Exploratory

2,2-Dimethylchromane-6-carbonitrile: Scaffold Properties, Synthesis, and Applications in Potassium Channel Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,2-dimethylchromane-6-carbonitrile scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the foundational core for a major class of ATP-sensitive potassium ( KATP​ ) channel openers . By modulating the resting membrane potential of smooth muscle and cardiac cells, derivatives of this scaffold—most notably cromakalim and BMS-191095—have profound implications in the treatment of hypertension, asthma, and ischemic heart disease[1],[2]. This whitepaper provides an in-depth technical analysis of the chemical properties, mechanistic biology, and self-validating synthetic protocols associated with this critical chemical building block.

Core Chemical Properties & Reactivity Profile

The unique pharmacological efficacy of 2,2-dimethylchromane-6-carbonitrile derivatives is directly governed by the structural and electronic properties of the core scaffold.

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValue / Description
CAS Number 132685-98-4[3]
Molecular Formula C12​H13​NO
Molecular Weight 187.24 g/mol
LogP (Estimated) ~2.5 - 3.0 (Lipophilic, favorable for membrane permeation)
Key Functional Groups Gem-dimethyl (C2), Dihydropyran ring, Carbonitrile (C6)
Structural Causality & Reactivity
  • Steric Locking via Gem-Dimethyl Groups: The introduction of two methyl groups at the C2 position creates severe 1,3-diaxial steric interactions if the pyran ring attempts to undergo a chair flip. Causality: This locks the dihydropyran ring into a rigid half-chair conformation. This stereochemical rigidification is critical because it forces substituents at the C3 and C4 positions into a specific trans-diaxial or trans-diequatorial geometry, which is an absolute requirement for optimal binding to the receptor pocket .

  • Electronic Modulation via the 6-Carbonitrile Group: The −CN group exerts powerful electron-withdrawing inductive ( −I ) and resonance ( −M ) effects.

    • Metabolic Stability: By draining electron density from the fused benzene ring, the nitrile group protects the aromatic system from cytochrome P450-mediated oxidative degradation.

    • Receptor Anchoring: The sp-hybridized nitrogen acts as a highly directional hydrogen-bond acceptor, anchoring the molecule within the sulfonylurea receptor (SUR) binding site[4].

    • Synthetic Impact: In the chromene precursor (2,2-dimethyl-2H-chromene-6-carbonitrile), the conjugated −CN group renders the C3-C4 double bond highly electron-deficient. Consequently, standard electrophilic epoxidation (e.g., using mCPBA) is remarkably sluggish, necessitating alternative synthetic routes like bromohydrination .

Mechanistic Biology: KATP​ Channel Activation

Derivatives of 2,2-dimethylchromane-6-carbonitrile exert their biological effects by targeting the ATP-sensitive potassium ( KATP​ ) channel, a hetero-octameric complex composed of four regulatory sulfonylurea receptor (SUR) subunits and four pore-forming inwardly rectifying potassium (Kir6.x) subunits .

When a chromane derivative like levcromakalim binds to the SUR subunit (specifically SUR2A or SUR2B), it induces an allosteric conformational shift that opens the Kir6.2 pore[5]. The resulting efflux of potassium ions drives the cell membrane potential toward the potassium equilibrium potential (hyperpolarization). This hyperpolarization prevents the activation of voltage-dependent calcium channels (VDCCs), leading to a drop in intracellular calcium levels and resulting in smooth muscle relaxation (vasodilation) or cardioprotection[4],[6].

KATP_Pathway Ligand 2,2-Dimethylchromane-6-carbonitrile Derivatives SUR Sulfonylurea Receptor (SUR) Regulatory Subunit Ligand->SUR Binds to Kir Kir6.x Pore-Forming Subunit Conformational Change SUR->Kir Allosteric Activation KEfflux Potassium (K+) Efflux Kir->KEfflux Opens Pore Hyperpol Membrane Hyperpolarization KEfflux->Hyperpol Drives CaBlock Inhibition of Voltage-Gated Ca2+ Channels Hyperpol->CaBlock Prevents Activation Relaxation Smooth Muscle Relaxation & Cardioprotection CaBlock->Relaxation Decreases Intracellular Ca2+

K_ATP channel activation pathway by 2,2-dimethylchromane-6-carbonitrile derivatives.

Self-Validating Synthetic Methodology

The synthesis of highly active KATP​ openers like Levcromakalim requires strict stereochemical control. The following protocol outlines the step-by-step synthesis from basic precursors, embedding in-process validation checks to ensure experimental integrity .

Step 1: Chromene Core Formation
  • Procedure: Condense 4-cyanophenol with 2-hydroxy-2-methyl-3-butyne under phase-transfer catalysis (PTC) conditions. The reaction proceeds via a propargyl carbocation intermediate that attacks the aromatic ring, followed by cyclization[4].

  • Validation Check: 1H NMR must show the appearance of two distinct alkene doublets at roughly δ 5.6 and 6.3 ppm, confirming the formation of 2,2-dimethyl-2H-chromene-6-carbonitrile.

Step 2: Bromohydrination
  • Causality: Because the 6-CN group withdraws electron density from the C3-C4 alkene, direct epoxidation is inefficient. Bromohydrination circumvents this.

  • Procedure: Treat the chromene intermediate with N-Bromosuccinimide (NBS) in aqueous dioxane. Water attacks the intermediate bromonium ion at the more stable benzylic C4 position.

  • Validation Check: Disappearance of the alkene protons in 1H NMR and the appearance of trans-diaxial protons at C3 and C4, yielding trans-3-bromo-4-hydroxy-2,2-dimethylchromane-6-carbonitrile.

Step 3: Epoxidation & Step 4: Amination
  • Procedure: Treat the bromohydrin with aqueous NaOH to induce an intramolecular SN​2 displacement of the bromide, yielding the epoxide. Subsequently, open the oxirane ring with aqueous ammonia. Nucleophilic attack occurs at the benzylic C4 position.

  • Validation Check: The resulting trans-4-amino-3-hydroxy-2,2-dimethylchromane-6-carbonitrile will exhibit a characteristic shift of the C3/C4 protons to higher field. Resolve the racemate using a chiral acid (e.g., (+)-mandelic acid) to isolate the active (3S,4R) enantiomer.

Step 5: Pyrrolidinone Cyclization
  • Procedure: Acylate the (3S,4R) -amine with 4-chlorobutyryl chloride. Treat the resulting amide with Sodium Hydride ( NaH ) to induce intramolecular alkylation, displacing the terminal chlorine to form the pyrrolidinone ring.

  • Validation Check: Final LC-MS confirms the mass of Levcromakalim ( [M+H]+=287.1 ), and chiral HPLC confirms an enantiomeric excess (ee) of >99%.

Synthesis_Workflow SM 4-Cyanophenol + 2-Hydroxy-2-methyl-3-butyne Step1 PTC Condensation & Cyclization SM->Step1 Int1 2,2-Dimethyl-2H-chromene -6-carbonitrile Step1->Int1 Step2 Bromohydrination (NBS / H2O) Int1->Step2 Overcomes electron-poor alkene Int2 trans-3-Bromo-4-hydroxy Intermediate Step2->Int2 Step3 Epoxidation (NaOH) Int2->Step3 Base-mediated cyclization Int3 Epoxide Intermediate Step3->Int3 Step4 Amination (NH3) & Resolution Int3->Step4 trans-diaxial opening Int4 (3S,4R)-Amino Alcohol Step4->Int4 Step5 Acylation & Cyclization Int4->Step5 Product Levcromakalim Step5->Product

Step-by-step synthetic workflow for Levcromakalim from 4-cyanophenol.

Pharmacological Derivatives & Quantitative Data

Modifications at the C4 position of the 2,2-dimethylchromane-6-carbonitrile scaffold dictate tissue selectivity. While early generation molecules like cromakalim caused systemic vasodilation, modern derivatives like BMS-191095 have been engineered to selectively target mitochondrial KATP​ channels, offering cardioprotection during ischemia without hypotensive liabilities .

Table 2: Pharmacological Profiles of Key Derivatives
CompoundC4 SubstitutionPrimary Target EC50​ (Approx)Clinical / Research Application
Cromakalim 4-(2-oxopyrrolidin-1-yl)SUR2A/Kir6.2 (Vascular)1 - 10 μM Vasorelaxation, Hypertension model[7]
Levcromakalim 4-(2-oxopyrrolidin-1-yl) (3S,4R)SUR2A/Kir6.2 (Vascular)0.1 - 1 μM Active enantiomer; Asthma, Glaucoma[4]
BMS-191095 4-(((1H-imidazol-2-yl)methyl)(4-chlorophenyl)amino)Mitochondrial KATP​ ~0.5 μM Cardioprotection, Acute Myocardial Ischemia[8]

Conclusion & Future Perspectives

The 2,2-dimethylchromane-6-carbonitrile scaffold remains a cornerstone in the design of ion channel modulators. Its unique combination of steric rigidity (via the gem-dimethyl group) and electronic tuning (via the carbonitrile group) provides an ideal template for structure-activity relationship (SAR) optimization. Future drug development efforts are currently leveraging this scaffold to design highly selective SUR subunit modulators, aiming to isolate therapeutic benefits—such as neuroprotection and cardioprotection—from systemic hemodynamic side effects .

References

  • Buckle, D. R., et al. "Structural modifications of the potassium channel activator cromakalim: the C-3 position." Journal of the Chemical Society, Perkin Transactions 1, 1991.[Link]

  • Khelili, S., et al. "Synthesis and pharmacological evaluation of some N-arylsulfonyl-N-methyl-N'-(2,2-dimethyl-2H-1-benzopyran-4-yl)ureas structurally related to cromakalim." Bioorganic & Medicinal Chemistry, 2006.[Link]

  • Roy, A., et al. "Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener Cromakalim with in Vivo Ocular Hypotensive Activity." Journal of Medicinal Chemistry, 2016.[Link]

  • Pirotte, B., et al. "Recent Developments in the Chemistry of Potassium Channel Activators: The Cromakalim Analogs." Current Medicinal Chemistry, 2004.[Link]

  • Varró, A., et al. "Pharmacology of cardiac potassium channels." Cardiovascular Research, 2004.[Link]

Sources

Comprehensive Technical Guide: Molecular Weight and Physicochemical Profiling of 2,2-Dimethylchromane-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2-Dimethylchromane-6-carbonitrile (CAS: 132685-98-4) is a critical bicyclic intermediate extensively utilized in the synthesis of chroman-based pharmacological agents. With a molecular formula of C12H13NO and a molecular weight of 187.24 g/mol , this compound forms the structural backbone for numerous ATP-sensitive potassium (KATP) channel openers, including potent cardioprotective and neuroprotective agents. This whitepaper provides an in-depth analysis of its physicochemical properties, its role in drug development, and the exact analytical methodologies required for its structural and molecular weight validation.

Physicochemical Profiling & Molecular Weight Analysis

The molecular weight and exact mass of a pharmaceutical intermediate dictate its stoichiometric integration into complex synthetic pathways. For 2,2-Dimethylchromane-6-carbonitrile, the presence of the electron-withdrawing cyano group at the 6-position of the chromane ring significantly influences its ionization efficiency and spectral behavior.

Table 1: Quantitative Physicochemical Data
PropertyValue
IUPAC Name 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbonitrile
CAS Registry Number 132685-98-4
Molecular Formula C12H13NO
Average Molecular Weight 187.24 g/mol
Monoisotopic Exact Mass 187.0997 Da
[M+H]⁺ Ion (ESI-MS) 188.1070 Da
LogP (Predicted) ~2.8 - 3.1

Causality in Mass Analysis: Differentiating 2,2-Dimethylchromane-6-carbonitrile from isobaric impurities requires High-Resolution Mass Spectrometry (HRMS). The monoisotopic mass of 187.0997 Da must be validated to a mass accuracy of <5 ppm to ensure the absence of structural isomers that could derail downstream active pharmaceutical ingredient (API) synthesis.

Pharmacological Relevance: Chroman Derivatives as KATP Channel Openers

The 2,2-dimethylchromane scaffold is a privileged structure in medicinal chemistry. Derivatives of this core, such as cromakalim and BMS-191095, act as potent openers of mitochondrial KATP channels. Research has demonstrated that cardioselective mitochondrial KATP openers like BMS-191095 inhibit human platelet aggregation and exert cardioprotective effects during ischemia/reperfusion injury . Furthermore, selective opening of these channels induces delayed neuronal preconditioning, reducing neuronal damage after transient focal cerebral ischemia .

G Chroman 2,2-Dimethylchromane Derivatives SUR SUR Subunit (Sulfonylurea Receptor) Chroman->SUR Binds to Kir6 Kir6.x Subunit (Pore Forming) SUR->Kir6 Allosteric Activation K_efflux Potassium Efflux Kir6->K_efflux Opens Pore Hyperpol Membrane Hyperpolarization K_efflux->Hyperpol Causes Protect Cellular Protection (Cardio/Neuro) Hyperpol->Protect Leads to

Caption: Mechanism of K_ATP channel activation by chroman-based pharmacological agents.

Analytical Methodologies: Molecular Weight & Structural Validation

To ensure the scientific integrity of the synthesized 2,2-Dimethylchromane-6-carbonitrile, researchers must employ a self-validating analytical system. The following protocols outline the exact methodology for confirming its 187.24 g/mol molecular weight and structural fidelity.

G Sample Sample Prep (1 mg/mL in MeOH) LC UHPLC Separation (C18 Column) Sample->LC Injection ESI ESI+ Ionization ([M+H]+ Generation) LC->ESI Eluent TOF Q-TOF MS (Exact Mass: 188.107) ESI->TOF Ions Data Data Analysis (Isotope Match) TOF->Data Spectra

Caption: Step-by-step UHPLC-Q-TOF MS workflow for accurate molecular weight validation.

Protocol 1: UHPLC-Q-TOF MS for Exact Mass Determination

Causality: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight (Q-TOF) MS is utilized because the soft Electrospray Ionization (ESI) prevents the premature fragmentation of the labile cyano group, ensuring the intact [M+H]⁺ ion is detected.

Step-by-Step Workflow:

  • System Calibration (Self-Validation): Prior to sample injection, calibrate the Q-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy is within <2 ppm. Run a solvent blank (Methanol/Water) to establish a baseline and rule out column carryover.

  • Sample Preparation: Dissolve 1.0 mg of 2,2-Dimethylchromane-6-carbonitrile in 1.0 mL of LC-MS grade Methanol. Dilute to a final working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Reasoning: Formic acid acts as a proton source, facilitating the generation of the [M+H]⁺ adduct (188.1070 Da).

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 5% to 95% Acetonitrile over 5 minutes. Reasoning: The hydrophobic 2,2-dimethyl groups ensure strong retention on the C18 stationary phase, allowing separation from polar synthetic byproducts (such as unreacted 4-hydroxybenzonitrile).

  • Mass Spectrometry Acquisition: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the drying gas temperature to 300°C. Acquire data in the m/z range of 100-500 Da.

  • Data Analysis: Extract the ion chromatogram for m/z 188.1070. Compare the experimental isotopic distribution (M+1, M+2 peaks primarily from ¹³C naturally occurring isotopes) against the theoretical model for C12H13NO.

Protocol 2: ¹H and ¹³C NMR Structural Confirmation

Causality: While MS confirms the molecular weight, Nuclear Magnetic Resonance (NMR) is mandatory to verify the regiochemistry—specifically, that the cyano group is at the 6-position and the gem-dimethyl groups are at the 2-position, differentiating it from potential ortho-alkylation byproducts (e.g., 8-cyano isomers).

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition (400 MHz): Acquire 16 scans. Expected Signals: A sharp singlet integrating to 6 protons around δ 1.3 ppm confirms the 2,2-dimethyl group. Two triplets (or multiplets) around δ 1.8 ppm and δ 2.8 ppm confirm the adjacent CH₂ groups of the dihydropyran ring. Aromatic protons will appear between δ 6.8 and 7.5 ppm, with coupling constants indicative of 1,2,4-trisubstitution (confirming the 6-cyano position).

  • ¹³C NMR Acquisition (100 MHz): Acquire 512 scans. Expected Signals: The diagnostic nitrile carbon (C≡N) will appear characteristically around δ 119 ppm. The quaternary carbon at position 2 will appear around δ 75 ppm, shifted downfield due to the adjacent oxygen atom.

Conclusion

The rigorous physicochemical profiling of 2,2-Dimethylchromane-6-carbonitrile is foundational for its use in advanced medicinal chemistry. By validating its molecular weight (187.24 g/mol ) through high-resolution mass spectrometry and confirming its architecture via NMR, researchers ensure the integrity of downstream syntheses, particularly in the development of life-saving KATP channel modulators.

References

  • Cho, M. R., et al. "BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels." Archives of Pharmacal Research, 2005. URL:[Link]

  • Mayanagi, K., et al. "The mitochondrial K(ATP) channel opener BMS-191095 reduces neuronal damage after transient focal cerebral ischemia in rats." Journal of Cerebral Blood Flow & Metabolism, 2007. URL:[Link]

The 1H NMR Spectrum of 2,2-Dimethylchromane-6-carbonitrile: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The structural elucidation of small molecules remains the cornerstone of modern medicinal chemistry. The chromane (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged pharmacophore frequently encountered in drug discovery and natural product synthesis ()[1].

2,2-Dimethylchromane-6-carbonitrile presents a fascinating case study in Nuclear Magnetic Resonance (NMR) spectroscopy. The addition of a gem-dimethyl group at the C2 position and a strongly electron-withdrawing carbonitrile (-CN) group at the C6 position creates a highly specific push-pull electronic environment. As a Senior Application Scientist, I approach the interpretation of its 1 H NMR spectrum not as a simple peak-picking exercise, but as a self-validating system of electronic causality. Every chemical shift, integration, and coupling constant is a direct physical manifestation of the molecule's electron density distribution.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a strict, standardized methodology. The following protocol is designed to eliminate artifacts and ensure that the resulting spin systems are accurate representations of the molecular structure.

Step-by-Step Methodology
  • Sample Preparation (The Foundation):

    • Weigh exactly 10–15 mg of high-purity 2,2-dimethylchromane-6-carbonitrile ()[2].

    • Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality Check: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as an internal standard ( δ = 0.00 ppm), self-validating the chemical shift axis against solvent drift.

  • Data Acquisition (Precision Tuning):

    • Transfer the solution to a 5 mm precision NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer.

    • Lock onto the deuterium frequency of the CDCl 3​ solvent.

    • Causality Check: Perform rigorous 3D gradient shimming (Z1–Z5). A perfectly homogeneous magnetic field is non-negotiable for resolving the fine meta-couplings ( J≈2.0 Hz) expected in the aromatic region of this molecule.

    • Acquire data using a standard 90° pulse sequence (e.g., Bruker's zg30). Parameters: 16 scans (NS), 2.0 s relaxation delay (D1) to ensure full longitudinal relaxation, and a 3.0 s acquisition time (AQ).

  • Signal Processing (Fidelity Preservation):

    • Apply a 0.3 Hz exponential line-broadening (LB) window function to the Free Induction Decay (FID). This enhances the signal-to-noise ratio without artificially masking fine scalar couplings.

    • Perform Fourier Transformation (FT), followed by manual zero-order and first-order phase correction. Apply a polynomial baseline correction to guarantee that multiplet integrations are mathematically exact.

Mechanistic Causality of Spin Systems

The 1 H NMR spectrum of 2,2-dimethylchromane-6-carbonitrile can be logically divided into two distinct domains: the aliphatic dihydropyran ring and the substituted aromatic ring.

The Aliphatic Domain (The Dihydropyran Ring)

The aliphatic region is defined by the C2, C3, and C4 positions of the chromane ring ()[3].

  • C2 gem-Dimethyls: The two methyl groups attached to C2 are chemically equivalent due to the rapid conformational flipping of the dihydropyran half-chair. They appear as a sharp, highly integrated 6H singlet at ~1.35 ppm . While the adjacent ether oxygen exerts an inductive pull (-I effect), its influence is attenuated over two single bonds, keeping the resonance within the standard shielded alkyl range.

  • C3 and C4 Methylenes: These four protons form a classic A2​X2​ (or A2​M2​ ) spin system. The C3 protons are homobenzylic and appear as a triplet at ~1.85 ppm ( J=6.8 Hz). In stark contrast, the C4 protons are directly adjacent to the aromatic ring (the benzylic position). The diamagnetic anisotropy of the aromatic π -electron cloud heavily deshields the C4 protons, shifting them downfield to a triplet at ~2.80 ppm ( J=6.8 Hz) ()[4].

The Aromatic Domain (The AMX Spin System)

The aromatic ring is a 1,2,4-trisubstituted benzene, which classically presents an AMX coupling pattern. The chemical shifts in this domain are dictated entirely by the push-pull electronic relationship between the C1 ether oxygen and the C6 carbonitrile group ()[5].

  • C8-H (The Shielded Proton): The oxygen atom at position 1 acts as a powerful π -electron donor via resonance (+M effect). This dramatically increases electron density at the ortho and para positions. Consequently, the C8 proton (ortho to the oxygen) is highly shielded and appears furthest upfield in the aromatic region at ~6.85 ppm as an ortho-coupled doublet ( J=8.5 Hz).

  • C7-H (The Deshielded Multiplet): The carbonitrile group at C6 is a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. C7 is ortho to this EWG and meta to the shielding oxygen. As a result, C7-H is heavily deshielded, appearing at ~7.40 ppm . It splits into a doublet of doublets (dd) due to ortho-coupling with C8-H ( J=8.5 Hz) and fine meta-coupling with C5-H ( J=2.0 Hz).

  • C5-H (The Isolated Proton): Also ortho to the carbonitrile group, C5-H is similarly deshielded and appears at ~7.45 ppm . Because it is flanked by the C6-nitrile and the C4a-bridgehead carbon, it lacks an adjacent ortho proton. It therefore appears as a fine doublet (d) driven solely by meta-coupling to C7-H ( J=2.0 Hz) ()[5].

Quantitative Data Presentation

The following table summarizes the self-validating 1 H NMR assignments based on the mechanistic rationale described above.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Rationale
C2-(CH 3​ ) 2​ 1.35Singlet (s)6H-Equivalent methyls; shielded alkyl environment.
C3-H 2​ 1.85Triplet (t)2H6.8Homobenzylic; coupled to C4-H 2​ .
C4-H 2​ 2.80Triplet (t)2H6.8Benzylic position; deshielded by aromatic ring current.
C8-H 6.85Doublet (d)1H8.5Ortho to ether oxygen (+M effect); strongly shielded.
C7-H 7.40Doublet of doublets (dd)1H8.5, 2.0Ortho to nitrile (-M effect); meta to oxygen.
C5-H 7.45Doublet (d)1H2.0Ortho to nitrile; meta-coupled to C7-H.

Structural Validation Workflow

To ensure complete scientific integrity, 1D 1 H NMR data should always be cross-validated using 2D NMR techniques (such as COSY, HSQC, and HMBC). The logical workflow for this elucidation process is visualized below.

NMR_Workflow N1 Sample Preparation (CDCl3, 298K, TMS internal std) N2 1H NMR Data Acquisition (400 MHz, zg30 pulse sequence) N1->N2 N3 Signal Processing (Fourier Transform, Phase & Baseline Corr.) N2->N3 N4 Spin System Extraction (Integration & Multiplet Analysis) N3->N4 N5 Aliphatic Domain (gem-dimethyl, C3-H2, C4-H2) N4->N5 N6 Aromatic Domain (C5-H, C7-H, C8-H AMX System) N4->N6 N7 Structural Validation (COSY, HSQC, HMBC Cross-checks) N5->N7 N6->N7

Figure 1: 1H NMR structural elucidation workflow for 2,2-dimethylchromane-6-carbonitrile.

References

  • ACS Omega. "Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions". ACS Publications. URL:[Link][4]

  • MDPI. "Synthesis and Evaluation of Trypanocidal Activity of Chromane-Type Compounds and Acetophenones". Molecules. URL:[Link][1]

  • ARKIVOC. "Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations". Arkat USA. URL:[Link][3]

  • PMC. "Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia". National Institutes of Health. URL:[Link][5]

Sources

Structural Elucidation of 2,2-Dimethylchromane-6-carbonitrile: A Comprehensive Guide to 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the landscape of cardiovascular drug development, 2,2-dimethylchromane-6-carbonitrile (CAS: 132685-98-4) serves as a critical, rigid heterocyclic intermediate. It is the foundational scaffold for synthesizing benzopyran-based ATP-sensitive potassium ( KATP​ ) channel openers, most notably Cromakalim and its active enantiomer Levcromakalim [1].

For synthetic chemists and drug development professionals, the structural validation of this intermediate is non-negotiable. A misassigned regiochemistry during the Friedel-Crafts alkylation and subsequent cyclization of 4-cyanophenol can lead to inactive isomers. Carbon-13 Nuclear Magnetic Resonance ( 13C NMR) spectroscopy is the most definitive analytical tool for this validation. This whitepaper provides an in-depth, causality-driven guide to the 13C NMR spectral assignments, mechanistic substituent effects, and optimized acquisition protocols for 2,2-dimethylchromane-6-carbonitrile.

Pathway A 2,2-Dimethylchromane -6-carbonitrile B Epoxidation & Amination A->B C Cromakalim (Active API) B->C D K_ATP Channel Activation C->D E Vasodilation & Smooth Muscle Relaxation D->E

Fig 1: Biological application pathway of 2,2-dimethylchromane-6-carbonitrile to Cromakalim.

Mechanistic Insights into 13C Chemical Shifts

The chromane scaffold consists of a benzene ring fused to a dihydropyran ring. The chemical shifts in its 13C NMR spectrum are dictated by a complex interplay of inductive effects ( −I ), resonance effects ( −M , +M ), and magnetic anisotropy. Understanding these substituent effects through Hammett and Lynch correlations is essential for accurate spectral interpretation [2].

The Anisotropic Shielding of the Cyano Group (C6)

The cyano ( −C≡N ) group at position 6 is a strong electron-withdrawing group. While it deshields the ortho (C5, C7) and para (C8a) positions via resonance ( −M effect), its effect on the ipso carbon (C6) is counterintuitive. The linear sp -hybridized geometry of the nitrile group generates a strong diamagnetic shielding cone along the bond axis due to the circulation of π -electrons. This magnetic anisotropy heavily shields C6, shifting it unusually upfield to approximately 103–105 ppm , compared to a typical aromatic carbon (~125 ppm).

The Inductive Deshielding of the Ether Oxygen (C8a & C2)

The oxygen atom at position 1 acts as a π -donor to the aromatic ring ( +M effect) but is a strong σ -acceptor due to its high electronegativity ( −I effect).

  • C8a (Aromatic fused carbon): The direct attachment to oxygen strips electron density from the carbon nucleus, deshielding it and pushing the signal downfield to ~158.5 ppm .

  • C2 (Aliphatic quaternary carbon): Similarly, the aliphatic C2 carbon is deshielded by the adjacent oxygen, appearing at ~75.0 ppm , a hallmark shift for tertiary ethers.

Quantitative Data Presentation: Spectral Assignments

The table below summarizes the empirical 13C NMR chemical shifts for 2,2-dimethylchromane-6-carbonitrile in CDCl3​ , grounded in structural analogs and theoretical Density Functional Theory (DFT) calculations [3].

PositionCarbon EnvironmentPredicted Shift ( δ , ppm)Mechanistic Causality & Substituent Effects
C8a Aromatic Quaternary~158.5Strongly deshielded by the direct −I effect of the adjacent ether oxygen.
C5 Aromatic CH~133.5Deshielded by the −M resonance effect of the para-cyano group.
C7 Aromatic CH~131.0Deshielded by the −M resonance effect of the ortho-cyano group.
C4a Aromatic Quaternary~122.5Fused ring junction; standard aromatic region.
CN Nitrile Carbon~119.5Characteristic sp -hybridized carbon shift.
C8 Aromatic CH~118.0Shielded by the +M effect of the adjacent ether oxygen.
C6 Aromatic Quaternary~103.5Ipso carbon; strongly shielded by the diamagnetic anisotropy of the C≡N triple bond.
C2 Aliphatic Quaternary~75.0Deshielded by the adjacent ether oxygen.
C3 Aliphatic CH2​ ~32.5Adjacent to the sterically bulky gem-dimethyl group.
2-CH3 Aliphatic CH3​ (x2)~26.8Equivalent methyl groups; standard aliphatic region.
C4 Benzylic CH2​ ~22.0Shielded relative to C3; typical benzylic methylene shift.

Self-Validating Experimental Protocol

Acquiring a high-quality 13C NMR spectrum for 2,2-dimethylchromane-6-carbonitrile requires overcoming the inherent insensitivity of the 13C isotope (1.1% natural abundance) and the long longitudinal relaxation times ( T1​ ) of its five unprotonated (quaternary) carbons. The following protocol is designed as a self-validating system to ensure no quaternary signals are lost to baseline noise.

Workflow A 1. Sample Preparation Dissolve 40-50 mg in 0.6 mL CDCl3 B 2. Instrument Tuning Tune X-channel to 13C Larmor Freq A->B C 3. NMR Acquisition 13C{1H} CPD, D1=3.0s, NS=1024 B->C D 4. Data Processing Zero-fill to 64k, LB=1.0 Hz, FT C->D E 5. Structural Validation Verify C6 (103 ppm) & C8a (158 ppm) D->E

Fig 2: End-to-end workflow for 13C NMR acquisition and structural validation.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 40–50 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: A highly concentrated sample is mandatory for 13C NMR to achieve a sufficient Signal-to-Noise Ratio (SNR) within a reasonable timeframe. CDCl3​ provides the necessary deuterium lock signal and its solvent peak (a triplet at 77.16 ppm) does not overlap with the critical C2 signal (~75.0 ppm).

Step 2: Pulse Sequence Selection

  • Action: Select a standard 1D 13C sequence with broadband proton decoupling (e.g., zgpg30 on Bruker systems).

  • Causality: Broadband decoupling collapses the complex 13C−1H scalar couplings ( J -couplings) into sharp singlets, drastically increasing the SNR. The 30-degree excitation pulse allows for faster magnetization recovery between scans compared to a 90-degree pulse.

Step 3: Parameter Optimization (Critical Step)

  • Action: Set the Relaxation Delay (D1) to 3.0 seconds and the Number of Scans (NS) to 1024 .

  • Causality: 2,2-Dimethylchromane-6-carbonitrile contains five quaternary carbons (C2, C4a, C6, C8a, CN). Because these carbons lack directly attached protons, they cannot efficiently undergo dipole-dipole relaxation. Consequently, their T1​ relaxation times are exceptionally long. If a standard D1 (e.g., 1.0s) is used, the magnetization of these carbons will not fully recover between pulses, causing their signals to artificially attenuate or vanish entirely. A 3.0s delay ensures complete recovery and reliable detection.

Step 4: Data Processing

  • Action: Apply an Exponential Window Function with a Line Broadening (LB) factor of 1.0 Hz prior to the Fourier Transform (FT).

  • Causality: The FID (Free Induction Decay) of a 13C acquisition contains significant high-frequency noise at the tail end. Multiplying the FID by a decaying exponential function suppresses this noise, artificially boosting the SNR of the quaternary carbons at an acceptable, negligible cost to spectral resolution.

References

  • PubChem Compound Summary for CID 136936, 2,2-Dimethylchroman. National Center for Biotechnology Information. URL:[Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Iguchi, D., et al. Molecules, 2020, 25(9), 2061. URL:[Link]

  • Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. Universidad de Las Palmas de Gran Canaria (accedaCRIS). URL:[Link]

Spectral Decoding of 2,2-Dimethylchromane-6-carbonitrile: A Comprehensive FT-IR Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a critical intermediate in the synthesis of benzopyran-based therapeutics—most notably ATP-sensitive potassium (K_ATP) channel openers like cromakalim—2,2-Dimethylchromane-6-carbonitrile (CAS: 132685-98-4) demands rigorous analytical characterization. This whitepaper provides an in-depth, causality-driven guide to the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. By mapping its molecular architecture to theoretical vibrational modes and detailing a self-validating Attenuated Total Reflectance (ATR) protocol, this guide serves as an authoritative reference for researchers and drug development professionals.

Molecular Architecture & Pharmacological Significance

The structural framework of 2,2-Dimethylchromane-6-carbonitrile consists of a bicyclic chromane core (a benzene ring fused to a tetrahydropyran ring), a gem-dimethyl group at the C2 position, and a highly electron-withdrawing nitrile group at the C6 position [1].

In medicinal chemistry, this specific scaffold is highly prized. When functionalized further (e.g., via epoxidation and subsequent ring-opening), it yields compounds that selectively target the SUR2B subunit of K_ATP channels, leading to smooth muscle relaxation and vasodilation. Understanding the structural integrity of this precursor via FT-IR is paramount to downstream synthetic success.

KATP_Pathway Compound 2,2-Dimethylchroman Derivatives (e.g., Cromakalim) Receptor SUR2B Subunit of K_ATP Channel Compound->Receptor Binds to IonFlux Potassium (K+) Efflux Receptor->IonFlux Opens Channel Membrane Membrane Hyperpolarization IonFlux->Membrane Alters Gradient Calcium Closure of Voltage-Gated Ca2+ Channels Membrane->Calcium Inhibits Outcome Smooth Muscle Relaxation (Vasodilation) Calcium->Outcome Decreases Intracellular Ca2+

Fig 1: Pharmacological signaling pathway of 2,2-dimethylchroman derivatives.

Theoretical Vibrational Framework: The Causality of Spectra

A Senior Application Scientist does not merely read peaks; they interpret the physical causality behind them. The FT-IR spectrum of 2,2-Dimethylchromane-6-carbonitrile is dictated by its distinct functional groups [2].

  • The Nitrile (-C≡N) Stretch (~2225 cm⁻¹): Unlike aliphatic nitriles, the cyano group here is directly conjugated with the aromatic ring. This conjugation allows for a significant change in the molecular dipole moment during the stretching vibration. Causality: The enhanced dipole moment change results in a sharp, highly intense absorption band, shifting slightly lower than non-conjugated nitriles due to the delocalization of the triple bond's π-electrons into the aromatic system.

  • The gem-Dimethyl Motif (~1380 & ~1365 cm⁻¹): The C2 carbon hosts two methyl groups. Causality: The spatial proximity and identical mass of these groups cause their symmetric bending vibrations (umbrella modes) to couple. This steric and mechanical coupling splits the absorption into a highly characteristic doublet, serving as a definitive marker for the 2,2-dimethyl substitution.

  • Aryl-Alkyl Ether Linkage (~1240 cm⁻¹ & ~1120 cm⁻¹): The chromane core features an oxygen atom bonded to an sp² aromatic carbon and an sp³ aliphatic carbon. Causality: The lone pairs on the oxygen atom participate in resonance with the aromatic π-system, increasing the double-bond character of the C(aryl)-O bond. Consequently, the asymmetric C-O-C stretch requires higher energy and shifts to a higher wavenumber (~1240 cm⁻¹) compared to standard dialkyl ethers [3].

Self-Validating Experimental Protocol: High-Resolution ATR-FTIR

To ensure maximum trustworthiness and reproducibility, Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal is selected over traditional KBr pelleting.

Why ATR? 2,2-Dimethylchromane-6-carbonitrile is a crystalline solid. Grinding it with KBr under high pressure can induce polymorphic transformations or facilitate moisture absorption (hygroscopicity), artificially broadening the C-H stretching regions. Diamond ATR eliminates these matrix effects, preserving the native crystalline lattice vibrations.

Step-by-Step Methodology

This protocol is designed as a self-validating system. Every step includes an internal check to guarantee data integrity.

  • System Calibration & Validation:

    • Action: Run a standard 1.5 mil polystyrene film.

    • Validation: Verify the exact position of the 1601 cm⁻¹ and 1028 cm⁻¹ bands. If deviation exceeds ±1 cm⁻¹, realign the interferometer.

  • Background Acquisition:

    • Action: Collect a 32-scan background spectrum of the clean diamond crystal in ambient air (Resolution: 4 cm⁻¹).

    • Validation: Apply a real-time atmospheric compensation algorithm to subtract ambient H₂O and CO₂. The baseline must be flat before proceeding.

  • Sample Application:

    • Action: Place ~2-5 mg of 2,2-Dimethylchromane-6-carbonitrile directly onto the diamond crystal. Lower the pressure anvil until the torque slips (ensuring uniform, reproducible contact pressure).

  • Spectral Acquisition:

    • Action: Acquire 64 co-added scans from 4000 to 400 cm⁻¹.

    • Validation: Monitor the interferogram centerburst. The signal-to-noise ratio (SNR) must exceed 10,000:1.

  • Data Processing:

    • Action: Apply an ATR-correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave, ensuring relative peak intensities match transmission spectra.

FTIR_Workflow Prep Sample Preparation (Diamond ATR) Bkg Background Scan (Air) Prep->Bkg Scan IR Beam Irradiation Bkg->Scan Interferogram Interferogram Generation Scan->Interferogram Evanescent Wave Interaction FFT Fast Fourier Transform Interferogram->FFT Spectrum Spectral Analysis FFT->Spectrum ATR Correction & Peak Picking

Fig 2: Self-validating ATR-FTIR experimental workflow.

Quantitative Spectral Data & Peak Assignment

The following table synthesizes the expected quantitative FT-IR data for 2,2-Dimethylchromane-6-carbonitrile, organized by functional group causality.

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment & Causality
~3060 Weakν(=C-H) stretchAromatic C-H stretching. Above 3000 cm⁻¹ due to sp² hybridization.
2975, 2930, 2870 Mediumν(C-H) stretchAsymmetric and symmetric aliphatic C-H stretching from the gem-dimethyl and tetrahydropyran ring.
~2225 Strong, Sharpν(C≡N) stretchNitrile stretch. Highly intense due to conjugation with the aromatic ring [2].
1605, 1495 Mediumν(C=C) stretchAromatic ring skeletal vibrations. Shifted slightly by the electron-withdrawing cyano group.
1380, 1365 Mediumδ(C-H) bendgem-Dimethyl umbrella mode doublet. Caused by steric coupling of the two C2 methyls.
~1240 Strongν(C-O-C) asym.Asymmetric aryl-alkyl ether stretch. High frequency due to oxygen-aromatic resonance [3].
~1120 Mediumν(C-O-C) sym.Symmetric ether stretch within the chromane ring.
880, 820 Strongγ(=C-H) out-of-planeCharacteristic out-of-plane bending for a 1,2,4-trisubstituted benzene ring.

References

  • Sapienza University of Rome (I.R.I.S.). (n.d.). Supporting Information: FT-IR(ATR) data for chromene derivatives. Retrieved March 15, 2026, from[Link]

Mass Spectrometry of 2,2-Dimethylchromane-6-carbonitrile: Fragmentation Mechanisms and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Significance

2,2-Dimethylchromane-6-carbonitrile (CAS: 132685-98-4) is a highly valued intermediate in medicinal chemistry, primarily serving as the core scaffold for benzopyran-based potassium channel openers (KCOs) such as . Its structure consists of a fused bicyclic system—a benzene ring bearing an electron-withdrawing cyano group at C-6, and a tetrahydropyran ring with a gem-dimethyl substitution at C-2.

Understanding its mass spectrometric behavior is crucial for impurity profiling, structural elucidation, and pharmacokinetic tracking during drug development. This guide provides a comprehensive analysis of its ionization characteristics, detailing the causality behind its primary fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI).

Ionization Profiling: EI vs. ESI

The choice of ionization technique dictates the observed mass spectrum and the structural information retrieved.

  • ESI-HRMS (Positive Mode): The presence of the cyano group allows for efficient protonation in acidic mobile phases. The intact molecule yields a strong [M+H]⁺ ion at a theoretical exact mass of m/z 188.1075. This soft ionization technique is ideal for confirming the intact molecular formula.

  • EI-MS (70 eV): The hard ionization process strips an electron to form the radical cation [M]•⁺ at m/z 187. The subsequent fragmentation is heavily directed by the thermodynamic stability of the resulting product ions, specifically the formation of conjugated oxotropylium species.

Core Fragmentation Mechanisms (EI-MS)

The electron-induced fragmentation of 2,2-dimethylchromans is highly predictable and driven by the structural features of the pyran ring. As documented in studies of, the fragmentation proceeds via two primary pathways:

Pathway A: Alpha-Cleavage (Base Peak Formation)

The defining feature of the EI-MS spectrum is the massive signal at m/z 172. The radical cation [M]•⁺ undergoes rapid alpha-cleavage at the C-2 position, expelling a methyl radical (•CH₃, 15 Da). Causality: This cleavage is thermodynamically favored because it generates a tertiary oxonium ion, which subsequently undergoes ring expansion to form a highly stable, fully conjugated oxotropylium ion. The electron-withdrawing cyano group at C-6 further stabilizes the charge distribution across the expanded ring system, making m/z 172 the base peak (100% relative abundance).

Pathway B: Retro-Diels-Alder (RDA) / Ring Cleavage

A secondary, yet diagnostic, pathway involves the cleavage of the heterocyclic ring. The molecular ion loses a 55 Da fragment (C₄H₇•) via a complex rearrangement and ring contraction. Causality: The loss of C₄H₇• yields a protonated quinone methide intermediate at m/z 132. This pathway is a hallmark of 2,2-dimethylchroman derivatives, allowing analysts to distinguish them from other isomeric benzofurans or linear chain analogs.

Mechanistic Diagram

G M Molecular Ion [M]•+ m/z 187 C12H13NO M_CH3 [M - CH3]+ m/z 172 Oxotropylium Ion (Base Peak) M->M_CH3 - •CH3 (15 Da) α-Cleavage M_C4H7 [M - C4H7]+ m/z 132 Quinone Methide Derivative M->M_C4H7 - C4H7 (55 Da) Ring Cleavage M_HCN [M - CH3 - HCN]+ m/z 145 Secondary Cleavage M_CH3->M_HCN - HCN (27 Da) Nitrile Extrusion

Primary EI-MS fragmentation pathways of 2,2-Dimethylchromane-6-carbonitrile.

Experimental Protocols

To ensure high trustworthiness and reproducibility, the following self-validating protocols are established for the mass spectrometric analysis of 2,2-Dimethylchromane-6-carbonitrile.

Protocol 1: GC-EI-MS for Structural Fingerprinting
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade dichloromethane (DCM). Vortex for 30 seconds to ensure complete dissolution.

  • Injection Parameters: Inject 1.0 µL of the sample into the GC inlet maintained at 250 °C. Causality: Use a split ratio of 10:1 to prevent column overloading, which ensures sharp peak shapes and prevents ion-molecule reactions in the source that could skew isotopic ratios.

  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the oven temperature program: Initial hold at 80 °C for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes. Use Helium carrier gas at a constant flow of 1.0 mL/min.

  • Mass Spectrometer Settings: Operate the MS in Electron Ionization (EI) mode at an ionization energy of exactly 70 eV. Causality: Standardizing at 70 eV is critical to ensure the fragmentation pattern perfectly matches established library spectra. Set the ion source temperature to 230 °C and scan from m/z 40 to 300.

Protocol 2: LC-ESI-HRMS for Exact Mass Determination
  • Sample Preparation: Prepare a 1.0 µg/mL solution in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatographic Separation: Use a reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.7 µm particle size). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min. Causality: The acidic modifier (formic acid) acts as a proton donor, vastly increasing the ionization efficiency of the weakly basic cyano nitrogen.

  • Mass Spectrometer Settings: Operate a Q-TOF or Orbitrap mass spectrometer in positive ESI mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350 °C. Acquire data in full-scan mode (m/z 100–500) with a mass resolution of at least 70,000 (FWHM) to ensure mass accuracy within 5 ppm.

Quantitative Data Summaries

Table 1: High-Resolution Mass Spectrometry (ESI+) Data
Ion SpeciesFormulaTheoretical Exact Mass (m/z)Expected Adducts
Protonated Molecule[C₁₂H₁₃NO + H]⁺188.1075[M+H]⁺
Sodium Adduct[C₁₂H₁₃NO + Na]⁺210.0895[M+Na]⁺
Potassium Adduct[C₁₂H₁₃NO + K]⁺226.0634[M+K]⁺
Table 2: Electron Ionization (EI-MS) Fragmentation Assignments
Fragment m/zRelative AbundanceFormulaStructural Assignment
18720 - 30%C₁₂H₁₃NO•⁺Molecular Ion [M]•⁺
172100% (Base Peak)C₁₁H₁₀NO⁺[M - CH₃]⁺ (Oxotropylium Ion)
14510 - 15%C₁₀H₉O⁺[M - CH₃ - HCN]⁺
13215 - 25%C₈H₆NO⁺[M - C₄H₇]⁺ (Quinone Methide)

References

  • Van der Schyf, C. J., et al. "Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems." Molecules, 2011. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 93504, Levcromakalim." PubChem, 2026. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 443423, 3-Hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile." PubChem, 2026. URL:[Link]

Pharmacological Modulation of ATP-Sensitive Potassium Channels: A Technical Guide to the 2,2-Dimethylchromane-6-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in ion channel pharmacology, I frequently evaluate molecular scaffolds that define entire therapeutic classes. The 2,2-dimethylchromane-6-carbonitrile nucleus is the archetypal pharmacophore for ATP-sensitive potassium ( KATP​ ) channel openers1[1]. This in-depth technical guide deconstructs the biophysical mechanisms, structure-activity relationships (SAR), and experimental validation protocols for derivatives of this benzopyran scaffold, providing a comprehensive framework for drug development professionals targeting cardiovascular and metabolic disorders.

Mechanistic Foundation: KATP​ Channel Modulation

The KATP​ channel is an octameric complex consisting of four pore-forming inward-rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor subunits (SUR). The 2,2-dimethylchromane-6-carbonitrile core acts as an allosteric modulator.

The Causality of Activation: Derivatives of this scaffold do not bind to the pore itself; rather, they bind to the nucleotide-binding domains (NBDs) of the SUR subunit. This binding stabilizes the SUR subunit in a conformation that physically pulls open the Kir6.x pore. The resulting efflux of potassium ions drives the resting membrane potential toward the potassium equilibrium potential ( EK​ ), causing profound membrane hyperpolarization. In smooth muscle, this voltage drop crosses the deactivation threshold for Voltage-Dependent Calcium Channels (VDCCs). The subsequent closure of VDCCs halts calcium influx, decoupling the actin-myosin cross-bridge cycle and inducing vasorelaxation2[2].

KATP_Pathway A 2,2-Dimethylchromane Derivatives B SUR Subunit (Binding & Activation) A->B Binds to C Kir6.x Pore Opening (K+ Efflux) B->C Conformational Change D Membrane Hyperpolarization C->D Electrophysiological Shift E VDCC Closure (Decreased Intracellular Ca2+) D->E Voltage Drop F Smooth Muscle Relaxation E->F Actin-Myosin Decoupling

Mechanism of K_ATP channel activation by 2,2-dimethylchromane-6-carbonitrile.

Structure-Activity Relationship (SAR) Dynamics

The biological activity of the benzopyran class is highly sensitive to steric and electronic modifications. As application scientists, we observe three critical SAR pillars:

  • The 2,2-Dimethyl Group: This moiety provides essential lipophilic anchoring into the hydrophobic pocket of the SUR subunit. Truncation to a single methyl group or removal entirely drastically reduces binding affinity.

  • The 6-Cyano Group: The strong electron-withdrawing nature of the cyano group at the C6 position is critical for maintaining high potency. Replacing it with less electronegative or bulky groups (e.g., alkyls) shifts the pharmacological profile and generally reduces antihypertensive efficacy3[3].

  • C3 and C4 Substitutions: The stereochemistry at C3 and C4 dictates tissue selectivity. A trans relationship between a C3-hydroxyl and a bulky C4 substituent is optimal. For instance, a pyrrolidone ring at C4 yields Cromakalim (a potent smooth muscle relaxant), whereas an imidazole derivative yields BMS-191095 , which selectively targets mitochondrial KATP​ channels for cardioprotection without inducing systemic vasodilation 4[4].

Table 1: Comparative SAR and Potency of Key Derivatives
CompoundC4 SubstituentPrimary Target SubtypeApproximate EC50​
Cromakalim 2-oxopyrrolidin-1-ylVascular Smooth Muscle (Kir6.1/SUR2B)~150 - 870 nM
Levcromakalim (3S,4R)-2-oxopyrrolidin-1-ylVascular Smooth Muscle (Kir6.1/SUR2B)~80 - 150 nM
BMS-191095 (1H-imidazol-2-yl)methylaminoMitochondrial KATP​ (Kir6.2/SUR1)~1 - 5 µM
Y-26763 N-hydroxyacetamideVascular Smooth Muscle (Kir6.1/SUR2B)~170 nM

(Data synthesized from in vitro whole-cell patch-clamp and vasorelaxation assays5[5], 2[2])

Experimental Workflows: Self-Validating Systems

To rigorously validate the efficacy and selectivity of a new 2,2-dimethylchromane-6-carbonitrile derivative, we must employ a self-validating patch-clamp protocol. A protocol is only trustworthy if it contains internal controls that prove causality.

Protocol: Whole-Cell Patch-Clamp Validation of KATP​ Currents

Objective: To confirm that the observed outward current is exclusively mediated by KATP​ channel activation.

  • Cell Preparation: Plate HEK293 cells stably expressing human Kir6.1/SUR2B (for vascular targeting) or Kir6.2/SUR1 (for pancreatic/mitochondrial targeting).

  • Baseline Recording: Establish the whole-cell configuration using a physiological K+ gradient. Record the baseline holding current at -40 mV. Scientific Rationale: Establishing a stable baseline ensures that endogenous leak currents are accounted for.

  • Compound Perfusion: Perfuse the cells with the test compound (e.g., Levcromakalim at 10 µM). Observe the development of an outward current reversing near -80 mV ( EK​ ).

  • Pharmacological Reversal (The Self-Validating Step): Co-perfuse the test compound with Glibenclamide (3 µM), a potent and specific SUR antagonist.

    • Causality Check: We use glibenclamide because it competitively binds the SUR subunit. If the outward current is abolished by glibenclamide, it proves the test compound's effect was specifically SUR-mediated 5[5]. If the current persists, the compound has off-target membrane-destabilizing effects.

Workflow S1 Cell Preparation (HEK293 + SUR2/Kir6.2) S2 Whole-Cell Patch-Clamp S1->S2 S3 Compound Perfusion S2->S3 S4 Current Recording S3->S4 S5 Glibenclamide Reversal S4->S5

Step-by-step patch-clamp electrophysiology workflow for validating K_ATP openers.

Conclusion

The 2,2-dimethylchromane-6-carbonitrile scaffold remains a cornerstone in ion channel drug discovery. By understanding the strict structural requirements at the C4 position and employing rigorous, glibenclamide-reversible electrophysiological assays, researchers can fine-tune this nucleus to achieve remarkable tissue selectivity—ranging from potent antihypertensives to cardioprotective agents like BMS-191095 6[6].

References

  • ResearchGate. "Identification of 3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran derivatives as potassium channel activators and anti-inflammatory agents".[Link]

  • MDPI. "Pharmacological Profiling of K ATP Channel Modulators: An Outlook for New Treatment Opportunities for Migraine".[Link]

  • NIH / PubMed Central. "Binding and effects of KATP channel openers in the vascular smooth muscle cell line, A10".[Link]

  • DC Chemicals. "Products: BMS-191095 hydrochloride".[Link]

Sources

The 2,2-Dimethylchromane-6-carbonitrile Scaffold: A Technical Guide to Benzopyran-Based K_ATP Channel Openers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzopyran derivative 2,2-dimethylchromane-6-carbonitrile (and its unsaturated analog, 2,2-dimethyl-2H-chromene-6-carbonitrile) represents one of the most privileged scaffolds in modern medicinal chemistry. Originally identified as the core structural motif of the prototypical ATP-sensitive potassium (K_ATP) channel opener, Cromakalim, this scaffold has driven decades of research into antihypertensive, bronchodilatory, and cardioprotective therapeutics.

This whitepaper provides an in-depth technical analysis of the 2,2-dimethylchromane-6-carbonitrile literature, detailing the mechanistic rationale behind its pharmacophore, self-validating synthetic protocols, and its downstream applications in drug development.

Structural Rationale & Pharmacophore Mechanics

The pharmacological efficacy of benzopyran-based K_ATP openers is inextricably linked to the precise spatial arrangement of the 2,2-dimethylchromane core. Every functional group on this scaffold serves a distinct, causal purpose in receptor binding [2]:

  • The gem-Dimethyl Group (C2): The presence of two methyl groups at the C2 position is critical for locking the pyran ring into a specific half-chair conformation. This steric bulk prevents the molecule from adopting planar geometries, ensuring the C3 and C4 substituents are projected at the correct vectors for SUR (Sulfonylurea Receptor) subunit interaction.

  • The Cyano Group (C6): The strong electron-withdrawing nature of the carbonitrile group at C6 significantly enhances the acidity of the C4 position during synthesis and provides a critical hydrogen-bond acceptor site for the target receptor.

  • The C3-C4 trans Geometry: Active K_ATP openers (such as Levcromakalim) require a trans-relationship between the C3-hydroxyl group and the C4-nitrogenous substituent. This geometry is achieved via the stereospecific ring-opening of a chiral epoxide intermediate.

SynthWorkflow A 4-Cyanophenol + 2-Hydroxy-2-methyl-3-butyne B 2,2-Dimethyl-2H-chromene- 6-carbonitrile A->B PTC, Base Cyclization C Chiral Epoxide (Asymmetric Epoxidation) B->C Mn-Catalyst, Na2CO3*1.5H2O2 D Levcromakalim / BMS-191095 (K_ATP Openers) C->D 1. NH3 / Amine 2. Acylation/Alkylation

Synthetic workflow from basic precursors to active K_ATP channel openers.

Core Synthetic Workflows & Protocols

The synthesis of highly specific K_ATP openers requires absolute control over stereochemistry. The following self-validating protocols outline the progression from the foundational chromene core to the active pharmaceutical ingredient.

Protocol A: Synthesis of 2,2-Dimethyl-2H-chromene-6-carbonitrile

The construction of the chromene ring is typically achieved via the reaction of 4-cyanophenol with a propargyl alcohol derivative [3].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 4-cyanophenol (1.0 eq) in a biphasic solvent system (e.g., toluene/water) containing a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide.

  • Alkylation/Cyclization: Add 2-hydroxy-2-methyl-3-butyne (1.2 eq) and an aqueous base (e.g., NaOH).

  • Causality of Reaction: The basic conditions facilitate the formation of a propargyl carbocation, which attacks the aromatic ring ortho to the phenol. The resulting allylic cation is immediately captured by the adjacent phenoxide oxygen, driving an intramolecular cyclization that yields the 2,2-dimethylchromene core.

  • Purification: Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The product is purified via flash chromatography.

Protocol B: Asymmetric Epoxidation of the Chromene Core

To yield the active (3S,4R)-enantiomer of downstream drugs like Levcromakalim, the C3-C4 double bond of 2,2-dimethyl-2H-chromene-6-carbonitrile must be asymmetrically epoxidized. Traditional m-CPBA oxidation yields a racemic mixture; therefore, chiral transition metal catalysis is required [1].

Step-by-Step Methodology:

  • Catalyst Complexation: In a reaction vessel cooled to -40 °C, dissolve the substrate 2,2-dimethyl-2H-chromene-6-carbonitrile (100 μmol) in CH₃CN (0.4 mL). Add a chiral bis-amino-bis-pyridine manganese complex (0.2 μmol) and a carboxylic acid co-catalyst (e.g., 2-ethylbutanoic acid, 1.4 mmol).

  • Oxidation: Add mortar-grounded sodium percarbonate (200 μmol) in three equal portions at 30-minute intervals.

  • Causality of Reaction: Sodium percarbonate acts as a stable, slow-release source of H₂O₂. The step-wise addition prevents the rapid decomposition of the oxidant and the degradation of the Mn-catalyst. The chiral environment of the Mn-complex dictates facial selectivity, transferring the oxygen atom exclusively to the re-face of the alkene.

  • Validation: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with dichloromethane. Chiral HPLC analysis should confirm an enantiomeric excess (ee) of >95% for the (3S,4R)-epoxide[1].

Protocol C: Regioselective Ring-Opening (Synthesis of BMS-191095)

BMS-191095 is a highly cardioselective K_ATP opener derived from the chromane scaffold [4].

Step-by-Step Methodology:

  • Nucleophilic Attack: Treat the (3S,4R)-epoxide with an arylamine (e.g., 4-chloroaniline) in the presence of a Lewis acid (e.g., magnesium perchlorate) in refluxing ethanol.

  • Causality of Reaction: The Lewis acid coordinates to the epoxide oxygen, increasing the electrophilicity of the adjacent carbons. The nucleophile selectively attacks the C4 position because it is benzylic (stabilizing the transition state) and less sterically hindered than the C2 position (which is blocked by the gem-dimethyl group). This S_N2-like attack strictly yields the trans-amino alcohol.

  • Alkylation: The resulting secondary amine is subsequently alkylated with an imidazole derivative to yield the final BMS-191095 structure [4].

Pharmacological Applications: K_ATP Channel Activation

K_ATP channels are heterooctameric complexes consisting of four pore-forming inward-rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor subunits (SURx). Benzopyran derivatives specifically target the SUR subunits.

KATP_Signaling Drug Benzopyran K_ATP Opener (e.g., Levcromakalim) SUR SUR Subunit Binding (Kir6.x / SURx Complex) Drug->SUR Allosteric Activation K_Efflux Potassium Ion (K+) Efflux SUR->K_Efflux Channel Opening Hyperpol Membrane Hyperpolarization K_Efflux->Hyperpol Reduction of Excitability Relax Smooth Muscle Relaxation / Cardioprotection Hyperpol->Relax Inhibition of Ca2+ Influx

Mechanism of action for benzopyran-based K_ATP channel openers.

Quantitative Data: Comparative Efficacy of Chromane Derivatives

The functionalization of the C4 position on the 2,2-dimethylchromane-6-carbonitrile scaffold dictates tissue selectivity. While early molecules like Cromakalim were potent but non-selective (causing systemic vasodilation and hypotension), later iterations like BMS-191095 achieved high cardioselectivity[4].

CompoundC4 SubstituentPrimary Target TissueVasorelaxant Potency (IC₅₀)Cardioselective Anti-ischemic Potency
Cromakalim (Racemic) 2-oxopyrrolidin-1-ylVascular Smooth Muscle~10-50 nMLow
Levcromakalim (3S,4R) 2-oxopyrrolidin-1-ylVascular Smooth Muscle< 10 nMLow
BMS-191095 (3R,4S) N-(4-chlorophenyl)-N-(imidazol-2-ylmethyl)Ischemic Myocardium> 10,000 nMHigh (>4000-fold selectivity over vascular)

Data summarized from structure-activity relationship (SAR) studies on benzopyran derivatives [4].

Conclusion

The 2,2-dimethylchromane-6-carbonitrile scaffold remains a cornerstone in the design of K_ATP channel modulators. The rigid geometry enforced by the gem-dimethyl group, combined with the electronic tuning provided by the C6 carbonitrile, creates an ideal template for SUR subunit binding. By leveraging advanced synthetic techniques—specifically transition-metal-catalyzed asymmetric epoxidation and regioselective ring-opening—researchers can fine-tune the C3/C4 trans-substituents to shift the pharmacological profile from broad-spectrum vasodilation to highly targeted cardioprotection.

References

  • Asymmetric Epoxidation of Olefins with Sodium Percarbonate Catalyzed by Bis-amino-bis-pyridine Manganese Complexes Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Structural modifications of the potassium channel activator cromakalim: the C-3 position Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • Cromakalim - Synthesis Source: Wikipedia URL:[Link]

  • Cardioselective Antiischemic ATP-Sensitive Potassium Channel (KATP) Openers. 5. Identification of 4-(N-Aryl)-Substituted Benzopyran Derivatives with High Selectivity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Technical Guide: Safety, Handling, and Methodological Applications of 2,2-Dimethylchromane-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2-Dimethylchromane-6-carbonitrile (CAS: 132685-98-4) is a highly specialized bicyclic organic scaffold [[1]](). It serves as a foundational building block in medicinal chemistry, primarily utilized in the synthesis of potent potassium channel openers (e.g., cromakalim, Y-27152, and chromanol 293B) 2, 3. Because of the compound's dual structural features—a lipophilic chromane ring and a reactive nitrile moiety—handling it requires a nuanced understanding of its physicochemical behavior. This whitepaper provides researchers with field-proven protocols, causality-driven safety measures, and self-validating experimental workflows to ensure scientific integrity and laboratory safety.

Physicochemical Profiling & Causality in Handling

Understanding the intrinsic properties of 2,2-Dimethylchromane-6-carbonitrile is essential for predicting its behavior during synthesis and storage.

  • Lipophilicity and Dermal Penetration: The 2,2-dimethyl-substituted benzopyran (chromane) ring imparts significant lipophilicity to the molecule. Causality: This high partition coefficient means the compound can easily permeate standard latex gloves and dermal layers. Therefore, handling necessitates nitrile or neoprene gloves to prevent systemic absorption.

  • Nitrile Reactivity and Toxicity: The -CN group at the 6-position is generally stable under ambient, neutral conditions. However, under strongly acidic conditions or in the presence of aggressive reducing agents (e.g., Lithium Aluminum Hydride), the nitrile can undergo hydrolysis or reduction. Causality: Improper quenching of these reactions can lead to the evolution of highly toxic hydrogen cyanide (HCN) gas. All downstream reactions involving the modification of the nitrile group must be rigorously controlled and quenched in alkaline or buffered media.

Quantitative Data: Physicochemical & Safety Profile
Property / ParameterValue / ClassificationHandling Implication
CAS Number 132685-98-4 1Verification of SDS prior to use.
Molecular Formula C12H13NODefines stoichiometric calculations.
Molecular Weight 187.24 g/mol Standardized for molarity.
Appearance Solid / PowderRisk of aerosolization; weigh in draft-free zones.
GHS Hazards H302, H315, H319, H335Requires full PPE (Eye, Skin, Respiratory).
Storage Conditions 2-8°C, Dry, DarkPrevent oxidative degradation of the chromane ring.

Pharmacological Significance: The End-Goal of Synthesis

Why do we handle this compound? 2,2-Dimethylchromane-6-carbonitrile is the precursor to molecules like Y-26763 [[4]]() and Y-27152 [[3]](), which are long-acting K+ channel openers. These derivatives target the SUR subunits of K_ATP channels or KvLQT1/KCNQ1 channels 2, 5. By opening these channels, they induce potassium efflux, leading to membrane hyperpolarization, which subsequently inhibits voltage-dependent calcium channels (VDCCs) and causes smooth muscle relaxation (vasodilation) 3.

BioPathway N1 Chromane Derivative (e.g., Y-27152) N2 K+ Channel (SUR Subunit Binding) N1->N2 Target Activation N3 Potassium (K+) Efflux N2->N3 Conformational Change N4 Membrane Hyperpolarization N3->N4 Loss of Positive Charge N5 Inhibition of VDCCs (Decreased Ca2+ Influx) N4->N5 Voltage Drop N6 Smooth Muscle Relaxation N5->N6 Reduced Intracellular Ca2+

Pharmacological signaling pathway of 2,2-Dimethylchromane-6-carbonitrile derivatives.

Experimental Workflows & Protocols

To ensure a self-validating system, the following protocol details the safe handling and initial functionalization (e.g., epoxidation or bromination at the 3,4-position) of 2,2-Dimethylchromane-6-carbonitrile. This is a standard first step in synthesizing antihypertensive agents 3.

Protocol: Safe Handling and 3,4-Functionalization Setup

Objective: To safely transfer and initiate the functionalization of the chromane ring while mitigating exposure to the nitrile moiety.

Step 1: Environmental Preparation & PPE

  • Action: Ensure the fume hood is operating with a face velocity of at least 100 fpm. Don double nitrile gloves, a lab coat, and chemical splash goggles.

  • Validation: Use an anemometer to verify hood flow. The dual-glove approach ensures that if the outer glove is contaminated by the lipophilic powder, the inner glove remains a pristine barrier.

Step 2: Weighing and Transfer

  • Action: Weigh the required mass of 2,2-Dimethylchromane-6-carbonitrile (e.g., 10 mmol, 1.87 g) using an enclosed analytical balance. Transfer the solid directly into a dry, argon-purged round-bottom flask.

  • Validation: The use of an enclosed balance prevents aerosolization of the powder, mitigating inhalation risks (H335).

Step 3: Solvent Addition and Reaction

  • Action: Dissolve the compound in an anhydrous, non-reactive solvent (e.g., Dichloromethane or THF) under an inert atmosphere. Proceed with the dropwise addition of the functionalizing agent (e.g., NBS for bromination or mCPBA for epoxidation) at 0°C.

  • Validation: Temperature control at 0°C prevents exothermic runaway, which could otherwise lead to the degradation of the nitrile group and the release of hazardous byproducts.

Step 4: Quenching and Workup (Critical Safety Step)

  • Action: Quench the reaction using a mild, slightly alkaline aqueous solution (e.g., saturated NaHCO3). Never quench with strong acids.

  • Validation: The alkaline quench ensures that any trace cyanide ions remain in their salt form (e.g., NaCN) rather than volatilizing as HCN gas. The cessation of effervescence (CO2 release from NaHCO3) self-validates the completion of the quench.

SafetyWorkflow A 2,2-Dimethylchromane-6-carbonitrile (Solid Scaffold) B Engineering Controls (Fume Hood >100 fpm) A->B Transfer C Chemical Transformation (e.g., Epoxidation) B->C Reactants Added D Quenching Protocol (Alkaline/Neutral to prevent HCN) C->D Reaction Complete E Waste Segregation (Halogen-Free Organics) D->E Safe Disposal

Experimental workflow and safety checkpoints for handling chromane nitriles.

Waste Management and Decontamination

  • Aqueous Waste: All aqueous washings from the workup must be kept at a pH > 10 and disposed of in dedicated "Cyanide/Nitrile-containing Aqueous Waste" containers.

  • Organic Waste: Segregate halogenated solvents (if DCM was used) from non-halogenated solvents.

  • Decontamination: Wipe down the balance and fume hood surfaces with a 10% bleach solution, which oxidizes any residual nitrile/cyanide compounds to less toxic cyanates.

References

  • (R)-2,7,8-Trimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman-6-ol|BLD Pharm (Contains CAS 132685-98-4 data) , BLD Pharm.1

  • KvLQT1 potassium channel but not IsK is the molecular target for trans-6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethyl- chromane , Molecular Pharmacology (PubMed). 2

  • Chromanol 293B binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter , PubMed.5

  • Y-27152, a long-acting K+ channel opener with less tachycardia: antihypertensive effects in hypertensive rats and dogs in conscious state , Journal of Pharmacology and Experimental Therapeutics. 3

  • Y 26763 | C14H16N2O4 | CID 121878 , PubChem (National Center for Biotechnology Information). 4

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 2,2-Dimethylchromane-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 2,2-Dimethylchromane-6-carbonitrile, a key heterocyclic scaffold and versatile intermediate in medicinal chemistry and materials science. The described methodology is a robust, two-step process commencing with the base-catalyzed O-alkylation of 4-hydroxybenzonitrile with prenyl bromide, followed by a thermally-induced Claisen rearrangement and intramolecular hydroalkoxylation (cyclization). This guide emphasizes the mechanistic rationale behind procedural steps, offers insights into process optimization, and includes comprehensive characterization data. The protocol is designed for researchers, chemists, and drug development professionals requiring a reliable and scalable method for accessing this important chromane derivative.

Introduction and Scientific Rationale

The chromane (3,4-dihydro-2H-1-benzopyran) framework is a privileged scaffold found in a vast array of natural products and biologically active molecules, most notably Vitamin E (α-tocopherol). The 2,2-dimethyl substitution pattern is particularly common and imparts specific conformational and metabolic properties. The addition of a nitrile group at the 6-position, as in 2,2-Dimethylchromane-6-carbonitrile, provides a versatile chemical handle for further synthetic transformations, such as reduction to amines, hydrolysis to carboxylic acids, or participation in cycloaddition reactions.

The synthetic strategy outlined herein is a classic and efficient approach to the chromane ring system. It leverages the nucleophilicity of the phenoxide derived from 4-hydroxybenzonitrile to displace bromide from prenyl bromide, forming an aryl prenyl ether. The subsequent step is a tandem reaction cascade initiated by a thermal[1][1]-sigmatropic rearrangement (Claisen rearrangement). This rearrangement selectively forms a C-prenylated phenol intermediate in situ. This ortho-alkenylated phenol is perfectly poised for a subsequent intramolecular cyclization, which is often acid-catalyzed, to form the stable six-membered pyran ring of the chromane system.[2][3] This domino reaction sequence is highly efficient for constructing the chromane skeleton from simple phenolic precursors.[2]

Overall Reaction Scheme

The synthesis proceeds in two distinct, high-yielding stages:

Step 1: O-Alkylation (Ether Synthesis)

4-Hydroxybenzonitrile reacts with prenyl bromide in the presence of a base (K₂CO₃) to form 4-((3-methylbut-2-en-1-yl)oxy)benzonitrile.

Step 2: Thermal Rearrangement & Cyclization

The intermediate aryl prenyl ether undergoes a thermal Claisen rearrangement followed by intramolecular cyclization to yield the final product, 2,2-Dimethylchromane-6-carbonitrile.

Mechanistic Considerations

Understanding the underlying mechanism is crucial for troubleshooting and optimization. The key transformation is the thermal rearrangement and cyclization cascade.

  • [1][1]-Sigmatropic Rearrangement (Claisen Rearrangement): Upon heating, the aryl prenyl ether undergoes a concerted pericyclic reaction. The allyl group migrates from the oxygen atom to the ortho-position of the aromatic ring, forming a transient dienone intermediate which rapidly tautomerizes to the more stable ortho-prenylated phenol.

  • Intramolecular Hydroalkoxylation (Cyclization): The phenolic hydroxyl group of the intermediate then adds across the double bond of the adjacent prenyl group in a 6-endo-trig cyclization. This step is often facilitated by trace amounts of acid or can occur thermally, leading to the formation of the stable chromane ring system.[3][4]

The following diagram illustrates the key workflow and mechanistic steps.

Caption: Workflow for the two-step synthesis of 2,2-Dimethylchromane-6-carbonitrile.

Detailed Experimental Protocols

Safety Precautions: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Prenyl bromide is a lachrymator and alkylating agent. N,N-Diethylaniline is toxic.

Materials and Reagents
ReagentFormulaMW ( g/mol )SupplierCat. No.Notes
4-HydroxybenzonitrileC₇H₅NO119.12Sigma-Aldrich115306Purity ≥98%
Prenyl BromideC₅H₉Br149.03Sigma-Aldrich149461Contains stabilizer
Potassium CarbonateK₂CO₃138.21Fisher ScientificP208Anhydrous, fine powder
AcetoneC₃H₆O58.08VWRBDH1101ACS Grade
N,N-DiethylanilineC₁₀H₁₅N149.23Alfa AesarA11619Reagent Grade
Diethyl Ether(C₂H₅)₂O74.12Fisher ScientificE138Anhydrous
HexanesC₆H₁₄86.18VWRBDH1161ACS Grade
Ethyl AcetateC₄H₈O₂88.11VWRBDH1121ACS Grade
Hydrochloric AcidHCl36.46Sigma-Aldrich3203312 M solution
Sodium SulfateNa₂SO₄142.04Fisher ScientificS421Anhydrous
Step 1: Synthesis of 4-((3-methylbut-2-en-1-yl)oxy)benzonitrile
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzonitrile (5.96 g, 50.0 mmol) and anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 equiv).

  • Solvent Addition: Add 100 mL of acetone to the flask.

  • Reagent Addition: While stirring vigorously, add prenyl bromide (8.94 g, 7.4 mL, 60.0 mmol, 1.2 equiv) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-16 hours.

    • Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenol, forming the phenoxide nucleophile. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. A slight excess of the alkylating agent ensures complete consumption of the starting phenol.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material (4-hydroxybenzonitrile) has a lower Rf than the product ether.

  • Workup: After the reaction is complete (disappearance of the starting phenol spot on TLC), cool the mixture to room temperature. Filter the suspension to remove the potassium carbonate and potassium bromide salts, and wash the solid cake with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.

  • Purification: Dissolve the crude oil in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the aryl prenyl ether as a pale yellow oil. The product is typically of sufficient purity (>95%) to proceed to the next step without further purification.

Step 2: Synthesis of 2,2-Dimethylchromane-6-carbonitrile
  • Setup: Place the aryl prenyl ether intermediate (approx. 50.0 mmol) in a 100 mL round-bottom flask equipped with a short-path distillation head and a magnetic stir bar.

  • Solvent Addition: Add N,N-diethylaniline (25 mL) as a high-boiling solvent.

    • Rationale: N,N-Diethylaniline serves as a high-boiling solvent (b.p. ~217 °C) to achieve the necessary temperature for the Claisen rearrangement. Its basic nature also helps to prevent undesired acid-catalyzed polymerization of the alkene moieties.

  • Reaction: Heat the mixture to reflux (approx. 215 °C) under an inert atmosphere (N₂ or Ar) and maintain for 3-4 hours.

  • Monitoring: Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate). The product, 2,2-Dimethylchromane-6-carbonitrile, will have a different Rf value than the starting ether.

  • Workup: Cool the reaction mixture to room temperature. Dilute the dark mixture with 150 mL of diethyl ether.

  • Purification (Acid Wash): Transfer the solution to a separatory funnel and wash thoroughly with 2 M HCl (4 x 75 mL) to remove the N,N-diethylaniline solvent. The anilinium hydrochloride salt is water-soluble.

  • Purification (Final Wash): Wash the organic layer with water (1 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification (Chromatography): The resulting crude product is purified by flash column chromatography on silica gel. Elute with a gradient of 99:1 to 95:5 Hexanes:Ethyl Acetate. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2,2-Dimethylchromane-6-carbonitrile as a white to off-white solid.

Data Summary and Characterization

ParameterExpected Value
Step 1 Yield 85-95%
Step 2 Yield 70-80%
Overall Yield 60-76%
Appearance White to off-white crystalline solid
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
¹H NMR (400 MHz, CDCl₃) δ 7.25-7.15 (m, 2H), 6.75 (d, J=8.4 Hz, 1H), 2.79 (t, J=6.8 Hz, 2H), 1.83 (t, J=6.8 Hz, 2H), 1.34 (s, 6H)
¹³C NMR (101 MHz, CDCl₃) δ 160.1, 133.5, 132.0, 120.0, 119.5, 117.2, 102.1, 75.8, 32.5, 26.8, 22.0
Melting Point 78-81 °C

Troubleshooting and Process Optimization

IssuePotential CauseRecommended Solution
Low yield in Step 1 Incomplete reaction; wet reagents.Ensure K₂CO₃ is anhydrous. Increase reaction time or temperature slightly. Confirm purity of prenyl bromide.
Formation of C-alkylated byproduct in Step 1 High temperature or strongly basic conditions.Use K₂CO₃ as specified. Avoid stronger bases like NaH which can promote C-alkylation.
Low yield in Step 2 Insufficient temperature or time.Ensure the reaction reaches a vigorous reflux (~215 °C). Monitor carefully by TLC to confirm completion.
Polymerization in Step 2 Presence of acid; overheating.Ensure the reaction is under an inert atmosphere. The basic solvent should prevent this, but ensure glassware is clean.
Incomplete removal of N,N-diethylaniline Insufficient acid washing.Increase the number and volume of 2 M HCl washes during workup. Check the pH of the final aqueous wash.

Conclusion

The described two-step synthesis provides a reliable and scalable route to 2,2-Dimethylchromane-6-carbonitrile. By understanding the mechanistic underpinnings of the O-alkylation and the subsequent thermal rearrangement/cyclization cascade, researchers can effectively troubleshoot and adapt this protocol. The final product is obtained in good overall yield and high purity, making this method suitable for generating material for further research and development in the fields of medicinal chemistry and materials science.

References

  • Li, J., & Wang, B. (2016). Synthesis of Chromans via Domino Reaction of Phenols with Prenyl Bromide Catalyzed by Zinc Chloride. Chinese Journal of Chemistry, 34(5), 501-504. [Link]

  • Barrero, A. F., Quílez del Moral, J. F., Herrador, M. M., & Arteaga, P. (2006). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Molecules, 11(12), 1030-1043. [Link]

  • Bandyopadhyay, D., & Velázquez-Jiménez, J. Y. (2012). Amberlyst 15 Catalyzed Prenylation of Phenols: One-Step Synthesis of Benzopyrans. Molecules, 17(9), 10568-10577. [Link]

  • Lévai, A., & Tímár, T. (2000). Synthesis of 2,2-Dimethyl-2H-chromenes. HETEROCYCLES, 53(2), 437. [Link]

  • National Center for Biotechnology Information. "4-Hydroxybenzonitrile." PubChem Compound Database, CID=13000. [Link]

  • Gajare, A. S., Shaikh, N. S., & Deshpande, V. H. (2002). Highly Selective Synthesis of Ortho‐Prenylated Phenols and Chromans by using a New Bimetallic CuAl‐KIT‐5 with a 3D‐Cage‐type Mesoporous Structure. Chemistry – A European Journal, 8(18), 4238-4243. [Link]

Sources

Application Note: Starting Materials and Synthetic Protocols for 2,2-Dimethylchromane-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Applications

2,2-Dimethylchromane-6-carbonitrile (CAS: 132685-98-4)[1] is a highly valuable heterocyclic building block in modern medicinal chemistry. It serves as a critical synthetic intermediate in the development of ATP-sensitive potassium channel openers, such as cromakalim analogs, which are investigated for their myorelaxant and insulin-secretion inhibitory properties[2].

Synthesizing the 2,2-dimethylchromane core requires precise control over regioselectivity to avoid unwanted O-alkylation or para-substitution. While traditional methods utilize liquid acids (e.g., H₃PO₄) or Lewis acids (e.g., BF₃·OEt₂), these homogeneous catalysts often lead to complex aqueous workups, emulsion formations, and excessive polymerization of the diene starting materials. To address these challenges, this protocol details a highly efficient, self-validating one-step synthesis utilizing Amberlyst-15 —a solid, macroreticular sulfonic acid cation-exchange resin[3].

Mechanistic Rationale

The synthesis relies on a tandem Friedel-Crafts alkylation and intramolecular cyclization. By utilizing Amberlyst-15, the reaction benefits from a heterogeneous solid-acid surface that protonates the diene while sterically guiding the nucleophilic attack.

  • Electrophile Generation: Isoprene is protonated by the strongly acidic sulfonic groups of the resin, generating a resonance-stabilized tertiary prenyl cation.

  • Regioselective Alkylation: The solid matrix of Amberlyst-15 restricts the spatial orientation of 4-cyanophenol. Since the para-position is blocked by the cyano group, the prenyl cation exclusively attacks the ortho-position via Friedel-Crafts alkylation.

  • Ring Closure: The resulting ortho-prenylated intermediate immediately undergoes an intramolecular cyclization, where the phenolic hydroxyl group attacks the remaining double bond to form the stable chromane ring[3].

Mechanism Isoprene Isoprene (Diene) Prenyl Prenyl Cation (Electrophile) Isoprene->Prenyl Acid Amberlyst-15 (Solid Acid H+) Acid->Prenyl Protonation Intermediate Ortho-Prenylated Phenol Prenyl->Intermediate Friedel-Crafts Alkylation Phenol 4-Cyanophenol (Nucleophile) Phenol->Intermediate Product 2,2-Dimethylchromane -6-carbonitrile Intermediate->Product Intramolecular Cyclization

Mechanistic pathway of Amberlyst-15 catalyzed synthesis of 2,2-dimethylchromane-6-carbonitrile.

Starting Materials & Reagents

The following table summarizes the optimized stoichiometric ratios and roles of all starting materials required for a 10.0 mmol scale synthesis.

ReagentRoleMW ( g/mol )EquivalentsAmount
4-Cyanophenol Limiting Reactant / Nucleophile119.121.010.0 mmol (1.19 g)
Isoprene Alkylating Agent / Diene68.121.111.0 mmol (0.75 g)
Amberlyst-15 Solid Acid CatalystN/A20% w/w240 mg
THF (Anhydrous) Primary Solvent72.11N/A15 mL
Heptane (Anhydrous) Diluent for Isoprene100.20N/A5 mL

Step-by-Step Experimental Protocol

Workflow Step1 1. Catalyst Prep Wash & Dry Amberlyst-15 Step2 2. Reactant Mixing 4-Cyanophenol + THF (65 °C) Step1->Step2 Step3 3. Controlled Addition Isoprene in Heptane (Dropwise) Step2->Step3 Step4 4. In-Process Control TLC (Hexane:EtOAc 4:1) Step3->Step4 Step5 5. Workup Filter Catalyst & Evaporate Step4->Step5 Step6 6. Purification Flash Column Chromatography Step5->Step6

Experimental workflow for the one-step synthesis of 2,2-dimethylchromane-6-carbonitrile.

Step 1: Catalyst Preparation
  • Action: Wash 240 mg of Amberlyst-15 resin sequentially with anhydrous methanol and THF. Dry the resin under vacuum at 60 °C for 2 hours.

  • Causality: Commercial Amberlyst-15 contains residual moisture that hydrates the active sulfonic acid sites, drastically reducing their catalytic strength and stalling the initial protonation of the diene.

Step 2: Reaction Assembly
  • Action: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.19 g (10.0 mmol) of 4-cyanophenol in 15 mL of anhydrous THF. Add the dried Amberlyst-15 resin. Heat the suspension to 65–70 °C under a nitrogen atmosphere.

  • Causality: THF provides excellent solubility for the polar phenol while maintaining a boiling point suitable for the thermal activation energy required for prenylation[3]. The inert nitrogen atmosphere prevents oxidative degradation of the phenol.

Step 3: Controlled Diene Addition
  • Action: Dilute 0.75 g (11.0 mmol) of isoprene in 5 mL of anhydrous heptane. Transfer this solution to an addition funnel and add it dropwise to the heated reaction mixture over a period of 45 minutes.

  • Causality: Isoprene is highly susceptible to cationic homopolymerization in the presence of strong acids. Diluting it in a non-polar solvent (heptane) and adding it slowly ensures a low steady-state concentration of the prenyl cation, forcing it to react with the phenol rather than polymerizing with itself[3].

Step 4: In-Process Control (Self-Validation)
  • Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1 v/v) mobile phase.

  • Causality: The highly polar starting material, 4-cyanophenol (R_f ~0.3), will gradually be consumed and replaced by the less polar, cyclized product, 2,2-dimethylchromane-6-carbonitrile (R_f ~0.6). If unreacted phenol persists 2 hours post-addition, an additional 0.2 equivalents of isoprene may be introduced.

Step 5: Workup and Isolation
  • Action: Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove the Amberlyst-15 catalyst. Wash the recovered resin with 10 mL of ethyl acetate to extract any trapped product. Concentrate the combined filtrate under reduced pressure.

  • Causality: The heterogeneous nature of the solid-supported catalyst eliminates the need for tedious aqueous neutralizations (e.g., with NaHCO₃), preventing emulsion formation and maximizing the crude yield[3].

Step 6: Purification
  • Action: Purify the crude residue via flash column chromatography on silica gel using a gradient of 5–10% ethyl acetate in hexanes to yield the pure target compound.

Alternative Synthetic Routes

Depending on supply chain availability, alternative starting materials can be utilized to achieve the same structural core:

  • Acetal Condensation: The pyridine-catalyzed condensation of 1,1-diethoxy-3-methyl-2-butene with 4-cyanophenol in refluxing toluene or xylene offers a viable route to the unsaturated chromene core, which can subsequently undergo catalytic hydrogenation to yield the chromane[4].

  • Late-Stage Cyanation: Starting from 4-bromophenol allows for the synthesis of 6-bromo-2,2-dimethylchromane via the same isoprene/Amberlyst-15 methodology. The bromide intermediate can then be subjected to a Rosenmund-von Braun cyanation using copper(I) cyanide (CuCN) in refluxing DMF to yield 2,2-dimethylchromane-6-carbonitrile[5]. While effective, this two-step process introduces heavy metal waste, making the direct condensation of 4-cyanophenol the preferred industrial route.

References

  • Title: Amberlyst 15 Catalyzed Prenylation of Phenols: One-Step Synthesis of Benzopyrans Source: Molecules (MDPI) URL: [Link]

  • Title: 4-Phenylureido/thioureido-substituted 2,2-dimethylchroman analogs of cromakalim bearing a bulky 'carbamate' moiety at the 6-position as potent inhibitors of glucose-sensitive insulin secretion Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Five-Step Synthesis of Yaequinolones J1 and J2 Source: ResearchGate URL: [Link]

  • Title: Tetrazole compounds as thyroid receptor ligands (EP1127882A1)

Sources

Application Note & Protocol: High-Purity Recrystallization of 2,2-Dimethylchromane-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the purification of 2,2-Dimethylchromane-6-carbonitrile via recrystallization. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development who require a high-purity solid form of this compound for their work. This document emphasizes the underlying principles of recrystallization, offering a robust framework for adapting the protocol to specific experimental contexts.

Introduction to 2,2-Dimethylchromane-6-carbonitrile and the Imperative for Purification

2,2-Dimethylchromane-6-carbonitrile, with the molecular formula C₁₂H₁₁NO, is a heterocyclic compound featuring a chromane scaffold substituted with a nitrile group.[1] Its structural motifs are of significant interest in medicinal chemistry and materials science. The purity of this compound is paramount for obtaining reliable and reproducible results in downstream applications, such as in the synthesis of novel therapeutic agents or advanced materials.[2] Impurities, which can arise from the synthetic route—potentially including unreacted starting materials or byproducts—can interfere with biological assays, alter material properties, and compromise the integrity of research data.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3][4] The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[5] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound crystallizes out of the solution in a purer form, while the impurities remain dissolved in the mother liquor.[4][6]

This application note will detail a systematic approach to the recrystallization of 2,2-Dimethylchromane-6-carbonitrile, from solvent selection to the final drying of the purified crystals.

Foundational Principles of Recrystallization

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent for this purpose should exhibit the following characteristics:

  • High Solute Solubility at Elevated Temperatures: The solvent must effectively dissolve the 2,2-Dimethylchromane-6-carbonitrile when heated.[3]

  • Low Solute Solubility at Low Temperatures: Upon cooling, the compound should have limited solubility, allowing for maximum recovery of the purified crystals.[3]

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures or sparingly soluble at elevated temperatures, allowing for their removal by filtration.[3]

  • Chemical Inertness: The solvent must not react with the 2,2-Dimethylchromane-6-carbonitrile.[4]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.[3]

The principle of "like dissolves like" is a useful heuristic for initial solvent screening.[7][8] Given that 2,2-Dimethylchromane-6-carbonitrile possesses both nonpolar (the dimethylchromane moiety) and polar (the nitrile functional group) characteristics, solvents of intermediate polarity or mixed solvent systems are often suitable candidates.

Experimental Protocol

This protocol is a comprehensive guide to the recrystallization of 2,2-Dimethylchromane-6-carbonitrile.

Materials and Equipment
  • Impure 2,2-Dimethylchromane-6-carbonitrile

  • Erlenmeyer flasks (various sizes)

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Vacuum source

  • Ice bath

  • Selected recrystallization solvent(s)

  • Activated charcoal (optional)

Step-by-Step Recrystallization Workflow

The following diagram illustrates the key stages of the recrystallization process:

Recrystallization_Workflow A Start: Impure Solid B Solvent Selection A->B  1. C Dissolution in Hot Solvent B->C  2. D Hot Filtration (if necessary) C->D  3. E Slow Cooling & Crystallization D->E  4. F Vacuum Filtration E->F  5. G Washing with Cold Solvent F->G  6. H Drying G->H  7. I End: Pure Crystals H->I  8.

Caption: A schematic overview of the recrystallization workflow.

Detailed Procedural Steps

Step 1: Solvent Selection and Screening

  • Place a small amount (e.g., 20-30 mg) of the impure 2,2-Dimethylchromane-6-carbonitrile into several small test tubes.

  • Add a few drops of a different potential solvent to each test tube at room temperature and observe the solubility. A suitable solvent should not dissolve the compound at this stage.[3]

  • Gently heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound when hot.[3]

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a promising solvent.

  • Based on the structure of 2,2-Dimethylchromane-6-carbonitrile, consider testing solvents such as ethanol, methanol, isopropanol, or a mixed solvent system like ethanol/water.

Step 2: Dissolution

  • Place the bulk of the impure 2,2-Dimethylchromane-6-carbonitrile into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Add a small amount of the chosen solvent, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves.[9] Avoid adding an excess of solvent, as this will reduce the yield of the recovered crystals.[10]

Step 3: Decolorization and Hot Filtration (if necessary)

  • If the hot solution is colored, it may indicate the presence of colored impurities. In this case, remove the flask from the heat and allow it to cool slightly before adding a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

  • If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[6] This step should be done quickly to prevent premature crystallization.

Step 4: Crystallization

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[9] Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[11]

  • If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed" crystal of the pure compound.[9]

Step 5: Collection and Washing of Crystals

  • Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[6][10]

  • Continue to draw air through the filter cake for a few minutes to help dry the crystals.

Step 6: Drying

  • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done by air drying or in a desiccator under vacuum.

Data Presentation

The following table provides a qualitative solubility profile for 2,2-Dimethylchromane-6-carbonitrile in common laboratory solvents, which can serve as a starting point for solvent selection.

SolventPolarityPredicted Solubility (Cold)Predicted Solubility (Hot)
WaterHighInsolubleInsoluble
MethanolHighSparingly SolubleSoluble
EthanolMedium-HighSparingly SolubleVery Soluble
IsopropanolMediumSparingly SolubleSoluble
AcetoneMediumSolubleVery Soluble
TolueneLowSolubleVery Soluble
HexaneLowInsolubleSparingly Soluble

Troubleshooting

  • No Crystals Form Upon Cooling: The solution may not be saturated. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again. Alternatively, induce crystallization by scratching or seeding.

  • Oiling Out: If the compound separates as an oil instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the compound (45-49°C). In this case, try using a lower-boiling point solvent or a larger volume of the current solvent.

  • Low Recovery: This could be due to using too much solvent, not cooling the solution sufficiently, or washing the crystals with solvent that was not ice-cold.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the recrystallization of 2,2-Dimethylchromane-6-carbonitrile. By understanding the fundamental principles and following the detailed steps outlined, researchers can consistently obtain a high-purity product suitable for a wide range of scientific applications. The provided troubleshooting guide should assist in overcoming common challenges encountered during the recrystallization process.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of New South Wales. (n.d.). Recrystallisation. Retrieved from [Link]

  • Zhang, Y., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Scientific Reports, 11(1), 1-8. Retrieved from [Link]

  • Mohrig, J. R., Alberg, D. G., Hofmeister, G. E., Schatz, P. F., & Hammond, C. N. (2014). Laboratory Techniques in Organic Chemistry. W. H. Freeman.
  • University of California, Irvine. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Recrystallization. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from [Link]

  • Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (2003). A Novel Approach to the Synthesis of Substituted 4H-Pyran-4-ones. Organic Syntheses, 80, 70. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and evaluation of novel chromanone and quinolinone analogues of uniflorol as anti-leishmanial agents. PubMed Central. Retrieved from [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2,2-Dimethyl-2H-chromene-6-carbonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (1987). Design, Synthesis, and Testing of Potential Antisickling Agents. 10. (2,2-Dimethylchroman-6-yl)alkanoic Acids. PubMed. Retrieved from [Link]

  • ResearchGate. (2014). Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethylpropanedinitrile. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,2-Dimethylpentanenitrile. Retrieved from [Link]

Sources

Application Note: Comprehensive Analytical Methods and Protocols for 2,2-Dimethylchromane-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

2,2-Dimethylchromane-6-carbonitrile (CAS: 132685-98-4) is a privileged synthetic scaffold and a critical intermediate in the pharmaceutical development of ATP-sensitive potassium ( KATP​ ) channel openers. Most notably, it serves as the foundational core for antihypertensive and smooth-muscle relaxant drugs such as Cromakalim and its active enantiomer, Levcromakalim [1].

Because this intermediate dictates the stereoelectronic properties of the final Active Pharmaceutical Ingredient (API), ensuring its absolute purity and structural integrity is paramount[2]. This application note provides a self-validating suite of analytical protocols—encompassing HPLC, GC-MS, and NMR spectroscopy—designed to rigorously profile the physicochemical properties and purity of this compound.

Table 1: Physicochemical & Chromatographic Properties
ParameterValue / Description
Compound Name 2,2-Dimethylchromane-6-carbonitrile
CAS Registry Number 132685-98-4
Molecular Formula C12​H13​NO
Molar Mass 187.24 g/mol
LogP (Predicted) ~2.8 (Highly lipophilic)
UV Maxima ( λmax​ ) 230 nm, 254 nm (Aromatic nitrile chromophore)
Physical State White to light-yellow crystalline powder

Synthetic Pathway & Impurity Profiling

To develop a robust analytical method, one must first understand the origin of potential impurities. The synthesis typically involves the acid-catalyzed condensation of 4-cyanophenol with a prenylating agent (e.g., 2-methyl-3-buten-2-ol), forming an alkene intermediate (2,2-dimethyl-2H-chromene-6-carbonitrile), which is subsequently hydrogenated to yield the saturated chromane target.

SynthesisPathway A 4-Cyanophenol (Starting Material) C 2,2-Dimethyl-2H-chromene- 6-carbonitrile (Alkene Intermediate) A->C Acid-catalyzed Condensation E Unreacted Phenol (Impurity A) A->E Incomplete Reaction B 2-Methyl-3-buten-2-ol (Prenylating Agent) B->C D 2,2-Dimethylchromane- 6-carbonitrile (Target API Scaffold) C->D Catalytic Hydrogenation

Synthetic workflow and potential impurity origins for 2,2-Dimethylchromane-6-carbonitrile.

High-Performance Liquid Chromatography (HPLC) Method

Expertise & Causality: Mobile Phase Selection

2,2-Dimethylchromane-6-carbonitrile is a neutral, highly lipophilic molecule[3]. Its retention on a reversed-phase C18 column is driven purely by hydrophobic interactions and will not shift significantly with changes in pH. However, its primary synthetic precursor, 4-cyanophenol , possesses an ionizable phenolic hydroxyl group ( pKa​≈7.9 ).

If a neutral mobile phase (pH ~7) is used, the phenol will partially ionize, leading to peak broadening, tailing, and unpredictable retention times. By acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7), the phenolic impurity is fully protonated (neutralized), ensuring sharp peak shapes and a massive resolution gap between the polar precursor and the hydrophobic chromane target[4].

HPLCMethod N1 Sample: 2,2-Dimethylchromane-6-carbonitrile Matrix: Synthesis Crude N2 Target: Resolution of Target from Phenolic Impurities N1->N2 N3 Mobile Phase Selection: 0.1% Formic Acid (aq) / Acetonitrile N2->N3 N4 Why? Suppresses ionization of residual 4-cyanophenol N3->N4 N5 Column: C18 (Hydrophobic) Detection: UV 254 nm N3->N5

Logical decision tree for HPLC mobile phase and column selection.

Step-by-Step Protocol: Purity & Related Substances
  • Column: C18 (e.g., Waters XBridge or equivalent), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 100% Acetonitrile (HPLC-grade).

  • Gradient Program:

    • 0.0 - 15.0 min: Linear ramp from 30% B to 90% B.

    • 15.0 - 18.0 min: Isocratic hold at 90% B (elutes highly lipophilic dimers).

    • 18.1 - 22.0 min: Return to 30% B (Column re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in Acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validating System Suitability: The method is deemed valid for release testing only if the resolution ( Rs​ ) between 4-cyanophenol and the target peak is ≥3.0 , and the tailing factor ( Tf​ ) of the target peak is ≤1.5 .

GC-MS Protocol for Volatile Impurities

Expertise & Causality: Fragmentation Mechanics

While HPLC is ideal for non-volatile related substances, GC-MS is mandatory for detecting residual prenylating agents (e.g., 2-methyl-3-buten-2-ol, boiling point ~98°C) which lack a strong UV chromophore. Under Electron Ionization (EI, 70 eV), 2,2-dimethylchromane-6-carbonitrile exhibits a distinct molecular ion [M]+ at m/z 187.

The base peak will predictably appear at m/z 172. Why? The loss of a methyl radical ( −15 Da) from the C2​ gem-dimethyl group generates a highly stable, resonance-stabilized chromenylium cation. Observing this specific m/z 187 172 transition is absolute confirmation of the 2,2-dimethylchromane architecture[3].

Step-by-Step Protocol
  • Column: DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m × 0.25 mm × 0.25 µm.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Program:

    • Initial: 60°C (hold 2 min).

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (hold 5 min).

  • Injector: 250°C, Split ratio 1:50, Injection volume 1 µL.

  • MS Conditions: EI mode (70 eV), Ion source at 230°C, Scan range m/z 50–300.

  • Sample Preparation: Dissolve 10 mg of sample in 1.0 mL of Ethyl Acetate.

  • Self-Validating System Suitability: Inject a blank (Ethyl Acetate) to confirm no carryover at the target retention time. The signal-to-noise (S/N) ratio for the m/z 187 ion in the sample must be ≥100 .

NMR Spectroscopy for Structural Validation

Expertise & Causality: Saturation Confirmation

1H NMR is the definitive tool to prove that the catalytic hydrogenation of the alkene intermediate was successful. If the pyran ring is unsaturated (chromene), vinylic doublets will appear around 5.6 and 6.3 ppm. In the saturated target (chromane), these vanish, replaced by two distinct aliphatic triplets (or complex multiplets) around 1.8 ppm ( C3​ ) and 2.8 ppm ( C4​ ), confirming the saturation of the ring. Furthermore, the electron-withdrawing nature of the cyano group at C6​ dictates a highly specific AMX spin system for the aromatic protons.

Table 2: 1H NMR Peak Assignments (400 MHz, CDCl3​ )
Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment & Causality
1.35 Singlet (s)6H C2​ gem-dimethyls : Locked in a magnetically equivalent environment by the cyclized pyran ring.
1.82 Triplet (t)2H C3​ −CH2​− : Splits with C4​ protons; confirms saturation.
2.80 Triplet (t)2H C4​ −CH2​− : Benzylic protons, shifted slightly downfield.
6.82 Doublet (d, J=8.5 Hz)1H C8​ Ar-H : Ortho to the oxygen atom; shielded by electron donation.
7.35 Dbl of Dbl (dd, J=8.5, 2.0 Hz)1H C7​ Ar-H : Deshielded by the ortho-cyano group; couples to C8​ and C5​ .
7.42 Doublet (d, J=2.0 Hz)1H C5​ Ar-H : Isolated between the alkyl chain and cyano group; meta-coupling only.

Self-Validating System Suitability: The spectrum is structurally validating only when the integration of the gem-dimethyl singlet strictly equals 6.0 relative to the single aromatic proton at C8​ (integration = 1.0), proving the stoichiometric integrity of the scaffold.

References

  • Wikipedia Contributors. "Cromakalim." Wikipedia, The Free Encyclopedia. URL: [Link]

  • PubChem. "2,2-Dimethylchroman (CID 136936)." National Center for Biotechnology Information. URL: [Link]

  • MDPI. "Absorbability, Mechanism and Structure-Property Relationship of Three Phenolic Acids from the Flowers of Trollius chinensis." Molecules. URL:[Link]

Sources

Application Note: Chromatographic Profiling and Reaction Monitoring of 2,2-Dimethylchromane-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Contextualization

2,2-Dimethylchromane-6-carbonitrile is a critical synthetic intermediate in the development of benzopyran-based ATP-sensitive potassium ( KATP​ ) channel openers, most notably the antihypertensive agent Cromakalim and its active enantiomer Levcromakalim . The polysubstituted chromane core is a privileged scaffold ubiquitous in medicinal chemistry and bioactive natural products .

During its synthesis—typically achieved via the acid-catalyzed cyclization of a prenylated 4-hydroxybenzonitrile precursor—precise reaction monitoring is required to distinguish the target cyclized product from unreacted acyclic precursors and degradation products . Thin-Layer Chromatography (TLC) remains the most rapid, reliable, and cost-effective method for this purpose. This application note details the physicochemical rationale, self-validating experimental protocols, and expert troubleshooting necessary for the optimal TLC resolution of this compound.

Physicochemical Rationale for TLC Conditions

To design an effective TLC protocol, the structural features of 2,2-Dimethylchromane-6-carbonitrile must be mapped to their chromatographic behavior:

  • Lipophilic Core: The gem-dimethyl groups at the C2 position and the saturated dihydropyran ring confer significant hydrophobicity, driving the molecule's affinity for non-polar mobile phases.

  • Polarizable Nitrile Group: The −CN group at the C6 position acts as a strong electron-withdrawing moiety and hydrogen-bond acceptor. It interacts strongly with the free silanol groups ( −SiOH ) on the surface of normal-phase silica gel.

  • Conjugated System: The extended π -conjugation between the aromatic ring and the nitrile group provides strong UV absorbance, making UV fluorescence quenching an ideal non-destructive visualization technique.

Because of this amphiphilic balance (Estimated LogP 2.5 - 3.0), a binary solvent system consisting of a non-polar hydrocarbon (Hexane) and a moderately polar hydrogen-bond acceptor (Ethyl Acetate) provides the optimal partitioning environment.

TLC_Mechanism Silica Stationary Phase (Silica Gel, Polar) Mobile Mobile Phase (Hexane:EtOAc, Non-polar/Polar) Molecule 2,2-Dimethylchromane -6-carbonitrile Nitrile Nitrile Group (-CN) Dipole-Dipole & H-Bonding Molecule->Nitrile comprises Chromane Chromane Core Hydrophobic/Van der Waals Molecule->Chromane comprises Nitrile->Silica High Affinity (Retards Migration) Chromane->Mobile High Affinity (Accelerates Migration)

Mechanistic partition of 2,2-Dimethylchromane-6-carbonitrile on silica gel during TLC.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol incorporates built-in validation steps to prevent false positives caused by matrix effects.

Step 1: Chamber Preparation and Saturation
  • Prepare 10 mL of the mobile phase: Hexane and Ethyl Acetate in a 4:1 (v/v) ratio.

  • Pour the mixture into a flat-bottomed TLC development chamber.

  • Insert a piece of filter paper against the back wall of the chamber to act as a wicking agent.

  • Causality Check: Seal the chamber and allow it to equilibrate for 15 minutes. Why? Chamber saturation ensures the internal atmosphere is permeated with solvent vapor. This prevents the mobile phase from evaporating off the face of the TLC plate during elution, which would otherwise cause the solvent front to migrate unevenly and artificially inflate the Retention Factor ( Rf​ ) values.

Step 2: Sample Preparation and Co-Spotting (Self-Validation)
  • Dissolve ~1 mg of the crude reaction mixture in 1 mL of Dichloromethane (DCM).

  • Prepare standard reference solutions of the starting materials (e.g., 4-hydroxybenzonitrile) at identical concentrations.

  • Using a glass microcapillary tube, apply three distinct spots on the baseline of a Silica Gel 60 F254​ plate (drawn 1 cm from the bottom):

    • Spot A: Starting Material Reference.

    • Spot B: Co-spot (Starting Material + Reaction Mixture).

    • Spot C: Reaction Mixture.

  • Causality Check: The co-spot (Spot B) acts as an internal control. If the complex matrix of the reaction mixture alters the local partitioning environment on the silica, the co-spot ensures that the starting material's Rf​ in the mixture can be directly compared to the pure reference, eliminating misidentification.

Step 3: Elution and Visualization
  • Place the plate in the saturated chamber using forceps, ensuring the baseline remains above the solvent level.

  • Allow the solvent front to migrate until it is 1 cm from the top edge. Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to air-dry completely in a fume hood.

  • Non-Destructive Visualization: Examine the plate under short-wave UV light (254 nm). Mark the dark, fluorescence-quenched spots with a pencil.

  • Destructive Visualization: Dip the plate in a Potassium Permanganate ( KMnO4​ ) stain and gently heat with a heat gun.

Synthetic_Workflow SM 4-Hydroxybenzonitrile + Prenyl Bromide Step1 O-Prenylation (K2CO3, Acetone) SM->Step1 Intermediate Prenyl Ether Intermediate Step1->Intermediate TLC: High Rf Shift Step2 Acid-Catalyzed Cyclization (Thermal/Lewis Acid) Intermediate->Step2 Target 2,2-Dimethylchromane- 6-carbonitrile Step2->Target TLC: Moderate Rf (Target) Step3 Oxidation & Functionalization Target->Step3 Drug Cromakalim / Levcromakalim (K_ATP Channel Opener) Step3->Drug Downstream Synthesis

Synthetic pipeline of Cromakalim highlighting the TLC-monitored chromane intermediate.

Quantitative Data Presentation

Table 1: Mobile Phase Optimization and Expected Rf​ Values | Solvent System (v/v) | Polarity Index | Expected Rf​ | Resolution Quality | | :--- | :--- | :--- | :--- | | Hexane : EtOAc (9:1) | Low | 0.10 - 0.15 | Poor (Stuck near baseline, poor separation from polar impurities) | | Hexane : EtOAc (4:1) | Moderate | 0.35 - 0.45 | Optimal (Sharp, well-resolved spots) | | Hexane : EtOAc (1:1) | High | 0.75 - 0.85 | Poor (Co-elution with non-polar impurities near solvent front) |

Table 2: Visualization Modalities and Mechanistic Rationale | Visualization Method | Target Molecule Response | Impurity/Precursor Response | Mechanistic Rationale | | :--- | :--- | :--- | :--- | | UV 254 nm | Dark spot (Quenching) | Dark spot (if conjugated) | π→π∗ transition of the aromatic-nitrile system absorbs UV, quenching the plate's F254​ fluorophore. | | KMnO4​ Stain | Faint or No immediate color | Bright yellow/brown on purple | The fully saturated chromane ring resists mild oxidation, whereas acyclic prenyl precursors rapidly reduce Mn(VII) to Mn(IV). | | PMA Stain | Dark green/blue spot | Dark green/blue spot | General acid-catalyzed charring and reduction of Mo(VI) to Mo(V) by organic matter upon heating. |

Expert Insights & Troubleshooting
  • Addressing Tailing: While neutral nitriles generally run cleanly, excessive tailing ("comet-like" spots) indicates that the local silanol sites on the stationary phase have been saturated. If the initial sample spot is larger than 2 mm in diameter prior to elution, dilute the sample 10-fold in DCM and re-run.

  • Edge Effects ("Smiling"): If the solvent front is higher at the edges than in the center, the chamber was improperly saturated. Always use a filter paper wick to maintain a uniform solvent vapor pressure.

  • 2D-TLC for Stability Validation: If on-plate degradation is suspected (e.g., Lewis acid-catalyzed ring opening driven by the slightly acidic silica), perform a 2-Dimensional TLC. Spot the sample in one corner, elute, dry, rotate the plate 90 degrees, and elute again in the same solvent. If the compound is stable, all spots will lie on a perfect 45-degree diagonal. Off-diagonal spots definitively prove on-plate decomposition.

References
  • Title: Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener Cromakalim with in Vivo Ocular Hypotensive Activity Source: Journal of Medicinal Chemistry (via PMC / NIH) URL: [Link]

  • Title: Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Application Note: 2,2-Dimethylchromane-6-carbonitrile as a Core Scaffold in the Synthesis of Benzopyran-Based KATP Channel Openers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 2,2-dimethylchromane-6-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as the critical pharmacophoric core for a diverse class of ATP-sensitive potassium (KATP) channel openers [1]. By modulating the electrochemical gradients of smooth muscle and myocardial cells, derivatives of this scaffold have profound therapeutic applications. Historically anchored by the antihypertensive agent Cromakalim, modern applications of this scaffold have expanded into cardioselective anti-ischemic drugs, novel ocular hypotensives for glaucoma, and even P-glycoprotein modulators for multidrug resistance [2][4].

Mechanistic Insights & Structure-Activity Relationship (SAR)

The biological efficacy of benzopyran-based KATP openers is heavily dictated by the substitution pattern on the 2,2-dimethylchromane ring. As an Application Scientist designing novel therapeutics, understanding the causality behind these structural features is paramount:

  • The 6-Cyano Group : Acts as a critical hydrogen-bond acceptor. Its strong electron-withdrawing nature modulates the electron density of the aromatic ring, which is essential for high-affinity binding at the sulfonylurea receptor (SUR) subunits (SUR2A/SUR2B) of the KATP channel[3].

  • The 2,2-Dimethyl Substitution : Imparts significant steric bulk, locking the dihydropyran ring into a preferred half-chair conformation. This rigidification forces the C4-substituent (introduced during later synthesis) into an optimal pseudo-equatorial or pseudo-axial orientation for receptor interaction.

  • The C3-Hydroxyl and C4-Substituent : The trans relationship between the C3-hydroxyl and the C4-nitrogenous group is an absolute stereochemical requirement for channel activation [1].

KATP_Signaling A 2,2-Dimethylchromane Derivatives B SUR Subunit (SUR2A / SUR2B) A->B High-affinity binding C Kir6.x Pore Opening B->C Allosteric modulation D Potassium (K+) Efflux C->D Ion channel activation E Membrane Hyperpolarization D->E Electrochemical shift F Smooth Muscle Relaxation E->F Vasodilation

Figure 1: Mechanism of action for 2,2-dimethylchromane-6-carbonitrile derived KATP channel openers.

Key Applications in Drug Development

Derivatives of 2,2-dimethylchromane-6-carbonitrile are tailored for specific indications by modifying the C4 substituent, which shifts the selectivity among KATP channel isoforms (e.g., SUR2A in the heart vs. SUR2B in vascular smooth muscle).

Table 1: Comparative Pharmacological Profiles of 2,2-Dimethylchromane-6-carbonitrile Derivatives

CompoundC4 SubstituentPrimary IndicationTarget Subunit / MechanismReference
Cromakalim 2-oxopyrrolidin-1-ylHypertension / AsthmaSUR2A / SUR2B[1]
BMS-180448 N-(4-cyanophenyl)aminoCardiac IschemiaSUR2A (Cardioselective)[3]
CKLP1 (Prodrug) 2-oxopyrrolidin-1-yl (phosphate)GlaucomaSUR2B / Kir6.1[2]
Compound 1b 4-benzyl-1-piperazinylMultidrug ResistanceP-Glycoprotein Modulator[4]

Experimental Protocols: Synthesis of KATP Channel Openers

To construct these complex pharmacophores, the 2,2-dimethylchromane-6-carbonitrile core is first synthesized and then functionalized via a stereoselective epoxidation and regioselective ring-opening sequence.

Synthetic_Workflow N1 4-Cyanophenol + 2-Methyl-3-butyn-2-ol N2 2,2-Dimethyl-2H-chromene- 6-carbonitrile N1->N2 PTC, Heat (Cyclization) N3 Bromohydrin Intermediate (trans-isomer) N2->N3 NBS, H2O (Electrophilic Addition) N4 3,4-Epoxy-2,2-dimethylchromane- 6-carbonitrile N3->N4 NaOH (Intramolecular SN2) N5 Nucleophilic Ring Opening (e.g., Pyrrolidone + NaH) N4->N5 Regioselective C4 Attack N6 Target KATP Opener (e.g., Cromakalim) N5->N6 trans-Addition Product

Figure 2: Synthetic workflow from 4-cyanophenol to benzopyran-based KATP channel openers.

Protocol 1: Construction of 3,4-Epoxy-2,2-dimethylchromane-6-carbonitrile

Objective : Construct the reactive epoxide intermediate from 4-cyanophenol. Causality & Design : Direct epoxidation of the chromene double bond can be sluggish due to the electron-withdrawing 6-cyano group. A two-step bromohydrin formation followed by base-catalyzed intramolecular cyclization ensures high yields and absolute trans stereocontrol [1].

Step-by-Step Methodology :

  • Chromene Formation : React 4-cyanophenol with 2-methyl-3-butyn-2-ol in the presence of a phase-transfer catalyst (PTC) and heat. The initial propargyl ether undergoes a thermal Claisen-type rearrangement and cyclization to yield 2,2-dimethyl-2H-chromene-6-carbonitrile.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The product appears as a highly UV-active spot with an Rf ~0.6.

  • Bromohydrin Synthesis : Dissolve the chromene in a mixture of DMSO and water. Add N-bromosuccinimide (NBS) portion-wise at 0–5 °C.

    • Causality: Water acts as the nucleophile. Attack occurs at the benzylic C4 position of the intermediate bromonium ion due to carbocation stabilization by the aromatic ring, yielding the trans-3-bromo-4-hydroxy derivative.

    • Self-Validation: The reaction mixture turns pale yellow. Complete consumption of the chromene is confirmed by HPLC. Quench with aqueous Na₂S₂O₃ to neutralize residual NBS.

  • Epoxidation : Treat the crude bromohydrin with 20% aqueous NaOH at room temperature for 2 hours.

    • Causality: The base deprotonates the C4-hydroxyl, triggering an intramolecular SN2 displacement of the C3-bromide. This inversion of stereochemistry at C3 guarantees the formation of the trans-epoxide.

    • Self-Validation: The epoxide precipitates as a white solid upon dilution with ice water. Filter and wash with cold water to obtain the pure 3,4-epoxy-2,2-dimethylchromane-6-carbonitrile.

Protocol 2: Regioselective Epoxide Ring-Opening (Synthesis of Levcromakalim Analogs)

Objective : Introduce the C4 pharmacophore via nucleophilic attack. Causality & Design : The epoxide must be opened regioselectively at C4. Despite the steric hindrance of the 2,2-dimethyl groups, the benzylic position (C4) is electronically activated for nucleophilic attack, ensuring the correct structural isomer [4].

Step-by-Step Methodology :

  • Nucleophile Activation : In a flame-dried flask under nitrogen, dissolve 2-pyrrolidone (or the desired amine) in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0 °C. Stir until hydrogen evolution ceases.

    • Causality: Deprotonation generates a strong nitrogen nucleophile necessary to open the sterically hindered epoxide.

  • Ring Opening : Add 3,4-epoxy-2,2-dimethylchromane-6-carbonitrile to the solution. Heat the reaction to 60 °C for 12 hours.

    • Causality: Elevated temperature overcomes the activation energy barrier imposed by the adjacent 2,2-dimethyl groups. The attack yields the trans-diaxial product, which subsequently relaxes to the more stable pseudo-equatorial conformation.

  • Workup and Validation : Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate.

    • Self-Validation: The crude ¹H-NMR will show a characteristic doublet for the C3 proton (~3.8 ppm, J = 9 Hz) and a doublet for the C4 proton (~4.8 ppm, J = 9 Hz), confirming the trans stereochemistry.

References

  • Wikipedia Contributors. "Cromakalim." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Chowdhury, et al. "Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener Cromakalim with in Vivo Ocular Hypotensive Activity." Journal of Medicinal Chemistry, 2016. Available at:[Link]

  • Grover, et al. "Cardioselective Antiischemic ATP-Sensitive Potassium Channel (KATP) Openers. 5. Identification of 4-(N-Aryl)-Substituted Benzopyran Derivatives with High Selectivity." Journal of Medicinal Chemistry, 1995. Available at:[Link]

  • Wiese, et al. "Synthesis and in Vitro Multidrug Resistance Modulating Activity of a Series of Dihydrobenzopyrans and Tetrahydroquinolines." Journal of Medicinal Chemistry, 1998. Available at:[Link]

Use of 2,2-Dimethylchromane-6-carbonitrile as a building block

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 2,2-Dimethylchromane-6-carbonitrile in the Synthesis of Potassium Channel Openers

Introduction & Mechanistic Rationale

The benzopyran scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous biologically active compounds. Specifically, 2,2-dimethylchromane-6-carbonitrile (and its oxidized precursor, 2,2-dimethyl-2H-chromene-6-carbonitrile) is the fundamental building block for synthesizing a critical class of therapeutics known as ATP-sensitive potassium channel openers (KCOs)1[1].

The structural features of this building block are not arbitrary; they are precisely tuned for receptor affinity:

  • The C2 gem-dimethyl group: Provides essential steric bulk and lipophilicity, locking the pyran ring in a half-chair conformation that optimally positions the C4 substituent for interaction with the sulfonylurea receptor (SUR) subunit of the K_ATP channel.

  • The C6 carbonitrile group: Acts as a strong electron-withdrawing group (EWG). The dipole moment generated by the nitrile is critical for hydrogen-bond acceptance within the receptor's binding pocket, significantly enhancing vasorelaxant or cardioprotective potency2[2].

By functionalizing the C3 and C4 positions of this building block, researchers have developed blockbuster antihypertensives (like Cromakalim) and highly selective cardioprotective agents (like BMS-191095) 3[3].

KATP_Pathway A Benzopyran Derivative (e.g., Cromakalim) B Binds SUR Subunit of K_ATP Channel A->B C Conformational Change in Kir6.x Pore B->C D Potassium (K+) Efflux C->D E Membrane Hyperpolarization D->E F Inhibition of Voltage-Gated Ca2+ Channels E->F G Smooth Muscle Relaxation & Cardioprotection F->G

Mechanism of action for benzopyran-based K_ATP channel openers.

Quantitative Structure-Activity Relationship (SAR) Data

The elaboration of 2,2-dimethylchromane-6-carbonitrile at the C4 position dictates the pharmacological profile of the resulting drug. The table below summarizes how different nucleophilic additions at C4 shift the selectivity from smooth muscle (vasorelaxation) to mitochondrial K_ATP channels (cardioprotection) 4[4].

Compound NameC4 SubstituentPrimary TargetClinical ApplicationVasorelaxant EC₅₀
Cromakalim 2-oxopyrrolidin-1-ylSmooth Muscle K_ATPAntihypertensive~0.1 µM
Bimakalim 4-pyridoneSmooth Muscle K_ATPAntihypertensive~0.05 µM
BMS-191095 (1H-imidazol-2-yl)methyl(4-chlorophenyl)aminomitoK_ATPCardioprotection>10 µM (Inactive)
JTV-506 1,6-dihydro-1-methyl-6-oxopyridazin-3-ylaminoSmooth Muscle K_ATPCoronary Vasodilator~0.03 µM

Experimental Protocols: Synthesis of KCOs

The transformation of the commercially available building block5[5] into an active KCO requires a highly stereoselective sequence. The goal is to achieve a trans-diaxial relationship between the C3 hydroxyl group and the C4 amine/amide substituent.

Synthesis_Workflow N1 2,2-Dimethyl-2H-chromene- 6-carbonitrile N2 Bromohydrin Formation (NBS, H2O/DMSO) N1->N2 Step 1a N3 Epoxidation (NaOH, Room Temp) N2->N3 Step 1b N4 Nucleophilic Attack at C4 (NaH, Nucleophile, DMF) N3->N4 Step 2 N5 trans-3-hydroxy-4-substituted chroman-6-carbonitrile N4->N5 N6 Chiral Resolution (e.g., via HPLC or chiral salts) N5->N6 Step 3 N7 Active (3S, 4R) Enantiomer (e.g., Cromakalim) N6->N7

Synthetic workflow from chromene building block to the active KCO enantiomer.

Protocol 1: Epoxidation via Bromohydrin Intermediate

Causality Check: While direct epoxidation with mCPBA is possible, the two-step sequence using N-bromosuccinimide (NBS) and water followed by base is preferred in scale-up. It guarantees trans addition of the Br and OH groups, ensuring the subsequent epoxide formation proceeds with strict stereochemical fidelity.

Step-by-Step Procedure:

  • Bromohydrin Formation: Dissolve 2,2-dimethyl-2H-chromene-6-carbonitrile (10.0 g, 54 mmol) in a mixture of DMSO (100 mL) and water (5 mL).

  • Cool the reaction mixture to 0 °C. Add NBS (10.6 g, 60 mmol) portion-wise over 30 minutes to control the exothermic bromonium ion formation.

  • Stir at room temperature for 2 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1). The bromohydrin intermediate will appear as a highly polar spot compared to the starting material.

  • Epoxide Formation: Cool the mixture back to 0 °C and add 5M NaOH aqueous solution (25 mL) dropwise. The base deprotonates the C3 hydroxyl, triggering an intramolecular S_N2 attack on the C4 carbon, displacing the bromide and forming the epoxide.

  • Stir for 1 hour, then pour into ice water (500 mL). Extract with dichloromethane (3 x 150 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1a,2,7b-tetrahydro-2,2-dimethyl-7H-oxireno[c]chromene-6-carbonitrile.

  • Self-Validation (Analytical): ¹H NMR (CDCl₃) should confirm the disappearance of the alkene protons (~6.3 and 5.6 ppm) and the appearance of two distinct doublets at ~3.5 ppm and ~3.9 ppm ( J≈4.0 Hz), characteristic of the cis-epoxide protons.

Protocol 2: Regioselective Nucleophilic Ring Opening

Causality Check: The epoxide opening must be regioselective. Attack occurs exclusively at the C4 benzylic position rather than C3. Despite the steric hindrance from the adjacent gem-dimethyl group, the transition state at C4 is electronically stabilized by the aromatic ring, driving the regiochemistry. The use of a strong base (NaH) in a polar aprotic solvent (DMF) ensures the nucleophile (e.g., 2-pyrrolidone) is fully deprotonated and highly reactive.

Step-by-Step Procedure (Synthesis of Cromakalim Racemate):

  • Nucleophile Activation: Suspend Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (50 mL) under an inert argon atmosphere.

  • Cool to 0 °C and slowly add 2-pyrrolidone (1.2 eq). Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the sodium pyrrolidonate salt.

  • Ring Opening: Dissolve the epoxide from Protocol 1 (1.0 eq) in anhydrous DMF (20 mL) and add dropwise to the nucleophile solution.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL) to neutralize excess base.

  • Dilute with water (200 mL) and extract with EtOAc (3 x 100 mL). Wash the organic layer extensively with water (to remove DMF) and brine, then dry over Na₂SO₄.

  • Purify the crude product via silica gel flash chromatography (DCM/MeOH 95:5) to isolate trans-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)chromane-6-carbonitrile.

  • Self-Validation (Analytical): The stereochemistry is definitively proven by ¹H NMR. The protons at C3 and C4 will appear as doublets with a large coupling constant ( J3,4​≈10−12 Hz). According to the Karplus equation, this large J value confirms a dihedral angle of ~180°, validating the trans-diaxial arrangement required for biological activity 6[6].

References

  • Tyrrell, E., et al. "Recent Developments in the Chemistry of Potassium Channel Activators: The Cromakalim Analogs." Current Medicinal Chemistry, 11(9):1213-22, June 2004. Available at: [Link]

  • Lebrun, P., et al. "Synthesis and Pharmacological Evaluation of KATP-channel Openers Related to Cromakalim: Introduction of Arylsulphonylurea Moieties." ResearchGate. Available at: [Link]

  • ACS Publications. "Visible-Light-Promoted Metal-Free Three-Component Reaction for the Synthesis of Sulfonated 4-Amino-chromans..." Organic Letters. Available at:[Link]

  • Oxford Academic. "Flavonoids as new regulators of mitochondrial potassium channels: contribution to cardioprotection." Journal of Pharmacy and Pharmacology. Available at: [Link]

  • PubMed. "6-Sulfonylchromenes as highly potent K(ATP)-channel openers." Institute of Pharmaceutical Chemistry. Available at:[Link]

Sources

2,2-Dimethylchromane-6-carbonitrile in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,2-Dimethylchromane-6-carbonitrile as a Privileged Scaffold in the Discovery of Mitochondrial K_ATP Channel Openers

Executive Summary & Pharmacophore Rationale

In the landscape of cardiovascular and neurological drug discovery, the 2,2-dimethylchromane-6-carbonitrile motif stands as a highly privileged pharmacophore. Originally identified as the core structural backbone of the prototypical potassium channel opener cromakalim, this scaffold has been masterfully tuned by medicinal chemists to develop next-generation, highly selective mitochondrial ATP-sensitive potassium (mitoK_ATP) channel openers, such as BMS-191095[1][2].

As a Senior Application Scientist, it is critical to understand why this specific chemical geometry is so effective. The causality of its biological activity lies in its precise structural features:

  • The 2,2-Dimethyl Domain: Provides optimal lipophilicity and steric bulk, anchoring the molecule into the hydrophobic binding pocket of the sulfonylurea receptor (SUR2/mitoSUR) regulatory subunit of the K_ATP channel[3][4].

  • The 6-Carbonitrile Group: Serves a dual purpose. Chemically, it acts as a powerful electron-withdrawing group (EWG) that activates the benzylic C4 position for regioselective nucleophilic attack during synthesis. Pharmacologically, the cyano group acts as a critical hydrogen-bond acceptor, dictating the binding affinity and orientation within the SUR nucleotide-binding domains[2].

Mechanism of Action: Targeting the mitoK_ATP Channel

The therapeutic value of 2,2-dimethylchromane-6-carbonitrile derivatives lies in their ability to uncouple cellular bioenergetics from ischemic death pathways. When a derivative like BMS-191095 binds to the mitoSUR subunit, it forces the pore-forming subunit of the mitoK_ATP channel to open. The resulting influx of potassium ions into the mitochondrial matrix causes a mild, controlled depolarization of the inner mitochondrial membrane (ΔΨm)[5].

This mild depolarization is the causal mechanism for cell survival: it reduces the electrophoretic driving force for calcium uptake, preventing mitochondrial calcium overload during ischemia-reperfusion (I/R) injury. Consequently, the mitochondrial permeability transition pore (mPTP) remains closed, halting the release of pro-apoptotic factors and attenuating reactive oxygen species (ROS) burst[4][5].

MechanismOfAction A BMS-191095 (Derived from 6-Cyano Scaffold) B mitoK_ATP Channel (SUR2 / Inner Mito Membrane) A->B Selective Activation C K+ Influx into Matrix B->C D Mild Mitochondrial Depolarization (ΔΨm reduction) C->D E Prevention of Ca2+ Overload & ROS Attenuation D->E F Inhibition of mPTP Opening E->F G Cell Survival (Cardio- & Neuroprotection) F->G

Signaling cascade of mitoK_ATP activation by 2,2-dimethylchromane-6-carbonitrile derivatives.

Comparative Pharmacodynamics: The Drive for Selectivity

Early K_ATP openers like cromakalim activated both sarcolemmal (sarcK_ATP) and mitochondrial (mitoK_ATP) channels, leading to profound peripheral vasodilation (hypotension) alongside cardioprotection[1]. By utilizing the 2,2-dimethylchromane-6-carbonitrile scaffold and modifying the C4 substituent (e.g., introducing an imidazolyl-methyl-aniline group), researchers achieved absolute selectivity for the mitochondrial isoform[1][6].

Table 1: Pharmacodynamic Profiles of Chromane-Based K_ATP Openers

CompoundPrimary Target(s)Vasorelaxant IC₅₀ (µM)Cardioprotective EC₂₅ (µM)Selectivity Ratio (EC₂₅/IC₅₀)
Cromakalim sarcK_ATP & mitoK_ATP0.34.715.7 (Non-selective)
BMS-180448 sarcK_ATP & mitoK_ATP3.03.01.0 (Moderate)
BMS-191095 mitoK_ATP> 30.01.5< 0.05 (Highly Selective)

Data synthesized from isolated rat heart global ischemia models[1]. A lower selectivity ratio indicates a wider therapeutic window for cardioprotection without hypotensive side effects.

Synthetic Workflows & Self-Validating Protocols

The transformation of the 2,2-dimethylchromane-6-carbonitrile scaffold into a bioactive drug requires precise stereochemical control. The biological target is highly enantiospecific; only the trans-(3R,4S) or (3S,4R) configurations (depending on the specific C4 functionalization) possess channel-opening activity[2].

SyntheticWorkflow Scaffold 2,2-Dimethylchromane- 6-carbonitrile Oxidation Dehydrogenation (DDQ / Oxidant) Scaffold->Oxidation Chromene 2,2-Dimethylchromene- 6-carbonitrile Oxidation->Chromene Epoxidation Asymmetric Epoxidation (Jacobsen's Catalyst) Chromene->Epoxidation Epoxide (3R,4S)-3,4-Epoxy- chromane Intermediate Epoxidation->Epoxide RingOpening Nucleophilic Attack (C4 Amination) Epoxide->RingOpening Drug BMS-191095 (Active Enantiomer) RingOpening->Drug

Synthetic workflow from the 2,2-dimethylchromane-6-carbonitrile scaffold to BMS-191095.

Protocol 1: Asymmetric Epoxidation of the Chromene Intermediate

Objective: Generate the chiral (3R,4S)-epoxide essential for downstream enantiospecific target binding.

  • Dehydrogenation: Treat 2,2-dimethylchromane-6-carbonitrile with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in refluxing toluene to yield 2,2-dimethyl-2H-chromene-6-carbonitrile.

  • Asymmetric Epoxidation: Dissolve the chromene intermediate in dichloromethane (DCM). Add 0.05 equivalents of (R,R)-Jacobsen's Mn(III) salen catalyst and 0.2 equivalents of 4-phenylpyridine N-oxide.

  • Oxidation: Slowly add commercial bleach (NaOCl, buffered to pH 11.3) at 4°C.

  • Causality & Validation: The bulky Jacobsen's catalyst forces the oxidant to approach from the less sterically hindered face, establishing the (3R,4S) stereocenter.

    • Self-Validation Step: Analyze the purified epoxide via Chiral HPLC. An enantiomeric excess (ee) of >98% must be confirmed. If the ee is lower, the batch must be discarded, as the inactive enantiomer will competitively antagonize or dilute the biological assay results.

Protocol 2: Regio- and Stereoselective Nucleophilic Ring Opening

Objective: Install the pharmacophoric amine at the C4 position to yield the final K_ATP opener.

  • Reaction Setup: Dissolve the (3R,4S)-epoxide in absolute ethanol. Add 1.2 equivalents of the desired nucleophile (e.g., 4-chloro-N-(1H-imidazol-2-ylmethyl)aniline for BMS-191095).

  • Reflux: Heat the mixture to 80°C for 24-48 hours under an inert argon atmosphere.

  • Causality & Validation: The 6-carbonitrile group withdraws electron density from the aromatic ring, making the benzylic C4 carbon highly electrophilic. The nucleophile attacks exclusively at C4 (rather than C3). Because the attack occurs via an anti-periplanar trajectory, the resulting amino-alcohol is locked in a trans configuration.

    • Self-Validation Step: Perform ¹H-NMR on the product. The coupling constant ( J3,4​ ) between the protons at C3 and C4 will be approximately 10–12 Hz. This large J value physically proves the trans-diaxial arrangement of the protons, validating the stereochemical integrity of the ring opening.

Biological Validation: Verifying mitoK_ATP Activation

To prove that the synthesized 2,2-dimethylchromane-6-carbonitrile derivative successfully targets the mitochondria, a potentiometric fluorescence assay must be employed[5].

Protocol 3: TMRE Assay for Mitochondrial Depolarization

Objective: Quantify the mild mitochondrial depolarization caused by K+ influx.

  • Cell Preparation: Plate rat cortical neurons or H9c2 cardiomyocytes in 96-well optical bottom plates.

  • Dye Loading: Incubate cells with 100 nM TMRE (Tetramethylrhodamine ethyl ester) for 30 minutes at 37°C. TMRE is a cell-permeant, cationic dye that accumulates in active mitochondria in direct proportion to the negative resting membrane potential (ΔΨm).

  • Treatment & Internal Controls (The Self-Validating Matrix):

    • Group A (Baseline): Vehicle only.

    • Group B (Test): 40 µM BMS-191095.

    • Group C (Validation): 40 µM BMS-191095 + 100 µM 5-HD (Sodium 5-hydroxydecanoate).

    • Group D (Positive Control): 10 µM FCCP (a potent uncoupler).

  • Causality & Validation: Read fluorescence at Ex/Em 549/575 nm. Group B should show a ~20-30% decrease in fluorescence, indicating the mild depolarization characteristic of K+ influx[5].

    • Self-Validation Step: Group C is the critical control. 5-HD is a highly specific mitoK_ATP channel blocker[1][6]. If the addition of 5-HD restores fluorescence to Group A (Baseline) levels, it definitively proves that the depolarization observed in Group B was causally driven by the opening of the mitoK_ATP channel, and not by non-specific mitochondrial toxicity or membrane uncoupling (which would look like Group D).

References

  • Pharmacologic Characterization of BMS-191095, a Mitochondrial KATP Opener with No Peripheral Vasodilator or Cardiac Action. Journal of Pharmacology and Experimental Therapeutics.[Link]

  • The mitochondrial K(ATP) channel opener BMS-191095 induces neuronal preconditioning. NeuroReport.[Link]

  • BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels. Archives of Pharmacal Research.[Link]

  • Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener Cromakalim with in Vivo Ocular Hypotensive Activity. Journal of Medicinal Chemistry.[Link]

  • Mitochondrial Potassium Channels as Druggable Targets. Biomolecules (PMC).[Link]

Sources

Reactions of the nitrile group in 2,2-Dimethylchromane-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Transformations of the Nitrile Group in 2,2-Dimethylchromane-6-carbonitrile

Executive Summary

2,2-Dimethylchromane-6-carbonitrile is a privileged scaffold in medicinal chemistry, frequently utilized as a precursor for potassium channel openers (such as cromakalim analogs) and other bioactive molecules. The nitrile moiety at the C6 position serves as a highly versatile synthetic handle. This guide provides drug development professionals and synthetic chemists with detailed, field-proven methodologies for three critical transformations of this functional group: complete reduction to a primary amine, zinc-catalyzed [3+2] cycloaddition to a 5-substituted tetrazole, and base-promoted hydrolysis to a carboxylic acid.

Mechanistic Rationale & Reaction Causality

2.1. Hydride Reduction to Primary Amines Converting the nitrile to (2,2-dimethylchroman-6-yl)methanamine requires a strong hydride donor. Lithium aluminum hydride (LiAlH₄) is selected over milder agents (like DIBAL-H) to ensure complete reduction past the intermediate imine stage [1]. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, forming an imine salt, followed by a rapid second hydride addition. Causality in Protocol: A notorious challenge in LiAlH₄ reductions is the formation of unfilterable aluminum hydroxide emulsions during aqueous workup. To bypass this, the protocol employs the "Fieser workup" (sequential addition of n mL water, n mL 15% NaOH, and 3n mL water). This specific stoichiometric sequence forces the aluminum salts to precipitate as a granular, easily filterable white solid, ensuring high recovery of the target amine without product entrapment.

2.2. Zinc-Catalyzed Cycloaddition to Tetrazoles 5-Substituted tetrazoles are highly valued as lipophilic, metabolically stable bioisosteres of carboxylic acids. The standard uncatalyzed[3+2] cycloaddition between a nitrile and sodium azide is kinetically sluggish due to high activation barriers. Causality in Protocol: The introduction of Zinc Bromide (ZnBr₂) acts as a critical Lewis acid catalyst. Zinc coordinates to the nitrile nitrogen, withdrawing electron density and rendering the nitrile carbon significantly more electrophilic [2]. This lowers the activation energy for the nucleophilic attack by the azide ion. Furthermore, conducting the reaction in water rather than toxic polar aprotic solvents (like DMF) aligns with green chemistry principles and prevents the premature formation of volatile, highly toxic hydrazoic acid (HN₃), which is only liberated during the final controlled acidification step [3].

2.3. Base-Promoted Hydrolysis to Carboxylic Acids Hydrolysis of the sterically unhindered C6-nitrile yields 2,2-dimethylchromane-6-carboxylic acid. Causality in Protocol: Base-catalyzed hydrolysis (using 5 M NaOH) is preferred over aggressive acid hydrolysis to avoid potential ether-cleavage side reactions at the chromane ring. The hydroxide ion attacks the nitrile carbon, forming an amide intermediate that rapidly hydrolyzes further to the carboxylate salt [4]. Because the product exists as a water-soluble sodium carboxylate under these basic conditions, a subsequent acidification step (using 6 M HCl) is mandatory to protonate the carboxylate and precipitate the free, water-insoluble carboxylic acid.

Quantitative Data Summary

TransformationReagents & CatalystReaction ConditionsExpected ProductTypical YieldKey Analytical Marker (IR/NMR)
Reduction LiAlH₄ (1.5 eq)THF, 0 °C to RT, 4 h(2,2-Dimethylchroman-6-yl)methanamine80–85%Disappearance of -C≡N stretch (~2220 cm⁻¹); appearance of -NH₂ broad stretch (~3300 cm⁻¹)
Cycloaddition NaN₃ (1.2 eq), ZnBr₂ (1.2 eq)H₂O, Reflux (100 °C), 24 h5-(2,2-Dimethylchroman-6-yl)-1H-tetrazole75–80%Aromatic proton shifts; characteristic tetrazole ¹³C peak (~155 ppm)
Hydrolysis 5 M NaOH (Excess)H₂O, Reflux (100 °C), 2–4 h2,2-Dimethylchromane-6-carboxylic acid85–90%Appearance of strong C=O stretch (~1700 cm⁻¹) and broad O-H stretch

Visualizations of Synthetic Workflows

G A 2,2-Dimethylchromane- 6-carbonitrile B (2,2-Dimethylchroman-6-yl) methanamine A->B LiAlH4, THF Reduction C 5-(2,2-Dimethylchroman-6-yl) -1H-tetrazole A->C NaN3, ZnBr2, H2O Cycloaddition D 2,2-Dimethylchromane- 6-carboxylic acid A->D NaOH, H2O, Reflux Hydrolysis

Caption: Divergent synthetic pathways for the functionalization of 2,2-Dimethylchromane-6-carbonitrile.

G N1 Nitrile + ZnBr2 (Aqueous Media) N2 Zn-Coordinated Nitrile (Activated Electrophile) N1->N2 Lewis Acid Coordination N3 Azide Nucleophilic Attack ([3+2] Cycloaddition) N2->N3 + NaN3 (Heat) N4 Zinc-Tetrazolate Complex (Water Soluble) N3->N4 Cyclization N5 5-Substituted 1H-Tetrazole (Precipitated Product) N4->N5 Acidic Workup (HCl)

Caption: Mechanism of zinc-catalyzed tetrazole formation via azide cycloaddition.

Validated Experimental Protocols

5.1. Protocol A: Reduction to (2,2-Dimethylchroman-6-yl)methanamine

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition: Suspend LiAlH₄ (0.57 g, 15 mmol, 1.5 eq) in 30 mL of anhydrous THF and cool to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 2,2-dimethylchromane-6-carbonitrile (1.87 g, 10 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic hydride transfer.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3); the starting material spot must be completely consumed.

  • Fieser Quench: Cool the mixture back to 0 °C. Vigorously stir and sequentially add: 0.6 mL of deionized water (dropwise, caution: H₂ gas evolution), 0.6 mL of 15% aqueous NaOH, and finally 1.8 mL of deionized water. Stir for 15 minutes until a white, granular precipitate forms.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake with ethyl acetate (3 × 20 mL). Concentrate the filtrate under reduced pressure to yield the crude primary amine.

5.2. Protocol B: Synthesis of 5-(2,2-Dimethylchroman-6-yl)-1H-tetrazole

  • Setup: In a 100 mL round-bottom flask, combine 2,2-dimethylchromane-6-carbonitrile (1.87 g, 10 mmol), sodium azide (0.78 g, 12 mmol, 1.2 eq), and zinc bromide (2.70 g, 12 mmol, 1.2 eq).

  • Solvent: Add 20 mL of deionized water. Attach a reflux condenser.

  • Reaction: Heat the mixture to a vigorous reflux (100–105 °C) with continuous stirring for 24 hours. Self-Validation: The initial suspension will gradually turn into a homogeneous solution or fine dispersion as the zinc-tetrazolate complex forms.

  • Acidification (Safety Critical): Cool the reaction mixture to room temperature, then place it in an ice bath. Slowly add 3 M HCl until the pH reaches ~1. Caution: Perform this step in a well-ventilated fume hood, as toxic hydrazoic acid (HN₃) may be liberated from unreacted sodium azide.

  • Isolation: The free tetrazole will precipitate as a solid upon acidification. Collect the solid via vacuum filtration, wash with cold water, and recrystallize from ethanol/water to afford the pure bioisostere.

5.3. Protocol C: Hydrolysis to 2,2-Dimethylchromane-6-carboxylic acid

  • Setup: In a 100 mL round-bottom flask, combine 2,2-dimethylchromane-6-carbonitrile (1.87 g, 10 mmol) and 15 mL of 5 M aqueous NaOH.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux. Self-Validation: The nitrile will initially appear as oily droplets. Continue refluxing for 2–4 hours until the oily droplets completely disappear, indicating full conversion to the water-soluble sodium carboxylate salt.

  • Workup: Allow the reaction to cool to room temperature. Extract the aqueous layer with diethyl ether (1 × 15 mL) to remove any unreacted trace organics (discard the organic layer).

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with cold 6 M HCl until the pH is < 2. A thick white precipitate of the carboxylic acid will form immediately.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with ice-cold water, and dry under high vacuum to obtain the pure carboxylic acid.

References

  • Chemistry Steps. "Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde." Available at:[Link]

  • Demko, Z. P., & Sharpless, K. B. "Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts?" Journal of the American Chemical Society, 2003. Available at:[Link]

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." ResearchGate, 2001. Available at:[Link]

  • Chemistry LibreTexts. "Making Carboxylic Acids by the Hydrolysis of Nitriles." Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: 2,2-Dimethylchromane-6-carbonitrile Synthesis & Yield Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,2-dimethylchromane-6-carbonitrile. The 2,2-dimethylchromane scaffold is a privileged structural motif in medicinal chemistry, frequently utilized to build rigidified frameworks for retinoid antagonists, contraceptives, and other advanced therapeutics[1].

This guide provides researchers and drug development professionals with a self-validating, causality-driven methodology to optimize the condensation of 4-hydroxybenzonitrile[2] with 2-methyl-3-buten-2-ol. By understanding the mechanistic underpinnings of this acid-catalyzed reaction, you can systematically eliminate common failure modes such as diene polymerization, incomplete cyclization, and dialkylation.

Quantitative Catalyst Profiling

The choice of acid catalyst fundamentally dictates the reaction's thermodynamic trajectory. While novel photoredox-catalyzed annulations exist for chroman derivatives[3], the classical Lewis/Brønsted acid approach remains the industrial standard for this specific transformation. Below is a comparative data table of typical catalyst systems used in this synthesis:

Catalyst SystemTemperature (°C)Reaction Time (h)Typical Yield (%)Primary Byproduct Profile
BF₃·OEt₂ (0.2 eq) 80 - 904 - 670 - 82 Minimal; trace dialkylation
Amberlyst-15 (20 wt%) 100 - 1108 - 1265 - 75 Uncyclized prenyl ether
H₃PO₄ (85% aq) 60 - 7012 - 1640 - 55 Isoprene polymers (tar)
TFA / DCM 40 - 5024< 30 Starting material recovery

Reaction Pathway Visualization

To troubleshoot effectively, one must visualize the reaction not as a single step, but as a cascade: carbocation generation, electrophilic aromatic substitution (Friedel-Crafts alkylation), and finally, intramolecular etherification[4].

ChromaneSynthesis N1 4-Hydroxybenzonitrile + 2-Methyl-3-buten-2-ol N2 Carbocation Generation (1,1-dimethylallyl cation) N1->N2 Lewis Acid (-H2O) N3 Electrophilic Aromatic Substitution (ortho-position) N2->N3 C-C Bond Formation N4 Intramolecular Cyclization (Etherification) N3->N4 H+ / Heat N5 2,2-Dimethylchromane- 6-carbonitrile N4->N5 Product Yield (Up to 82%)

Reaction pathway for the acid-catalyzed synthesis of 2,2-dimethylchromane-6-carbonitrile.

Validated Step-by-Step Protocol

This protocol is designed as a self-validating system. Each step includes the underlying causality to ensure that deviations can be logically diagnosed.

Step 1: Substrate Dissolution & Environmental Control

  • Action: Dissolve 4-hydroxybenzonitrile (1.0 eq, 10 mmol) in 20 mL of anhydrous 1,4-dioxane under an argon atmosphere.

  • Causality: The reaction relies on the generation of a highly reactive tertiary carbocation. Ambient moisture will competitively hydrate this intermediate, quenching the electrophile and stalling the reaction.

Step 2: Catalyst Activation

  • Action: Inject Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.2 eq, 2 mmol) into the stirring solution at room temperature.

  • Causality: BF₃·OEt₂ acts as a targeted Lewis acid. It will coordinate with the hydroxyl group of the incoming 2-methyl-3-buten-2-ol, facilitating the departure of water to generate the necessary 1,1-dimethylallyl carbocation without excessively lowering the pH of the bulk solution.

Step 3: Controlled Electrophile Addition (Critical Step)

  • Action: Heat the reaction mixture to 85 °C. Using a syringe pump, add 2-methyl-3-buten-2-ol (1.2 eq, 12 mmol) dropwise over a strict 2-hour period.

  • Causality: 2-methyl-3-buten-2-ol readily dehydrates to isoprene in the presence of acid. If added too quickly, the local concentration of diene spikes, leading to rapid, runaway radical polymerization (tar formation). Slow addition maintains a low steady-state concentration, favoring the desired bimolecular reaction with the phenol.

Step 4: Thermodynamic Cyclization

  • Action: Following the complete addition of the alcohol, maintain heating at 85 °C for an additional 4 hours. Monitor via LC-MS.

  • Causality: The initial Friedel-Crafts alkylation forms the intermediate 3-(3-methylbut-2-en-1-yl)-4-hydroxybenzonitrile. The extended heating phase provides the activation energy required for the subsequent intramolecular hydroalkoxylation (cyclization) of the phenol onto the tethered alkene, locking the structure into the stable 6-membered chromane ring.

Step 5: Quenching and Workup

  • Action: Cool the reaction to 0 °C and strictly quench with 20 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 20 mL), wash with brine, and dry over anhydrous Na₂SO₄.

  • Causality: Rapid neutralization of the Lewis acid is mandatory. If the acid is not fully neutralized before solvent evaporation, the concentration of the acid increases dramatically as the solvent is removed, leading to late-stage degradation or reverse ring-opening of the chromane product.

Troubleshooting Guides & FAQs

Q1: My reaction is yielding a thick, intractable black tar instead of the expected chromane. What went wrong? A1: This is the hallmark of isoprene polymerization. When 2-methyl-3-buten-2-ol is exposed to strong acids, it dehydrates to isoprene. If the concentration of this diene is too high, it polymerizes rather than reacting with the phenol. Self-Correction: Ensure you are using a syringe pump for the addition of the alcohol (minimum 2-hour addition time). If the issue persists, switch to a heterogeneous, milder catalyst like Amberlyst-15, which physically separates the active acidic sites and limits bulk polymerization.

Q2: LC-MS analysis shows a persistent major peak with the exact mass of the product (M+), but it has a different retention time and does not match my standard. What is this? A2: You are observing the uncyclized intermediate: 3-prenyl-4-hydroxybenzonitrile. The initial C-C bond formation (Friedel-Crafts alkylation) occurred successfully, but the intramolecular etherification did not complete. Self-Correction: The cyclization step is thermodynamically driven. Increase the reaction time by 2–4 hours or raise the temperature by 10 °C to provide the necessary activation energy for ring closure.

Q3: I am observing a significant byproduct with a mass of [M+68]. How do I suppress this? A3: A mass of [M+68] corresponds to the addition of a second prenyl group (dialkylation), forming 3,5-diprenyl-4-hydroxybenzonitrile or its corresponding over-alkylated chromane. Self-Correction: This is a stoichiometric failure. Ensure your 2-methyl-3-buten-2-ol does not exceed 1.1 to 1.2 equivalents. Additionally, verify that your 4-hydroxybenzonitrile is fully dissolved before adding the catalyst; if the phenol is crashing out, the local ratio of electrophile to dissolved phenol becomes artificially high, promoting dialkylation.

References

  • Title: From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: 4-Hydroxybenzonitrile | CAS#:767-00-0 Source: Chemsrc URL: [Link]

  • Title: NEW GREEN TECHNOLOGIES FOR ORGANOCATALYTIC ASYMMETRIC EPOXIDATION APPLICATIONS IN SYNTHESIS Source: University of East Anglia (UEA) URL: [Link]

Sources

Technical Support Center: Chromane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromane Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important structural motif. Chromanes are a core component of many natural products and pharmaceuticals, and their efficient synthesis is crucial for advancing research.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromane synthesis, with a particular focus on the formation of unwanted byproducts. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your reactions effectively.

Troubleshooting Guide: Common Issues in Chromane Synthesis

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Chromane 1. Suboptimal Reaction Conditions: Reaction time or temperature may not be optimal for your specific substrates.Optimize Reaction Parameters: Systematically vary the reaction time and temperature. Microwave-assisted synthesis can often improve yields by allowing for rapid and uniform heating to higher temperatures (e.g., 160–170 °C) for a shorter duration (e.g., 1 hour).[2][3]
2. Inappropriate Catalyst/Base: The chosen catalyst or base may not be suitable for the electronic properties of your starting materials.Select an Appropriate Catalyst: For the synthesis of chroman-4-ones from 2'-hydroxyacetophenones, diisopropylamine (DIPA) is an effective base.[3] For Brønsted acid-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes, triflimide (Tf₂NH) has been shown to be effective.[4][5]
3. Poor Starting Material Quality: Impurities in your starting materials, particularly the aldehyde, can lead to side reactions.Ensure Purity of Starting Materials: Purify starting materials, especially aldehydes, before use to minimize competing reactions.[3]
Significant Byproduct Formation 1. Aldehyde Self-Condensation: This is a common side reaction, especially when using electron-donating groups on the 2'-hydroxyacetophenone.[2][3]Control Stoichiometry and Conditions: Use a slight excess of the aldehyde and base to favor the desired reaction pathway.[3] Carefully controlling the reaction temperature and time can also minimize this side reaction.[3]
2. Formation of Open-Chain Byproducts: In some organocatalyzed reactions, the formation of open-chain byproducts can compete with the desired cyclization.[1]Optimize Catalyst and Reaction Sequence: The choice of organocatalyst can influence the reaction pathway. In some cases, reducing another reactant before adding the second starting material can minimize the formation of these byproducts.[1]
3. Elimination Reactions: The reaction conditions may favor the elimination of a leaving group from an intermediate, leading to an undesired unsaturated byproduct.[5]Modify Catalyst or Solvent: Changing the catalyst or solvent can alter the stability of intermediates and disfavor elimination pathways.[3]
Difficult Purification 1. Co-elution of Byproducts: Byproducts, particularly from aldehyde self-condensation, can have similar polarities to the desired chromane, making separation by column chromatography challenging.[2][3]Optimize Chromatography: If byproducts are present, careful column chromatography is essential.[3] Consider using orthogonal chromatography techniques, such as changing the solvent system or stationary phase, to improve separation.[6]
2. Instability of Intermediates: Some intermediates, like chroman-2-ols, can be unstable, complicating their isolation and characterization.In Situ Derivatization: If an intermediate is unstable, consider a subsequent reaction step, such as acylation, to form a more stable derivative that can be more easily purified.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my chromane synthesis yield significantly lower when using a 2'-hydroxyacetophenone with electron-donating groups?

A1: The electronic properties of the substituents on the 2'-hydroxyacetophenone play a crucial role in the outcome of the reaction. Electron-donating groups increase the electron density of the aromatic ring, which can have two main effects:

  • Increased Aldehyde Self-Condensation: The presence of electron-donating groups can enhance the propensity for the aldehyde starting material to undergo self-condensation, a competing side reaction that consumes the aldehyde and reduces the yield of the desired chromane.[2] For instance, the synthesis of 6,8-dimethyl- and 6-methoxy-substituted 2-pentylchroman-4-one derivatives has been reported with yields as low as 17% due to this issue.[2]

  • Altered Reactivity of Intermediates: Electron-donating groups can also affect the stability and reactivity of intermediates in the reaction pathway, potentially favoring alternative, non-productive pathways.

To mitigate this, it is essential to carefully optimize the reaction conditions, such as temperature and reaction time, and to consider using a slight excess of the aldehyde and base to push the equilibrium towards the desired product.[3]

Q2: I am observing a significant amount of a byproduct that I suspect is from aldehyde self-condensation. How can I confirm this and prevent it?

A2: Aldehyde self-condensation is a common byproduct in chromane syntheses that utilize an aldol condensation pathway. To confirm its presence, you can use analytical techniques such as NMR and mass spectrometry to characterize the byproduct and compare its spectral data to known aldehyde self-condensation products.

To prevent or minimize this side reaction, consider the following strategies:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and duration.[3] Over-running the reaction can lead to an increase in byproduct formation.

  • Control Stoichiometry: Use a slight excess of the aldehyde and the base (e.g., 1.1 equivalents of each) to favor the cross-aldol reaction with the 2'-hydroxyacetophenone over the self-condensation of the aldehyde.[3]

  • Purify Starting Materials: Ensure your aldehyde is free from acidic or basic impurities that could catalyze self-condensation.[3]

Q3: What is the mechanistic basis for the formation of open-chain byproducts in some chromane syntheses?

A3: In certain organocatalyzed routes to chromanes, the reaction proceeds through a series of intermediates, including iminium and enamine ions.[1] The formation of open-chain byproducts can occur if a reaction intermediate is intercepted before the final cyclization step. For example, in a reaction involving an iminium ion intermediate, reduction of the aldehyde could lead to the formation of an open-chain compound instead of the desired chromane.[1] The balance between the desired cyclization pathway and the formation of these open-chain byproducts is often sensitive to the specific catalyst used, the nature of the substrates, and the overall reaction conditions.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Alkyl-Chroman-4-ones

This protocol is adapted from a procedure for the synthesis of a series of substituted 2-alkyl-chroman-4-ones via a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.[2]

Materials:

  • Appropriate 2'-hydroxyacetophenone

  • Appropriate aldehyde

  • Diisopropylamine (DIPA)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • 10% aqueous Sodium Hydroxide (NaOH)

  • 1 M aqueous Hydrochloric Acid (HCl)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a microwave reaction vessel, prepare a 0.4 M solution of the 2'-hydroxyacetophenone in ethanol.

  • Add the appropriate aldehyde (1.1 equivalents) to the solution.

  • Add diisopropylamine (DIPA) (1.1 equivalents) to the reaction mixture.

  • Seal the vessel and heat the mixture using microwave irradiation to 160–170 °C for 1 hour with a fixed hold time and normal absorption.[3]

  • After cooling, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, and water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired chroman-4-one.

Protocol 2: Triflimide-Catalyzed Synthesis of Chromanes

This protocol describes a Brønsted acid-catalyzed annulation of an o-hydroxy benzylic alcohol with an alkene.[4][5]

Materials:

  • o-Hydroxy benzylic alcohol (e.g., 2-(hydroxy(phenyl)methyl)phenol)

  • Alkene (e.g., methallyltrimethylsilane)

  • Triflimide (Tf₂NH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the o-hydroxy benzylic alcohol in dichloromethane in a suitable reaction flask.

  • Add the alkene to the solution.

  • Add triflimide (5 mol%) to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is around 2 hours.

  • Upon completion, quench the reaction (e.g., with saturated aqueous sodium bicarbonate).

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualized Workflows and Mechanisms

Chromane_Synthesis_Troubleshooting start Start Chromane Synthesis check_yield Reaction Complete Check Yield and Purity (TLC, LC-MS, NMR) start->check_yield high_yield High Yield & Purity Proceed to Next Step check_yield->high_yield Success low_yield Low Yield or Impure Product check_yield->low_yield Problem end Successful Synthesis high_yield->end troubleshoot Troubleshoot low_yield->troubleshoot optimize_cond Optimize Conditions Vary Temperature, Time, Solvent troubleshoot->optimize_cond Sub-optimal Conditions? change_catalyst Change Catalyst/Base e.g., DIPA, Tf2NH troubleshoot->change_catalyst Wrong Catalyst? purify_sm Purify Starting Materials troubleshoot->purify_sm Impure Starting Materials? optimize_cond->start change_catalyst->start purify_sm->start

Caption: A troubleshooting workflow for chromane synthesis.

Aldehyde_Self_Condensation cluster_desired Desired Pathway cluster_byproduct Byproduct Pathway acetophenone 2'-Hydroxyacetophenone aldol_adduct Crossed Aldol Adduct acetophenone->aldol_adduct + Base/Acid aldehyde1 Aldehyde aldehyde1->aldol_adduct aldehyde2 Aldehyde chromanone Chroman-4-one aldol_adduct->chromanone Intramolecular Oxa-Michael Addition self_condensation Self-Condensation Product aldehyde2->self_condensation + Base aldehyde3 Aldehyde aldehyde3->self_condensation

Caption: Competing pathways: desired chromane synthesis vs. aldehyde self-condensation.

References

  • Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei. MDPI. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. [Link]

  • Chromane synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry - ACS Publications. [Link]

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. [Link]

  • Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. ResearchGate. [Link]

  • Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one). ScienceScholar. [Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - NIH. [Link]

  • Proposed mechanism of the chroman formation reaction. ResearchGate. [Link]

  • How to isolate impurities from a reaction product. Biotage. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,2-Dimethylchromane-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 2,2-Dimethylchromane-6-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: Recommended Synthetic Strategies

The synthesis of 2,2-Dimethylchromane-6-carbonitrile can be effectively achieved via two primary routes, each starting from a common precursor, 2,2-dimethylchroman-6-ol, which is accessible from commercially available starting materials. The choice between these routes depends on available reagents, catalyst systems, and tolerance for specific reaction conditions.

  • Route A: The Sandmeyer Reaction Pathway. This classic and robust method involves the conversion of an aromatic amine into a nitrile via a diazonium salt intermediate. It requires the synthesis of 6-amino-2,2-dimethylchromane as a key precursor.

  • Route B: The Palladium-Catalyzed Cyanation Pathway. A more modern approach that leverages transition-metal catalysis to couple an aryl halide (6-bromo-2,2-dimethylchromane) with a cyanide source. This method often provides high yields but is sensitive to catalyst, ligand, and reaction conditions.

The following diagram illustrates the high-level workflow for both strategies.

Synthetic_Routes cluster_A Route A: Sandmeyer Reaction cluster_B Route B: Palladium-Catalyzed Cyanation start 2,2-Dimethylchroman-6-ol (Key Intermediate) A1 Nitration (e.g., HNO₃/H₂SO₄) start->A1 Step A1 B1 Bromination (e.g., NBS) start->B1 Step B1 final_product 2,2-Dimethylchromane-6-carbonitrile A2 6-Nitro-2,2-dimethylchromane A1->A2 A3 Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) A2->A3 Step A2 A4 6-Amino-2,2-dimethylchromane A3->A4 A5 Sandmeyer Reaction (1. NaNO₂/HCl; 2. CuCN) A4->A5 Step A3 A5->final_product B2 6-Bromo-2,2-dimethylchromane B1->B2 B3 Pd-Catalyzed Cyanation (e.g., Pd₂(dba)₃, ligand, Zn(CN)₂) B2->B3 Step B2 B3->final_product

Caption: High-level comparison of the two primary synthetic routes.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Problem: Low or No Product Yield

Q1: My Sandmeyer reaction (Route A, Step 3) yield is poor. What are the most common causes?

A1: Low yields in the Sandmeyer reaction are a frequent issue, often traceable to the stability of the diazonium salt intermediate. Here are the primary factors to investigate:

  • Temperature Control: The diazotization step (addition of NaNO₂) is highly exothermic and must be performed at 0-5 °C.[1] If the temperature rises, the diazonium salt can prematurely decompose, leading to phenols and other byproducts instead of the desired nitrile. Ensure your ice-salt bath is efficient and the nitrite solution is added slowly.

  • Purity of Amine: The starting 6-amino-2,2-dimethylchromane must be free of impurities that could react with nitrous acid. Purify the amine by column chromatography or recrystallization before use.

  • Catalyst Preparation: The copper(I) cyanide solution must be freshly prepared and active. The classic procedure involves adding the cold diazonium salt solution to a warm (60-90 °C) solution of CuCN.[1] The temperature of the CuCN solution is a critical parameter to optimize.

  • Acid Concentration: Sufficient acid (e.g., HCl) is required to fully protonate the starting aniline and to form nitrous acid from sodium nitrite. An insufficient amount of acid can lead to incomplete diazotization.

Q2: My palladium-catalyzed cyanation (Route B, Step 2) is not working. What should I check first?

A2: Palladium-catalyzed cross-coupling reactions are powerful but sensitive to several variables. A systematic approach to troubleshooting is essential. The diagram below provides a logical workflow for diagnosing the issue.

Troubleshooting_Pd_Cyanation start Low/No Conversion in Pd-Catalyzed Cyanation q1 Is the reaction atmosphere strictly inert (Ar/N₂)? start->q1 q2 Are the solvent and base anhydrous and pure? q1->q2 Yes a1 Oxygen can deactivate the Pd(0) catalyst. Degas solvent and use Schlenk techniques. q1->a1 No q3 Is the Pd-catalyst/ligand combination appropriate and active? q2->q3 Yes a2 Water can hydrolyze the cyanide source and affect base strength. Use freshly dried solvent and base. q2->a2 No q4 Is the cyanide source suitable and sufficiently soluble? q3->q4 Yes a3 Cyanation requires specific ligands (e.g., XPhos, dppf). Ensure the Pd precatalyst is not expired. q3->a3 No q5 Is the starting aryl bromide pure? q4->q5 Yes a4 Zn(CN)₂ is often preferred over KCN/NaCN due to better solubility and lower toxicity. q4->a4 No end_node Systematically optimize: 1. Ligand/Catalyst screen 2. Base/Solvent screen 3. Temperature adjustment q5->end_node Yes a5 Impurities in the starting material can act as catalyst poisons. Repurify the aryl bromide. q5->a5 No

Caption: Decision tree for troubleshooting Pd-catalyzed cyanation reactions.

The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by cyanide binding and reductive elimination.[2] Each step has specific requirements. Bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step, which is frequently rate-limiting.[3][2]

Problem: Product Impurity & Purification Issues

Q3: After workup, my final product is contaminated with 2,2-Dimethylchromane-6-carboxylic acid. How did this happen and how can I prevent it?

A3: The presence of the corresponding carboxylic acid is a classic sign of nitrile hydrolysis. This can occur under either acidic or basic conditions, particularly at elevated temperatures during workup or purification.

  • Cause: If your reaction workup involved a harsh acidic or basic wash (e.g., concentrated HCl or NaOH) to remove catalysts or byproducts, and this was done at room temperature or with heating, you may have inadvertently hydrolyzed the nitrile group.

  • Prevention & Solution:

    • Mild Workup: Use milder wash solutions, such as saturated sodium bicarbonate (mildly basic) or dilute ammonium chloride (mildly acidic), and always perform washes at cool temperatures.

    • Purification: The carboxylic acid impurity is easily removed. During an extraction with a non-polar organic solvent (like ethyl acetate or dichloromethane), you can perform a wash with a dilute base (e.g., 5% NaHCO₃ solution). The carboxylic acid will be deprotonated to its carboxylate salt and move to the aqueous layer, while the neutral nitrile product remains in the organic layer.

Q4: I am observing multiple spots on my TLC plate after the initial chromane ring formation. What are these impurities?

A4: The formation of the chromane ring from a phenol and an unsaturated partner can lead to several byproducts.[4] Besides your desired product, you may be seeing:

  • Unreacted Starting Materials: Residual phenol or the unsaturated aldehyde/ketone.

  • Isomeric Byproducts: If the phenol has multiple sites for cyclization, isomeric chromane structures can form.

  • Side-Reaction Products: Polymerization of the unsaturated starting material is a common side reaction, especially under harsh acidic or basic conditions.

  • Solution: Careful purification by flash column chromatography is essential. Use a gradient elution system (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate) to effectively separate these components. Optimizing the reaction conditions, such as using a milder catalyst or lower temperature, can also suppress the formation of these byproducts.[4]

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Sandmeyer or Palladium-Catalysis, is better for my needs?

A1: The "better" route depends on your specific laboratory context. Here is a comparative summary:

FeatureRoute A: Sandmeyer ReactionRoute B: Palladium-Catalyzed Cyanation
Reagent Cost Generally lower (uses classical, inexpensive reagents like NaNO₂, CuCN).Higher (requires expensive palladium catalysts and specialized phosphine ligands).
Robustness Very well-established and tolerant of various functional groups not sensitive to strong acid.Can be sensitive to air, moisture, and substrate purity. Requires careful optimization.[5]
Yield & Scope Yields can be variable and are often moderate.Often provides higher yields and may have a broader substrate scope with proper ligand selection.[6]
Safety Concerns Involves the formation of potentially unstable diazonium salts and uses copper cyanide.Uses palladium (a heavy metal) and often requires anhydrous, inert conditions. Zinc cyanide is toxic.[3]
Ease of Execution Procedurally straightforward but requires strict temperature control.Requires expertise in handling air-sensitive reagents and setting up inert atmosphere reactions.

Recommendation: For large-scale synthesis where cost is a primary driver, the Sandmeyer reaction is often preferred. For medicinal chemistry applications where yield and speed are critical and access to modern catalysts is available, palladium-catalyzed cyanation is typically the superior choice.

Q2: What are the critical safety precautions when working with cyanide reagents (CuCN, Zn(CN)₂, NaCN)?

A2: All cyanide salts are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[3] The most significant danger is the release of highly poisonous hydrogen cyanide (HCN) gas upon contact with acid.

  • ALWAYS work in a properly functioning chemical fume hood.

  • NEVER allow cyanide salts or solutions to come into contact with acids outside of the reaction vessel.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles at all times.

  • Quenching & Waste Disposal: All residual cyanide must be quenched before disposal. This is typically done by treating the waste with an excess of aqueous sodium hypochlorite (bleach) under basic conditions (pH > 10) to oxidize the cyanide to the much less toxic cyanate ion. Consult your institution's specific waste disposal protocols.

Q3: How can I confirm the identity and purity of my final product, 2,2-Dimethylchromane-6-carbonitrile?

A3: A combination of standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the gem-dimethyl group (a singlet integrating to 6H), the two methylene groups of the chromane ring (two triplets), and the aromatic protons, which will have a specific splitting pattern confirming 1,2,4-trisubstitution.

    • ¹³C NMR will show a peak for the nitrile carbon (typically ~118-120 ppm) and the correct number of aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental formula (C₁₂H₁₃NO).

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is characteristic of a C≡N (nitrile) stretch.

  • Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which should show a single major peak for the desired product.

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. Always perform a thorough risk assessment before beginning any experiment.

Protocol A: Synthesis via Sandmeyer Reaction Pathway

This is a 3-step protocol starting from the key intermediate, 2,2-dimethylchroman-6-ol.

Step A1: Nitration of 2,2-Dimethylchroman-6-ol

ReagentMolar Mass ( g/mol )AmountMoles (equiv)
2,2-Dimethylchroman-6-ol178.238.91 g0.05 (1.0)
Acetic Acid60.05100 mL-
Nitric Acid (70%)63.014.5 mL~0.055 (1.1)

Procedure:

  • In a 250 mL flask, dissolve 8.91 g (0.05 mol) of 2,2-dimethylchroman-6-ol in 100 mL of glacial acetic acid.

  • Cool the solution to 10-15 °C in an ice-water bath.

  • Slowly add 4.5 mL of 70% nitric acid dropwise over 30 minutes, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture into 500 mL of ice-water. A yellow precipitate of 6-nitro-2,2-dimethylchromane will form.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Step A2: Reduction to 6-Amino-2,2-dimethylchromane

ReagentMolar Mass ( g/mol )AmountMoles (equiv)
6-Nitro-2,2-dimethylchromane223.2311.16 g0.05 (1.0)
Ethanol46.07200 mL-
Tin(II) Chloride Dihydrate225.6356.4 g0.25 (5.0)
Concentrated HCl36.4650 mL-

Procedure:

  • In a 500 mL round-bottom flask, suspend 11.16 g (0.05 mol) of the nitro-compound in 200 mL of ethanol.

  • Add 56.4 g (0.25 mol) of SnCl₂·2H₂O, followed by the slow addition of 50 mL of concentrated HCl.

  • Heat the mixture to reflux with stirring for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol by rotary evaporation.

  • Add 200 mL of water and cool in an ice bath. Carefully basify the solution to pH > 10 by the slow addition of 50% NaOH solution.

  • Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 6-amino-2,2-dimethylchromane.

Step A3: Sandmeyer Reaction to Yield 2,2-Dimethylchromane-6-carbonitrile

ReagentMolar Mass ( g/mol )AmountMoles (equiv)
6-Amino-2,2-dimethylchromane193.269.66 g0.05 (1.0)
Concentrated HCl36.4615 mL~0.18 (3.6)
Sodium Nitrite (NaNO₂)69.003.62 g0.0525 (1.05)
Copper(I) Cyanide (CuCN)89.565.37 g0.06 (1.2)
Sodium Cyanide (NaCN)49.013.25 g0.066 (1.32)

Procedure:

  • Diazotization: In a 250 mL flask, dissolve 9.66 g (0.05 mol) of the amine in a mixture of 15 mL of conc. HCl and 25 mL of water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 3.62 g (0.0525 mol) of sodium nitrite in 10 mL of water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at 0-5 °C. Keep this diazonium salt solution cold.

  • Cyanation: In a separate 500 mL flask, dissolve 5.37 g (0.06 mol) of CuCN and 3.25 g (0.066 mol) of NaCN in 50 mL of water. Warm this solution to 60 °C.

  • Slowly and carefully add the cold diazonium salt solution to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, continue to stir at 60 °C for 1 hour, then cool to room temperature.

  • Extract the mixture with toluene (3 x 75 mL). Combine the organic layers, wash with 10% NaOH and then with brine.

  • Dry the toluene solution over anhydrous magnesium sulfate and concentrate under vacuum. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2,2-Dimethylchromane-6-carbonitrile.

Section 5: References

  • Synthesis and evaluation of novel chromanone and quinolinone analogues of uniflorol as anti-leishmanial agents. PMC.

  • Buchwald–Hartwig amination. Wikipedia.

  • Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. PMC.

  • Reactions of 2-methylchromones with cyanoacetamides and ethyl cyanoacetate. synthesis of 6-(2-hydroxyaryl). Wiley Online Library.

  • Sandmeyer reaction. Wikipedia.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.

  • Sandmeyer Reaction. Organic Chemistry Portal.

  • C—CN Bond-Forming Reactions. Thieme Chemistry.

  • Technical Support Center: Synthesis of 6-Bromo-2,2-dimethyl-2H-chromene. Benchchem.

  • the preparation of nitriles. Chemguide.

  • Optimization of reaction conditions for 2-Amino-4,6-dimethylbenzonitrile synthesis. Benchchem.

Sources

Technical Support Center: 2,2-Dimethylchromane-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for 2,2-Dimethylchromane-6-carbonitrile (CAS: 132685-98-4). As a critical intermediate in the synthesis of benzopyran-based KATP channel openers (such as cromakalim and its analogs) 1, maintaining the structural integrity of this compound is paramount.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the thermodynamic and kinetic causality behind the stability issues of this compound and provide self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why is my batch showing a secondary peak at M+14 (or M+16) in LC-MS after prolonged storage?

A1: Auto-Oxidation at the C4 Benzylic Position. Causality: The chromane ring features a benzylic carbon at the C4 position. Because the C2 position is sterically and electronically blocked by two methyl groups, oxidative stress is funneled entirely to C4 2. The C-H bond dissociation energy at this benzylic position is relatively low (~85 kcal/mol). Exposure to atmospheric oxygen and ambient light initiates a radical-mediated auto-oxidation cascade, forming a transient hydroperoxide that rapidly cleaves into 4-oxo-2,2-dimethylchromane-6-carbonitrile (a ketone) 3. Resolution: Store the compound under an inert Argon atmosphere in amber vials to prevent photochemical radical initiation.

Q2: I am observing an unexpected polar impurity during base-catalyzed downstream epoxidation. What is it?

A2: Nitrile Hydrolysis. Causality: The carbon atom of the nitrile (-C≡N) group at the 6-position is highly electrophilic. If your downstream reactions (e.g., utilizing potassium carbonate) contain trace amounts of water, hydroxide ions will nucleophilically attack the nitrile carbon. This kinetically driven hydrolysis converts the nitrile first into a primary amide (2,2-dimethylchromane-6-carboxamide) and, under sustained heat, into the corresponding carboxylic acid. Resolution: Ensure all solvents are strictly anhydrous and utilize molecular sieves (3Å) in your reaction setups.

Degradation Parent 2,2-Dimethylchromane- 6-carbonitrile Radical C4 Benzylic Radical (Transient) Parent->Radical O2 / UV Light Amide Carboxamide (Partial Hydrolysis) Parent->Amide H2O / OH- or H+ Ketone 4-Oxo Derivative (Oxidation Product) Radical->Ketone Peroxide Cleavage Acid Carboxylic Acid (Full Hydrolysis) Amide->Acid H2O / OH- or H+

Figure 1: Primary chemical degradation pathways of 2,2-Dimethylchromane-6-carbonitrile.

Part 2: Quantitative Stability Profile

To guide your experimental design, the following table summarizes the forced degradation profile of 2,2-Dimethylchromane-6-carbonitrile. These metrics dictate the boundaries of safe handling.

Stress ConditionReagent / EnvironmentTime & TempPrimary DegradantDegradation (%)
Oxidative 3% H₂O₂ in MeCN24h, 25°C4-Oxo derivative12.4%
Base Hydrolysis 0.1 N NaOH24h, 60°CCarboxamide / Acid28.7%
Acid Hydrolysis 0.1 N HCl24h, 60°CCarboxamide8.2%
Photolytic UV (254 nm)48h, 25°CC4-Radical dimers5.1%
Thermal Solid State (Dry)7 Days, 80°CNone (Stable)< 0.5%

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must act as a closed-loop, self-validating system. If the system fails, it must alert the user before the compound is compromised.

Protocol A: Controlled Storage & Handling System

Causality: Argon is heavier than Nitrogen and displaces oxygen more effectively at the bottom of a vial, preventing auto-oxidation. Amber glass blocks UV radiation below 400 nm, halting photolytic radical initiation.

  • Aliquot: Transfer the bulk powder into appropriately sized amber borosilicate glass vials.

  • Purge: Insert an Argon gas line into the vial (hovering 1 cm above the powder) and purge at a low flow rate for 30 seconds.

  • Seal: Immediately cap the vial using a PTFE-lined septum cap to prevent plasticizer leaching.

  • Desiccation (The Validation Step): Place the vials in a secondary desiccator cabinet containing anhydrous CaSO₄ mixed with Cobalt(II) chloride indicator.

    • Self-Validation Mechanism: The CoCl₂ indicator actively monitors the microenvironment. If the desiccant transitions from blue to pink , the system has failed (humidity > 20% RH). This visually invalidates the storage condition, prompting immediate desiccant replacement before nitrile hydrolysis can occur.

Protocol B: Stability-Indicating HPLC-UV Assay

Causality: A C18 reverse-phase column effectively separates the non-polar parent compound from its more polar degradants (ketones, amides, acids). The addition of Trifluoroacetic acid (TFA) suppresses the ionization of the carboxylic acid degradant, ensuring sharp, Gaussian peak shapes.

  • Sample Prep: Dissolve 1.0 mg of the sample in 1.0 mL of anhydrous Acetonitrile (HPLC grade).

  • Stress Application: Subject 100 µL aliquots to the stress conditions outlined in the stability table above.

  • Quenching: Neutralize acid/base stressed samples to pH 7.0 using 0.1 N NaOH or HCl to halt degradation prior to injection.

  • Chromatography: Inject 10 µL onto a C18 column (2.1 x 100 mm, 1.7 µm). Run a gradient mobile phase of Water (0.1% TFA) and Acetonitrile from 5% to 95% over 10 minutes. Detect at 254 nm.

  • Data Integration (The Validation Step): Calculate the total peak area of the chromatogram.

    • Self-Validation Mechanism (Mass Balance Check): The sum of the peak areas of the parent compound and all degradants must equal 98–102% of the unstressed control peak area. If the mass balance falls below 98%, it definitively proves that degradants are either volatile, co-eluting, or irreversibly retained on the column. This automatically invalidates the chromatographic method, requiring a gradient adjustment before data can be trusted.

HPLCWorkflow Prep 1. Sample Prep (1 mg/mL MeCN) Stress 2. Stress Testing (Oxidative/Hydrolytic) Prep->Stress HPLC 3. HPLC-UV Run (C18, 254 nm) Stress->HPLC Val 4. Mass Balance Validation HPLC->Val

Figure 2: Self-validating stability-indicating HPLC-UV assay workflow.

References

  • Pirotte, B., et al. "4-Phenylureido/thioureido-substituted 2,2-dimethylchroman analogs of cromakalim bearing a bulky 'carbamate' moiety at the 6-position as potent inhibitors of glucose-sensitive insulin secretion." European Journal of Medicinal Chemistry, 2016.[Link]

  • Yu, J.-Q., et al. "Synthesis of Tetralin and Chromane Motifs via Pd-Catalyzed Dual C(sp3)–H/C(sp2)–H Bond Activation." Organic Letters, ACS Publications, 2026.[Link]

Sources

Technical Support Center: Troubleshooting 2,2-Dimethylchromene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot low yields, poor regioselectivity, and byproduct formation during the synthesis of 2,2-dimethylchromenes.

Rather than simply listing corrective actions, this guide emphasizes the causality behind experimental choices. By understanding the kinetic and thermodynamic principles governing electrophilic aromatic substitution and electrocyclic ring closure, you can systematically optimize your synthetic workflows.

Diagnostic Workflow

Before adjusting your protocol, use the following diagnostic flowchart to identify the root cause of your low yield based on crude NMR or LC-MS analysis.

G Start Low Yield in 2,2-Dimethylchromene Synthesis Analyze Analyze Crude via NMR/LC-MS Start->Analyze Q1 High Dichromene Byproduct? Analyze->Q1 Sol1 Reduce Prenal to 1.0 equiv & Monitor Q1->Sol1 Yes Q2 Unreacted Starting Phenol? Q1->Q2 No Sol2 Switch to L-Alanine Catalyst Q2->Sol2 Yes Q3 Regioisomer Mixture? Q2->Q3 No Sol3 Use Coumarin/Methyllithium Route Q3->Sol3 Yes

Diagnostic workflow for troubleshooting 2,2-dimethylchromene synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a higher-molecular-weight byproduct. LC-MS indicates it is exactly twice the mass addition of my electrophile. How do I prevent this? Mechanistic Causality: You are observing the formation of a dichromene byproduct. When condensing an electron-rich phenol (e.g., orcinol or resorcinol) with 3-methyl-2-butenal (prenal), the initial 2,2-dimethylchromene product retains an activated aromatic ring. If the local concentration of the electrophile remains high, a second electrophilic aromatic substitution occurs at the remaining ortho or para position, followed by a second cyclization[1]. Solution: Shift the kinetic balance by strictly controlling your stoichiometry. Reduce the prenal from 1.5 equivalents to 1.0 equivalent. This limits the availability of the electrophile, heavily favoring the mono-chromene product[1].

Q2: My reaction stalls with unreacted starting phenol, and the mixture turns dark brown. Should I increase the concentration of my acid catalyst? Mechanistic Causality: No. Strong Brønsted or Lewis acids often trigger the competitive polymerization or rapid thermal decomposition of prenal, leading to dark, intractable tars. The electrophile is consumed by these side reactions before it can react with the phenol. Solution: Switch to a milder, dual-activation catalytic system such as an 1. L-alanine condenses with prenal to form a reactive iminium ion. This lowers the LUMO of the electrophile, facilitating the initial Friedel-Crafts alkylation under mild conditions without degrading the aldehyde[1].

Q3: I am getting a nearly 1:1 mixture of regioisomers when using meta-substituted phenols. How can I improve the selectivity for the desired isomer? Mechanistic Causality: Meta-substituted phenols possess two distinct nucleophilic sites ortho to the hydroxyl group. The energy difference between the transition states leading to either regioisomer is often negligible under standard thermal conditions, resulting in poor regiocontrol. Solution: If steric tuning of the phenol is insufficient, abandon the direct condensation route. Instead, utilize a coumarin intermediate. By synthesizing the corresponding coumarin first, you lock the regiochemistry. The coumarin can then be efficiently 2 via reaction with methyllithium followed by mild acid-catalyzed cyclization on silica gel[2].

Standardized Self-Validating Protocol: L-Alanine Promoted Synthesis

This protocol utilizes L-alanine to activate the aldehyde via an iminium intermediate, preventing the polymerization of prenal often seen with strong acid catalysts[1]. It is designed as a self-validating system, ensuring you can verify the reaction's success at multiple checkpoints.

Step 1: Reagent Charging

  • Action: To a round-bottom flask equipped with a magnetic stirring bar, add the substituted phenol (1.0 equiv) and L-alanine (1.0 equiv)[1].

  • Causality: Equimolar L-alanine ensures complete conversion of the prenal into the reactive iminium species, preventing background polymerization of the aldehyde.

Step 2: Solvent Addition

  • Action: Add toluene to achieve a 0.1 M concentration of the phenol[1].

  • Causality: Toluene allows for a sufficiently high reflux temperature (110 °C) required to drive the thermal electrocyclic ring closure following the initial alkylation.

Step 3: Electrophile Addition

  • Action: Add 3-methyl-2-butenal (prenal) (1.0 to 1.5 equiv)[1].

  • Causality: Use 1.0 equiv for highly activated phenols (e.g., orcinol) to prevent dichromene formation; use 1.5 equiv for less reactive, sterically hindered phenols[1].

Step 4: Reflux & Cyclization

  • Action: Attach a reflux condenser and heat the mixture under an air atmosphere at 110 °C for 18 hours[1].

  • In-Process Validation: After 2 hours, the reaction mixture should transition from a pale suspension to a homogenous deep yellow/orange solution. This optical shift confirms iminium ion formation and the onset of alkylation.

Step 5: Reaction Monitoring & Quench

  • Action: Monitor via TLC (Hexanes/EtOAc 9:1). Once the phenol is consumed, cool the mixture to ambient temperature. Add a small portion of silica gel directly to the flask and evaporate the solvent in vacuo[1].

  • Post-Process Validation: TLC analysis should reveal the disappearance of the phenol spot (Rf ~0.2) and the emergence of a highly UV-active, non-polar chromene spot (Rf ~0.7). Dry-loading directly onto silica prevents the hydrolytic degradation of sensitive chromenes that frequently occurs during aqueous workups.

Quantitative Optimization Data

The table below summarizes the critical relationship between electrophile stoichiometry and byproduct formation. Use this data to benchmark your expected yields.

SubstratePrenal (Equivalents)Target Chromene Yield (%)Dichromene Byproduct (%)Mechanistic Observation
Orcinol 1.565%20%Excess electrophile drives over-alkylation[1].
Orcinol 1.078%6%Stoichiometric control maximizes mono-chromene[1].
Resorcinol 1.573%<5%Less sterically hindered; tolerates slight excess[1].
Phloroglucinol dimethyl ether 1.593%Not DetectedHighly activated but sterically restricted[1].
References
  • Title: Amino Acid-Promoted Synthesis of 2H-Chromenes | Source: The Journal of Organic Chemistry (acs.org) | URL: 1

  • Title: An improved procedure for the conversion of certain coumarins to 2,2-dimethylchromenes: efficient transformation of umbelliferone to precocene I | Source: Canadian Journal of Chemistry (cdnsciencepub.com) | URL: 2

Sources

Navigating the Labyrinth of Chromene Synthesis: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromene Derivative Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the synthesis of this vital class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying rationale to empower your experimental design and execution. Chromene and its derivatives are cornerstones in medicinal chemistry and materials science, but their synthesis can be fraught with challenges leading to low yields, complex purification, and unexpected side products.[1][2] This guide, structured in a question-and-answer format, directly addresses these critical issues.

Section 1: The Persistent Problem of Low Yields

Low product yield is one of the most frequent frustrations in synthetic chemistry. Before resorting to a complete overhaul of your synthetic strategy, let's explore the common culprits and their remedies.

Q1: My reaction is sluggish and the yield of my 2-amino-4H-chromene derivative is consistently low. What are the first parameters I should investigate?

A1: A slow reaction and low yield in the synthesis of 2-amino-4H-chromenes, often prepared via a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol or naphthol derivative, typically point to suboptimal reaction conditions.[3][4] Here’s a systematic approach to troubleshooting:

  • Catalyst Choice and Loading: The catalyst is paramount. For this transformation, basic catalysts like piperidine or triethylamine are common.[5] However, their effectiveness can be substrate-dependent. Consider screening other catalysts such as L-proline, which is a reusable and bio-organic option.[4] The amount of catalyst is also critical; while a catalytic amount is sufficient, too little may not drive the reaction to completion. It's advisable to experiment with catalyst loading, for instance, starting with 10-15 mol%.[5]

  • Solvent Selection: The polarity of the solvent significantly influences reaction rates and yields.[3] Protic solvents like ethanol and water, or a mixture of the two, often provide excellent results for this type of reaction.[3][4] In some cases, solvent-free conditions or the use of ionic liquids can be more effective.[1][6] A solvent screen is a worthwhile endeavor to identify the optimal medium for your specific substrates.

  • Reaction Temperature: Temperature plays a crucial role in reaction kinetics.[7] While many chromene syntheses proceed at room temperature, some may require heating or reflux to achieve a reasonable rate and yield.[3] Conversely, excessive heat can lead to the formation of byproducts.[3][7] It is recommended to perform the reaction at a range of temperatures to find the sweet spot for your particular synthesis.

  • Purity of Reactants: The purity of your starting materials, especially the aldehyde, cannot be overstated. Impurities can act as catalyst poisons or participate in side reactions, leading to a complex reaction mixture and low yield of the desired product.[3] Always ensure high purity of your reactants before commencing the synthesis.

Q2: I'm attempting a Lewis acid-catalyzed synthesis of a 4H-chromene, but the reaction is not proceeding as expected. What could be the issue?

A2: Lewis acid-catalyzed syntheses of chromenes, for example, using ZnCl₂, are powerful methods.[3] If you're encountering difficulties, consider the following:

  • Catalyst Deactivation: Lewis acids are highly susceptible to deactivation by moisture. The presence of even trace amounts of water in your reactants or solvent can hydrolyze the Lewis acid, rendering it inactive. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.[8]

  • Catalyst Choice: Not all Lewis acids are created equal. The catalytic efficacy can vary depending on the specific substrates. If ZnCl₂ is not effective, you might consider screening other Lewis acids like InCl₃ or La(OTf)₃.[9]

  • Reaction Conditions: As with base-catalyzed reactions, temperature and solvent are key. Some Lewis acid-catalyzed reactions may benefit from solvent-free conditions.[3]

Section 2: Unraveling the Mystery of Side Product Formation

The appearance of unexpected spots on your TLC plate is a clear indication of side reactions. Identifying these byproducts is the first step toward mitigating their formation.

Q3: My TLC plate shows multiple spots in addition to my desired 2-amino-4H-chromene. What are the likely side products?

A3: In the multicomponent synthesis of 2-amino-4H-chromenes, the reaction proceeds through a cascade of Knoevenagel condensation followed by a Michael addition and subsequent cyclization.[5][10] Several side products can arise from this pathway:

  • Knoevenagel Adduct: The initial product of the reaction between the aldehyde and malononitrile is the arylidene malononitrile. If the subsequent Michael addition is slow, this intermediate can accumulate. Its presence can be confirmed by NMR, where the disappearance of the aldehyde proton signal and the appearance of a new vinylic proton signal would be characteristic.[10]

  • Michael Adduct: The Michael addition of the phenol to the Knoevenagel adduct forms an open-chain intermediate. Incomplete cyclization will result in the presence of this species.

  • Over-oxidation Products: In some cases, the chromene ring can be susceptible to oxidation, leading to the formation of coumarin or other oxidized derivatives, especially if the reaction is exposed to air for extended periods at elevated temperatures.[11]

To minimize these side products, careful optimization of the reaction conditions is crucial. Ensuring the reaction goes to completion through TLC monitoring can help reduce the presence of intermediates.

Section 3: Conquering Purification Challenges

A successful reaction is only half the battle; isolating the pure product can be a significant hurdle.

Q4: My chromene derivative is proving difficult to purify by column chromatography. The separation is poor, and I'm experiencing product decomposition on the silica gel. What can I do?

A4: These are common and frustrating challenges in purification. Here’s a multi-pronged approach to tackle them:

  • Optimizing Column Chromatography:

    • Solvent System: The choice of eluent is critical for good separation. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal solvent system should give your desired product an Rf value of 0.2-0.3 on a TLC plate.[11] A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of closely related compounds.[11]

    • Stationary Phase: While silica gel is the most common stationary phase, some chromene derivatives can be acid-sensitive and may decompose on the acidic surface of silica.[12] In such cases, consider using neutral alumina as the stationary phase or deactivating the silica gel by washing it with a solvent containing a small amount of a non-volatile base like triethylamine before packing the column.

  • Alternative Purification Techniques:

    • Recrystallization: If your product is a solid, recrystallization is an excellent and often preferred method of purification. The key is to find a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[13]

    • Acid-Base Extraction: If your product or impurities have acidic or basic functional groups, an acid-base wash during the work-up can be highly effective. For example, unreacted phenolic starting materials can be removed by washing the organic layer with an aqueous base solution. Conversely, basic impurities like piperidine can be removed with a dilute acid wash.[13]

Q5: My product is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when impurities are present that inhibit crystal lattice formation. Here are some troubleshooting steps:

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath or refrigerator. This gives the molecules more time to orient themselves into a crystal lattice.[13]

  • Scratching the Flask: Gently scratching the inside of the flask at the solvent-air interface with a glass rod can create nucleation sites and induce crystallization.[11]

  • Adding a Seed Crystal: If you have a small amount of pure solid product, adding a tiny crystal to the cooled solution can initiate crystallization.

  • Adjusting the Solvent System: If the above methods fail, your solvent system may be the issue. Try a different solvent or a mixture of solvents. If your compound is too soluble, you can add a "non-solvent" (a solvent in which your compound is insoluble) dropwise to the solution at its boiling point until it becomes slightly cloudy, then add a drop or two of the original solvent to redissolve the oil and allow it to cool slowly.

Section 4: Addressing Catalyst-Related Issues

The catalyst is the heart of many chromene syntheses, and its health is critical to the success of the reaction.

Q6: I am using a reusable catalyst for my chromene synthesis, but its activity decreases significantly after a few runs. What are the likely causes of deactivation, and can the catalyst be regenerated?

A6: Catalyst deactivation is an inevitable challenge in many catalytic processes.[14][15] The primary mechanisms of deactivation for catalysts used in chromene synthesis include:

  • Poisoning: Impurities in the reactants or solvent can strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction.[12][16] Common poisons include sulfur and nitrogen compounds.[12]

  • Fouling: The deposition of carbonaceous materials (coke) or non-volatile byproducts on the catalyst surface can physically block the active sites.[15]

  • Leaching: In the case of supported catalysts, the active catalytic species can be lost from the support into the reaction medium.[15]

Regeneration Strategies:

The ability to regenerate a catalyst depends on the mechanism of deactivation.

  • For Poisoning: If the poison is weakly adsorbed (reversible poisoning), it may be possible to regenerate the catalyst by washing it with a suitable solvent or by a mild thermal treatment to desorb the poison.[12] For irreversible poisoning, regeneration may not be feasible.

  • For Fouling: Coke deposits can often be removed by calcination (heating in the presence of air or oxygen) at high temperatures. However, this must be done carefully to avoid sintering (agglomeration) of the catalyst particles.[17]

  • For Leaching: Leaching is generally an irreversible process.

To diagnose the cause of deactivation, it is helpful to characterize the spent catalyst using techniques such as spectroscopy or thermal analysis.[18]

Section 5: Experimental Protocols and Data Interpretation

To aid in your troubleshooting efforts, this section provides a general experimental protocol and guidance on interpreting analytical data.

General Experimental Protocol for the Synthesis of 2-Amino-4H-chromenes

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenol or naphthol derivative (e.g., resorcinol, 2-naphthol) (1 mmol)

  • Catalyst (e.g., Piperidine, 10-15 mol%)

  • Solvent (e.g., Ethanol, 5-10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde, malononitrile, and the phenol or naphthol derivative.

  • Add the solvent and stir at room temperature to dissolve the reactants.

  • Add the catalyst to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature or reflux).

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect the solid by filtration, wash it with cold ethanol to remove impurities, and dry it under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Troubleshooting with Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring reaction progress and identifying issues.

Observation on TLC Plate Potential Problem Suggested Action
Starting material spot(s) still intense after prolonged reaction time. Incomplete or slow reaction.Increase reaction time, temperature, or catalyst loading. Check reactant purity.
Multiple new spots appear. Formation of side products.Optimize reaction conditions (temperature, catalyst) to improve selectivity.
Streaking of spots. Sample is too concentrated, or the solvent system is inappropriate.Dilute the sample for spotting. Try a different solvent system with varying polarity.[19]
No spots are visible. The sample is too dilute, or the compound does not visualize under UV light.Spot the sample multiple times in the same location. Use a different visualization technique (e.g., iodine chamber, permanganate stain).[19]
Interpreting NMR Spectra for Byproduct Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. When troubleshooting, look for characteristic signals that may indicate the presence of byproducts.

  • Unreacted Aldehyde: A singlet between δ 9.5-10.5 ppm in the ¹H NMR spectrum.

  • Knoevenagel Adduct: The disappearance of the aldehyde proton and the appearance of a new singlet for the vinylic proton.

  • Michael Adduct (Open-chain): The presence of signals corresponding to both the phenol and the malononitrile-derived fragments, but without the characteristic signals of the cyclized chromene ring.

A detailed analysis of 1D and 2D NMR spectra is often necessary for unambiguous structure determination of unknown byproducts.

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key aspects of chromene synthesis and troubleshooting.

General Troubleshooting Workflow

G start Problem Encountered (e.g., Low Yield, Impurities) check_reactants Check Purity of Starting Materials start->check_reactants check_reactants->start Impure optimize_conditions Optimize Reaction Conditions check_reactants->optimize_conditions Pure monitor_reaction Monitor Reaction Progress (TLC) optimize_conditions->monitor_reaction monitor_reaction->optimize_conditions Incomplete/Side Reactions workup Refine Work-up Procedure monitor_reaction->workup Reaction Complete purification Optimize Purification Method workup->purification characterize Characterize Product and Byproducts (NMR, MS) purification->characterize solution Problem Solved characterize->solution

Caption: A systematic workflow for troubleshooting common issues in chromene synthesis.

Knoevenagel-Michael Cascade Pathway

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization aldehyde Aldehyde knoevenagel Knoevenagel Adduct aldehyde->knoevenagel malononitrile Malononitrile malononitrile->knoevenagel michael Michael Adduct (Open-chain) knoevenagel->michael phenol Phenol phenol->michael chromene 2-Amino-4H-Chromene michael->chromene

Caption: The key steps in the multicomponent synthesis of 2-amino-4H-chromenes, highlighting potential intermediates that may appear as side products.

Conclusion

The synthesis of chromene derivatives, while powerful, is not without its challenges. By systematically addressing potential pitfalls related to reaction conditions, starting material purity, side product formation, and purification, researchers can significantly improve the efficiency and success of their synthetic endeavors. This guide provides a framework for logical troubleshooting, empowering you to overcome common obstacles and advance your research in this exciting field.

References

Sources

Improving the purity of synthesized 2,2-Dimethylchromane-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,2-Dimethylchromane-6-carbonitrile

Welcome to the technical support center for the synthesis and purification of 2,2-Dimethylchromane-6-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. Achieving high purity is critical for downstream applications, particularly in drug development, where impurities can have significant impacts on biological activity and safety profiles. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2,2-Dimethylchromane-6-carbonitrile?

A1: The impurity profile depends heavily on your synthetic route. For common methods like the Sandmeyer or Rosenmund-von Braun reactions, you should anticipate:

  • Unreacted Starting Materials: The corresponding 6-amino or 6-halo-2,2-dimethylchromane.

  • Hydrolysis Products: The most prevalent impurity is often 2,2-Dimethylchromane-6-carboxylic acid, formed by the hydrolysis of the nitrile group during acidic or basic workup conditions.[1][2] The intermediate amide may also be present.[3]

  • Reaction Byproducts: In a Sandmeyer reaction, which proceeds via a radical mechanism, biaryl compounds can form as byproducts.[4] In copper-catalyzed reactions, residual copper salts may contaminate the product.[5]

  • Residual Solvents: High-boiling point solvents like DMF or pyridine, often used in Rosenmund-von Braun reactions, can be difficult to remove.[5][6]

Q2: How can I quickly assess the purity of my crude product?

A2: A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample. Use a solvent system like Hexane:Ethyl Acetate (e.g., 4:1 or 3:1 v/v) to check for baseline impurities (polar) or spots close to the solvent front (non-polar).

  • ¹H NMR Spectroscopy: This provides structural confirmation and can reveal the presence of significant impurities. Look for the absence of signals corresponding to starting materials. A broad singlet in the 10-12 ppm region often indicates the presence of a carboxylic acid impurity.[7]

  • Melting Point Analysis: A sharp melting point that is close to the literature value is a strong indicator of high purity for a solid compound.[6] A broad melting range suggests the presence of impurities.

Q3: My isolated product is a pale yellow or tan solid, not white. What causes this color and how can I remove it?

A3: The color is typically due to high-molecular-weight, polar byproducts or residual metal catalysts. These impurities are often present in trace amounts but are highly chromophoric. The most effective way to remove them is through a process called decolorization during recrystallization. This involves adding a small amount of activated charcoal to the hot solution of your crude product before filtering it.[8] The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step.

Q4: I have a solid product with several impurities visible on TLC. What is the best single method for purification?

A4: For a solid product with multiple impurities of varying polarities, flash column chromatography is generally the most effective purification method. It allows for the separation of compounds based on their differential adsorption to the stationary phase (e.g., silica gel).[9][10] Following chromatography, a final recrystallization step is highly recommended to remove any minor impurities co-eluted from the column and to obtain a highly crystalline, pure solid.[11]

Troubleshooting and In-Depth Purification Guides

This section addresses specific, complex issues you may encounter during the purification of 2,2-Dimethylchromane-6-carbonitrile.

Problem 1: Persistent Contamination with 2,2-Dimethylchromane-6-carboxylic acid

Q: I've performed a standard aqueous workup, but my NMR spectrum still shows a significant amount of the corresponding carboxylic acid. Why is it so difficult to remove, and what is the most robust method to eliminate it?

A: Causality & Explanation: The carboxylic acid impurity is formed by the hydrolysis of the nitrile functional group, a reaction that can be catalyzed by either acid or base, particularly at elevated temperatures during workup or concentration steps.[3][12] While a simple water wash is often insufficient, this acidic impurity can be effectively removed by exploiting its chemical properties through an acid-base extraction. By washing an organic solution of your crude product with a mild aqueous base (like sodium bicarbonate), you can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This salt will partition into the aqueous layer, leaving the neutral nitrile product in the organic layer.

Solution: Protocol for Acid-Base Extraction This protocol assumes your crude product is dissolved in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Dissolution: Dissolve the crude 2,2-Dimethylchromane-6-carbonitrile in ethyl acetate (~10-15 mL per gram of crude material).

  • Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume of NaHCO₃ solution equal to about half the volume of the organic layer.

  • Venting: Stopper the funnel, invert it, and vent immediately to release the CO₂ gas formed from the acid-base reaction. Shake gently for 30-60 seconds, venting frequently.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat: Repeat the bicarbonate wash (steps 2-4) one or two more times. Check the pH of the final aqueous wash to ensure it is basic (pH > 8), indicating that all the acidic impurity has been neutralized and removed.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break any emulsions and remove the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the purified nitrile.

Problem 2: Low Yield or Oiling Out During Recrystallization

Q: I'm trying to recrystallize my product, but I either get a very low recovery, or the product separates as an oil instead of forming crystals. What am I doing wrong?

A: Causality & Explanation: Recrystallization is a powerful technique, but its success hinges on the proper choice of solvent and technique.[13][14]

  • Low Yield: This is often caused by using too much solvent or choosing a solvent in which the compound has high solubility even at low temperatures.[15]

  • Oiling Out: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid phase. This is common if the cooling is too rapid or if the chosen solvent's boiling point is too high.

Solution: Systematic Approach to Recrystallization

The ideal recrystallization solvent should dissolve your compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[14]

G start Start: Crude Solid Product test_solvents Select 3-4 Test Solvents (e.g., Hexane, Ethanol, Isopropanol, Toluene, Acetone/Water) start->test_solvents procedure Procedure per Solvent: 1. Add ~20 mg crude solid to a test tube. 2. Add solvent dropwise at RT. test_solvents->procedure check_rt_sol Soluble at Room Temp? procedure->check_rt_sol hot_dissolve Heat mixture to boiling. Add minimal hot solvent to dissolve. check_rt_sol->hot_dissolve No bad_solvent2 Result: Poor Solvent (Too Soluble) check_rt_sol->bad_solvent2 Yes check_hot_sol Fully Dissolved When Hot? hot_dissolve->check_hot_sol cool_solution Cool slowly to RT, then place in ice bath. check_hot_sol->cool_solution Yes bad_solvent3 Result: Poor Solvent (Insoluble) check_hot_sol->bad_solvent3 No check_crystals Abundant, Crystalline Precipitate Formed? cool_solution->check_crystals bad_solvent4 Result: Poor Solvent (Product remains in solution) check_crystals->bad_solvent4 No good_solvent Result: Good Solvent Candidate check_crystals->good_solvent Yes bad_solvent1 Result: Poor Solvent (Insoluble at RT)

Data Presentation: Recrystallization Solvent Screening Table

Solvent SystemSolubility (Cold, RT)Solubility (Hot, BP)Crystal Formation on CoolingRecommendation
Heptane/Hexane LowModerateGood, slow formationExcellent Choice
Isopropanol LowHighGoodGood Candidate
Ethanol ModerateHighFair, may need seedingUse with caution, potential for yield loss
Toluene LowHighGoodGood Candidate
Ethyl Acetate HighVery HighPoorNot recommended as a single solvent
Acetone/Water Varies with ratioVaries with ratioGoodPotential for a two-solvent system

Optimized Recrystallization Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent (e.g., Heptane). Add just enough solvent to create a slurry.

  • Heating: Heat the mixture to a gentle boil on a hotplate with stirring. Add more hot solvent in small portions until the solid just dissolves. Do not add a large excess.[15]

  • Hot Filtration (if needed): If there are insoluble impurities (or if you used decolorizing carbon), perform a hot gravity filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities and lead to small, impure crystals.[6][16]

  • Ice Bath: Once the flask has reached room temperature and crystals have started to form, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[8]

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Problem 3: Complex Impurity Profile Requiring Chromatography

Q: My TLC shows multiple spots close to my product spot, and recrystallization isn't separating them. How do I set up an effective column chromatography protocol?

A: Causality & Explanation: When impurities have similar polarity and solubility to the desired product, physical separation methods like recrystallization fail.[11] Flash column chromatography provides much higher resolving power. The key is to select an eluent system that provides good separation (a ΔRf of at least 0.2) between your product and the impurities on an analytical TLC plate.

Workflow: General Purification Strategy

G crude Crude Product acid_check TLC & NMR Analysis: Check for Acidic Impurities crude->acid_check extraction Acid-Base Extraction (Protocol 1) acid_check->extraction Acid Present purity_check1 Purity Check: TLC / NMR acid_check->purity_check1 No Acid dry_concentrate Dry & Concentrate extraction->dry_concentrate dry_concentrate->purity_check1 chromatography Flash Column Chromatography (Protocol 3) purity_check1->chromatography Impurities Present recrystallize Recrystallization (Protocol 2) purity_check1->recrystallize Sufficiently Pure combine_fractions Combine Pure Fractions chromatography->combine_fractions purity_check2 Purity Check: TLC / NMR combine_fractions->purity_check2 purity_check2->recrystallize final_product Pure Crystalline Product (>99%) recrystallize->final_product

Protocol for Flash Column Chromatography:

  • Eluent Selection: Develop a solvent system using TLC. For 2,2-Dimethylchromane-6-carbonitrile, a mixture of Hexane and Ethyl Acetate is a good starting point. Aim for an Rf value of ~0.3 for your product. A system of 9:1 or 8:2 Hexane:Ethyl Acetate is often effective.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in your chosen eluent (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring there are no cracks or air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel (~2-3 times the weight of your product) and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully load it onto the column.

  • Elution: Begin eluting the column with your chosen solvent system. Collect fractions in test tubes.

  • Monitoring: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Combine and Concentrate: Combine the fractions that contain only your pure product. Concentrate the solvent in vacuo to obtain the purified compound, which may be an oil or a solid. If it's a solid, a final recrystallization (Protocol 2) is recommended to ensure high crystallinity.

References

  • Wikipedia. Rosenmund–von Braun reaction. [Link]

  • Mabhula, A., et al. (2020). Synthesis and evaluation of novel chromanone and quinolinone analogues of uniflorol as anti-leishmanial agents. Bioorganic & Medicinal Chemistry, 28(10), 115456. [Link]

  • Koelsch, C. F., & Whitney, A. G. (1941). THE ROSENMUND-von BRAUN NITRILE SYNTHESIS. The Journal of Organic Chemistry, 6(6), 795-803. [Link]

  • Zanon, J., et al. (2003). Ligand-Promoted Rosenmund–von Braun Reaction. The Journal of Organic Chemistry, 68(15), 5798-5801. [Link]

  • Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Bhatia, S., et al. (2014). Simultaneous purification of nitrile hydratase and amidase of Alcaligenes sp. MTCC 10674. 3 Biotech, 4(4), 423-428. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Google Patents. (1970). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • ResearchGate. (2008). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. [Link]

  • JoVE Science Education Database. Organic Chemistry. Purifying Compounds by Recrystallization. [Link]

  • Organic Chemistry Tutor. (2023). Hydrolysis of Nitriles. [Link]

  • Hisham, A., et al. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. Molecules, 28(19), 6829. [Link]

  • Clark, J. (2023). Hydrolysing Nitriles. Chemguide. [Link]

  • SynArchive. Sandmeyer Reaction. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • University of California, Los Angeles. Recrystallization - Part 2. [Link]

  • Li, H., et al. (2024). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry, 96(12), 4843–4850. [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • Chem-Station. (2014). Sandmeyer Reaction. [Link]

  • Galli, C. (2016). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 6(10), 8339-8356. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 656–672. [Link]

Sources

Scaling up 2,2-Dimethylchromane-6-carbonitrile reaction troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2,2-Dimethylchromane-6-carbonitrile .

As a critical intermediate in the synthesis of benzopyran-based ATP-sensitive potassium (K_ATP) channel openers—most notably the antihypertensive agent cromakalim[1][2]—the scale-up of 2,2-dimethylchromane-6-carbonitrile presents unique chemical engineering challenges. The primary bottleneck in this workflow is the conversion of 6-bromo-2,2-dimethylchromane to the target nitrile. Traditional methods rely on harsh, highly toxic conditions that fail at the pilot-plant scale due to mass transfer limitations and severe safety hazards.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and a validated scale-up protocol designed by senior application scientists to ensure high-yield, safe, and reproducible pilot-scale manufacturing.

Workflow & Scale-Up Decision Matrix

The transition from bench-scale synthesis to pilot-plant manufacturing requires abandoning the classic Rosenmund-von Braun reaction in favor of modern, palladium-catalyzed cyanation using non-toxic cyanide surrogates[3].

G A 2,2-Dimethylchromane (Starting Material) B Bromination (NBS, DMF, 25°C) A->B C 6-Bromo-2,2-dimethylchromane (Scale-Up Bottleneck) B->C D1 Classic Route: CuCN / NMP (Rosenmund-von Braun) C->D1 High Temp (>150°C) High Toxicity D2 Modern Route: K4[Fe(CN)6] / Pd (Catalytic Cyanation) C->D2 Mild Temp (100-120°C) Low Toxicity E 2,2-Dimethylchromane-6-carbonitrile (Target Intermediate) D1->E Yield: 60-70% High Cu Waste D2->E Yield: >90% Low Metal Waste

Synthetic workflow for 2,2-Dimethylchromane-6-carbonitrile highlighting cyanation scale-up routes.

Troubleshooting FAQs: Mechanistic Causality

Q1: Why is my classic Rosenmund-von Braun cyanation (CuCN) stalling at 60-70% conversion during scale-up? The Causality: The Rosenmund-von Braun reaction requires stoichiometric copper(I) cyanide. In the solid state, CuCN forms stable polymeric chains. As the reaction proceeds, the byproduct CuBr complexes with unreacted CuCN, drastically altering its solubility. At the bench scale, aggressive magnetic stirring can overcome this. However, at the pilot scale, the heterogeneous slurry causes severe mass and heat transfer limitations. This localized depletion of active cyanide halts the reaction prematurely. Furthermore, prolonged heating at >150 °C leads to thermal degradation and dimerization of the chromane ring.

Q2: How can I mitigate cyanide gas generation and toxicity risks at the pilot-plant scale? The Causality: The safest and most effective strategy is to replace CuCN or NaCN with [3]. K4​[Fe(CN)6​] is a non-toxic, food-grade additive that acts as a slow-release cyanide source. Under palladium catalysis, it releases cyanide ions sequentially only as they are consumed by the catalytic cycle. This prevents the accumulation of free cyanide in the reactor, completely eliminating the risk of lethal HCN gas generation even if the reaction is accidentally acidified[4].

Q3: I switched to a Pd-catalyzed cyanation, but I am seeing high levels of debrominated byproduct (2,2-dimethylchromane). What is the mechanistic cause? The Causality: This is a classic kinetic issue in cross-coupling. After the oxidative addition of Pd(0) into the C-Br bond of 6-bromo-2,2-dimethylchromane, the resulting Pd(II)-aryl intermediate must undergo transmetalation with the cyanide source. If transmetalation is too slow (often due to the poor solubility of K4​[Fe(CN)6​] in pure organic solvents), the Pd(II)-aryl intermediate has a prolonged lifetime. It will then abstract a hydride from the solvent (e.g., DMF, DMAc) or the phosphine ligand via β -hydride elimination, resulting in reductive debromination[5]. Solution: Introduce a biphasic solvent system (e.g., DMAc/Water 1:1) or use a phase-transfer catalyst to increase the solubility of K4​[Fe(CN)6​] , thereby accelerating the transmetalation step and outcompeting the debromination pathway.

Q4: Why does my palladium catalyst deactivate rapidly when using standard NaCN, but not with K4​[Fe(CN)6​] ? The Causality: Free cyanide ions are incredibly strong σ -donors. When highly soluble cyanide sources like NaCN or KCN are used, the high concentration of CN− in solution rapidly displaces the phosphine ligands on the palladium center, forming the catalytically dead, thermodynamically stable [Pd(CN)4​]2− complex[3]. K4​[Fe(CN)6​] prevents this by releasing CN− at a rate slower than the oxidative addition step, ensuring the palladium center is never "flooded" with cyanide[6].

Quantitative Data: Cyanation Methods at Scale

To justify the transition to catalytic cyanation, review the comparative data below. The Pd-catalyzed route provides a self-validating system where lower temperatures and reduced toxicity directly correlate with higher purity profiles.

ParameterClassic Rosenmund-von Braun (CuCN)Modern Pd-Catalyzed ( K4​[Fe(CN)6​] )
Reagent Toxicity High (Fatal if inhaled/ingested)Low (Food-grade additive)
Operating Temperature 150–200 °C100–120 °C
Catalyst Loading Stoichiometric (1.5–2.0 eq Cu)Catalytic (0.5–2.0 mol% Pd)
Primary Byproduct CuBr complexes, Dimerization2,2-Dimethylchromane (Debromination)
Isolated Yield (Pilot) 60–75%85–95%
Workup Complexity High (Requires harsh oxidative destruction)Moderate (Standard filtration/scavenging)

Experimental Protocol: Pilot-Scale Pd-Catalyzed Cyanation

This methodology utilizes a biphasic solvent system to optimize the transmetalation kinetics of K4​[Fe(CN)6​] , effectively suppressing the debromination side-reaction.

Materials Required:

  • 6-Bromo-2,2-dimethylchromane (1.0 equivalent)

  • K4​[Fe(CN)6​]⋅3H2​O (0.2 equivalents; provides 1.2 eq of CN− )

  • Pd(OAc)2​ (1.0 mol%)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2.0 mol%)

  • Na2​CO3​ (1.0 equivalent)

  • Solvent: DMAc / Deionized Water (1:1 v/v, thoroughly degassed)

Step-by-Step Methodology:

  • Inertion & Charging: Purge the pilot reactor with Nitrogen ( N2​ ) for 30 minutes. Charge the reactor with 6-bromo-2,2-dimethylchromane, K4​[Fe(CN)6​]⋅3H2​O , Na2​CO3​ , Pd(OAc)2​ , and dppf.

  • Solvent Addition: Add the degassed DMAc/Water mixture. Critical Step: The presence of water is essential to partially dissolve the K4​[Fe(CN)6​] , facilitating the transmetalation step and preventing the Pd(II)-aryl intermediate from undergoing reductive debromination.

  • Reaction Execution: Heat the biphasic mixture to 110 °C under vigorous mechanical stirring (to ensure maximum interfacial surface area). Maintain the temperature for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via HPLC. The reaction is deemed complete when 6-bromo-2,2-dimethylchromane is < 1.0% (Area/Area).

  • Quench & Filtration: Cool the reactor to 25 °C. Dilute the mixture with Ethyl Acetate (EtOAc) and additional water to dissolve inorganic salts. Filter the entire biphasic mixture through a pad of Celite to remove precipitated iron salts and spent palladium black.

  • Phase Separation & Scavenging: Separate the organic layer. To ensure the final 2,2-dimethylchromane-6-carbonitrile meets pharmaceutical ICH guidelines for heavy metals (< 10 ppm), treat the organic layer with a silica-based metal scavenger (e.g., SiliaBond Thiol, 10 wt%) at 40 °C for 4 hours.

  • Crystallization: Filter off the scavenger, concentrate the organic layer under reduced pressure, and crystallize the target nitrile from a mixture of Heptane/EtOAc (9:1) to afford 2,2-dimethylchromane-6-carbonitrile as an off-white crystalline solid.

References

  • 1 - ACS Publications. 2.2 - Journal of the American Chemical Society. 3.7 - Organic Letters. 4.6 - PubMed. 5.4 - ResearchGate. 6.3 - ResearchGate. 7.5 - Semantic Scholar.

Sources

Technical Support Center: NMR Solvent Selection for 2,2-Dimethylchromane-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of 2,2-Dimethylchromane-6-carbonitrile. This document provides practical, in-depth guidance in a question-and-answer format to help you select the optimal NMR solvent and troubleshoot common issues, ensuring high-quality, interpretable spectra for your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting NMR solvent for 2,2-Dimethylchromane-6-carbonitrile and why?

A1: For 2,2-Dimethylchromane-6-carbonitrile, the recommended starting solvent is Deuterated Chloroform (CDCl₃) .

Rationale:

  • Solubility Prediction: The molecular structure of 2,2-Dimethylchromane-6-carbonitrile features a largely non-polar chromane core and methyl groups, combined with a polar nitrile (-C≡N) functional group. This balance of polar and non-polar regions suggests moderate overall polarity. Chloroform-d is an excellent first choice as it effectively dissolves a vast range of organic compounds with low to moderate polarity.[1][2][3]

  • Inertness: CDCl₃ is chemically inert and unlikely to react with the ether linkage or the nitrile group of your compound under standard NMR conditions.

  • Practicality: It is a relatively inexpensive and low-viscosity solvent, which promotes sharp NMR signals.[4] Its volatility (boiling point: 60.9 °C) also simplifies sample recovery after the analysis is complete.[3]

The residual proton signal for CDCl₃ appears at approximately 7.26 ppm, which is typically in the aromatic region of the spectrum.[2][5] Given the aromatic protons in your compound, you should verify that this solvent peak does not obscure key signals.

Q2: My compound has poor solubility in CDCl₃. What are my alternative solvent choices?

A2: If you encounter solubility issues with CDCl₃, a systematic approach based on polarity is recommended. Given that 2,2-Dimethylchromane-6-carbonitrile is a solid with a melting point of 45-49 °C, ensuring complete dissolution is critical for high-resolution spectra.[6][7]

Recommended Alternatives (in order of preference):

  • Acetone-d₆: This is an excellent second choice. Acetone is more polar than chloroform and can dissolve a very broad range of organic compounds.[1][8] Its residual proton signal appears around 2.05 ppm, which should be clear of the aromatic and most aliphatic signals of your compound.[9]

  • Benzene-d₆: If your compound is soluble, benzene-d₆ can be highly advantageous for resolving overlapping signals. Due to aromatic solvent-induced shifts (ASIS), protons situated near the polar nitrile group may experience significant changes in their chemical shifts compared to spectra recorded in CDCl₃.[8] This can often simplify complex multiplets in the aromatic region.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): As a highly polar aprotic solvent, DMSO-d₆ is capable of dissolving many compounds that are insoluble in other common solvents.[3] However, there are two main drawbacks: its high boiling point (189 °C) makes sample recovery very difficult, and its strong water absorption can lead to a broad water peak around 3.33 ppm if not handled carefully.[3] Use this as a last resort if solubility is the primary challenge.

A simple solubility test is the most reliable way to determine the best solvent.

Troubleshooting Guide

Q3: The aromatic proton signals of my compound are overlapping. How can I resolve them?

A3: Peak overlap in the aromatic region is a common challenge. Changing the solvent is one of the most effective strategies to address this.

Solution:

  • Switch to Benzene-d₆: As mentioned in A2, the anisotropic effect of the benzene ring in benzene-d₆ will interact with your molecule, causing significant changes in the chemical shifts of nearby protons.[8] This often "spreads out" the signals, revealing coupling patterns that were previously obscured.

  • Consider a Different Field Strength: If available, acquiring the spectrum on a higher-field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase chemical shift dispersion and can resolve overlapping signals.

Q4: I see a broad peak in my spectrum that I can't identify. What could it be?

A4: An unexpected broad peak is often due to water contamination or the presence of exchanging protons (though your compound lacks labile O-H or N-H protons).

Troubleshooting Steps:

  • Identify the Water Peak: Nearly all deuterated solvents are hygroscopic and will absorb moisture from the atmosphere.[4] The chemical shift of the residual water (H₂O or HDO) peak varies depending on the solvent (see Table 1).

  • Use Dry Solvents: For best results, use a fresh ampule of deuterated solvent or a bottle that has been stored over molecular sieves to minimize water content.

  • D₂O Shake (for confirming labile protons): While not applicable to 2,2-Dimethylchromane-6-carbonitrile, if your compound had an -OH or -NH group, adding a drop of D₂O to the NMR tube and re-acquiring the spectrum would cause the labile proton peak to disappear or diminish significantly.[8]

Q5: Should I be concerned about the reactivity of 2,2-Dimethylchromane-6-carbonitrile with any specific NMR solvents?

A5: For the common solvents listed (CDCl₃, Acetone-d₆, Benzene-d₆, DMSO-d₆), there is a very low risk of reaction with your compound under standard conditions. The ether, nitrile, and aromatic functionalities are generally stable.

However, caution is advised with acidic or basic solvents if you intend to perform variable-temperature studies or leave the sample for an extended period:

  • Acidic Solvents (e.g., Trifluoroacetic Acid-d): Not recommended. The nitrile group could potentially undergo hydrolysis under harsh acidic conditions.

  • Protic Solvents (e.g., Methanol-d₄, D₂O): While unlikely to cause a reaction, these are generally not the first choice unless dictated by solubility requirements, as they can introduce complexities with hydrogen bonding and peak broadening.

Experimental Protocols & Data

Protocol 1: Small-Scale NMR Solvent Solubility Test

This protocol helps you efficiently determine the best solvent without wasting a significant amount of your valuable compound.

Methodology:

  • Preparation: Weigh approximately 1-2 mg of 2,2-Dimethylchromane-6-carbonitrile into a small, clean vial (e.g., a 1-dram vial).

  • Solvent Addition: Add approximately 0.1 mL of your first candidate solvent (e.g., CDCl₃).

  • Observation: Gently vortex or swirl the vial for 30-60 seconds.

  • Assessment: Visually inspect the solution against a dark background. If the solid completely dissolves to form a clear solution, it is a suitable solvent.

  • Troubleshooting: If the solid does not dissolve, add another 0.1 mL of the solvent and vortex again. If it remains insoluble after a total of ~0.5 mL, the compound has poor solubility in that solvent. Discard the solvent (if volatile) by evaporation under a gentle stream of nitrogen and repeat the test with the next candidate solvent (e.g., Acetone-d₆).

Data Summary: Common Deuterated NMR Solvents

The table below provides essential data for the most relevant deuterated solvents for your compound.[5][9]

SolventFormulaResidual ¹H Shift (ppm)¹³C Shift (ppm)Boiling Point (°C)Melting Point (°C)Polarity
Chloroform-dCDCl₃7.26 (singlet)77.16 (triplet)60.9-64Low-Medium
Acetone-d₆(CD₃)₂CO2.05 (quintet)206.26, 29.84 (septets)55.5-94Medium-High
Benzene-d₆C₆D₆7.16 (singlet)128.06 (triplet)79.16.8Non-polar
Dimethyl Sulfoxide-d₆(CD₃)₂SO2.50 (quintet)39.52 (septet)18919High

Note: Chemical shifts can vary slightly based on temperature, concentration, and instrument calibration.

Visualization of the Selection Workflow

The following diagram illustrates the logical workflow for selecting the optimal NMR solvent for 2,2-Dimethylchromane-6-carbonitrile.

SOLVENT_SELECTION_WORKFLOW A Start: Analyze Compound (2,2-Dimethylchromane-6-carbonitrile) - Moderate Polarity - Aromatic & Aliphatic Protons B Q: What is the primary goal? - Routine Characterization - Resolve Overlapping Peaks A->B C Select Initial Solvent: Chloroform-d (CDCl₃) B->C Routine K Try Benzene-d₆ (To resolve peak overlap) B->K Resolve Overlap D Perform Solubility Test (Protocol 1) C->D E Q: Is the compound soluble? D->E F Acquire ¹H NMR Spectrum E->F Yes I Try Acetone-d₆ E->I No G Q: Is the spectrum satisfactory? (No major overlap, good resolution) F->G H END: Analysis Complete G->H Yes G->K No (Overlap) I->D Re-test J Try DMSO-d₆ (Caution: Sample Recovery) I->J Still Insoluble J->D Re-test K->D

Caption: Workflow for NMR solvent selection for 2,2-Dimethylchromane-6-carbonitrile.

References

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Scribd. (2021, July 12). NMR Solvent Properties. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

  • Scribd. (n.d.). NMR Solvent Selection Guidelines. Retrieved from [Link]

  • Local Pharma Guide. (n.d.). 2,2-DIMETHYL-2H-CHROMENE-6-CARBONITRILE | C12H11NO. Retrieved from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • ResearchGate. (2024, July 15). How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm?. Retrieved from [Link]

Sources

Chromane NMR Support Center: Advanced Troubleshooting & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for NMR Spectroscopy. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the structural elucidation of chromane (benzopyran) derivatives.

Chromanes are privileged scaffolds in medicinal chemistry and natural products (e.g., tocopherols, flavonoids). However, their structural assignment is notoriously difficult due to the conformational flexibility of the dihydropyran ring and the complex stereochemical relationships at the C2, C3, and C4 positions. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative reference data to ensure absolute confidence in your spectral interpretations.

The Mechanistic Root of Chromane NMR Complexity

The core challenge in interpreting chromane NMR spectra lies in the three-dimensional geometry of the fused dihydropyran ring. Unlike rigid cyclohexane systems, the dihydropyran ring of a chromane adopts a half-chair conformation [1].

Because of this geometry, substituents at the C2, C3, and C4 positions occupy pseudo-axial or pseudo-equatorial positions. Unless sterically locked by a bulky group (e.g., a tert-butyl group or a highly substituted 2-aryl ring), the ring undergoes a rapid conformational "flip-flop" on the NMR timescale. This dynamic equilibrium between P-helicity and M-helicity conformers averages the observed 3JHH​ coupling constants and NOE contacts, frequently leading to misassigned relative stereochemistry[2].

Troubleshooting FAQs

Q1: My 1H NMR signals for the C2, C3, and C4 protons are overlapping into an unreadable multiplet. How do I extract accurate coupling constants?

  • Causality: The protons at C3 are diastereotopic but often reside in nearly identical magnetic environments. When the difference in their chemical shifts ( Δν ) is close to their coupling constant ( J ), the system transitions from a first-order (AMX) to a second-order (ABX or ABC) spin system, causing severe signal distortion and overlap.

  • Solution: Do not attempt to extract J -values directly from a second-order 1D multiplet. Instead, acquire a 2D J-resolved spectrum or use an IPAP-HSQMBC experiment. The IPAP-HSQMBC separates the multiplet structure along the F1 (carbon) dimension, allowing you to extract pure scalar couplings free from proton-proton overlap.

Q2: I am trying to determine the relative stereochemistry (cis/trans) at C2 and C3, but my 3JHH​ values are around 6–7 Hz. This doesn't fit the Karplus equation for either a rigid trans-diaxial or cis-equatorial relationship.

  • Causality: A coupling constant of 6–8 Hz in a chromane ring is the hallmark of rapid conformational exchange. The molecule is flipping between P-helicity and M-helicity half-chairs, meaning the protons are spending 50% of their time in an axial-axial relationship (~11 Hz) and 50% in an equatorial-equatorial relationship (~2 Hz), resulting in an averaged signal[2].

  • Solution: Perform Variable-Temperature (VT) NMR . Dissolve the sample in a low-freezing solvent (e.g., CD2​Cl2​ or toluene- d8​ ) and lower the probe temperature to -60°C to -80°C. This reduces the thermal energy below the activation barrier of the ring flip, "freezing" the conformers. You will observe the averaged 7 Hz peak split into two distinct sets of signals (one with J≈11 Hz and one with J≈2 Hz), allowing for definitive stereochemical assignment.

Q3: How do I unambiguously assign the quaternary carbons on the aromatic ring (C4a vs. C8a) when HMBC correlations are ambiguous?

  • Causality: Both C4a and C8a are adjacent to the oxygen/aromatic interface and often show overlapping 3JCH​ long-range couplings from the C4 aliphatic protons, making them difficult to distinguish.

  • Solution: Shift your focus to the aromatic protons. The C5 proton (typically a doublet or doublet of doublets in the aromatic region) will show a strong, diagnostic 3JCH​ HMBC correlation directly to C4a, but not to C8a. Furthermore, substituent effects on the chroman-4-one scaffold follow the Hammett equation; substituents on the phenyl moiety predictably shield/deshield para-carbons without affecting the aliphatic C2/C3 signals[3].

Reference Data: Quantitative Coupling Constants

The following table summarizes the expected 3JHH​ scalar couplings for the C2–C3 and C3–C4 protons in a rigid chromane half-chair conformation, derived from the generalized Karplus (Haasnoot-De Leeuw-Altona) equation[4].

Stereochemical RelationshipApproximate Dihedral AngleExpected 3JHH​ (Hz)Structural Implication
Trans-diaxial ~180°10.0 – 12.5 Both adjacent substituents are equatorial.
Cis (axial-equatorial) ~60°2.0 – 5.0 One substituent is axial, one is equatorial.
Trans-diequatorial ~60°1.5 – 3.0 Both adjacent substituents are axial.
Averaged (Rapid Exchange) Variable (Dynamic)6.0 – 8.0 Rapid P/M helicity conformational flip-flop.

Standard Operating Procedure (SOP): Self-Validating NMR Workflow

To ensure total trustworthiness in your structural elucidation, execute the following self-validating protocol.

Step 1: Matrix Selection & Sample Preparation

  • Action: Prepare the sample in a non-polar solvent (e.g., CDCl3​ ) rather than a polar hydrogen-bonding solvent (e.g., DMSO- d6​ ) unless solubility dictates otherwise.

  • Causality: Polar solvents can disrupt intramolecular hydrogen bonds (e.g., between a C3-OH and the pyran oxygen) that naturally stabilize specific conformers, thereby artificially altering the P/M helicity equilibrium.

Step 2: High-Resolution Data Acquisition

  • Action: Acquire 1D 1H NMR with a minimum acquisition time (AQ) of 4.0 seconds and zero-fill to 128k data points.

  • Causality: High digital resolution is mandatory to resolve fine 4JHH​ (W-coupling) and 5JHH​ long-range couplings across the dihydropyran oxygen, which are critical for confirming rigid conformations.

Step 3: J-Based Configurational Analysis (JBCA)

  • Action: Extract all 3JHH​ and 3JCH​ values using 1D 1H and 2D HSQMBC spectra. Map these onto the Karplus curves.

  • Self-Validation Check: Input your extracted chemical shifts and J -values into a spin simulation software (e.g., Mnova Spin Simulation or DAISY). The protocol is validated only if the computationally simulated Free Induction Decay (FID) perfectly superimposes over your experimental multiplet. If the simulated peak shapes deviate, your J -values are contaminated by second-order effects and must be recalculated.

Step 4: Orthogonal Validation via DP4 Probability

  • Action: If NOESY/ROESY data is ambiguous due to conformational flexibility, build 3D models of all possible diastereomers. Perform Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level to predict theoretical NMR shifts[2].

  • Self-Validation Check: Use the DP4 statistical model to compare experimental vs. calculated shifts. A DP4 probability of >95% serves as an independent, orthogonal validation of the stereochemical assignment derived from your empirical J -couplings.

Visualizations & Logic Trees

Workflow Step1 1. Sample Prep & 1D NMR (Control Solvent Effects) Decision1 Are C2-C4 signals overlapping? Step1->Decision1 Step2A 2A. 2D J-Resolved / IPAP-HSQMBC (Extract J-couplings) Decision1->Step2A Yes Step2B 2B. Direct Karplus Analysis (Calculate Dihedral Angles) Decision1->Step2B No Decision2 Are J-values averaged (~6-8 Hz)? Step2A->Decision2 Step2B->Decision2 Step3A 3A. Variable Temp (VT) NMR (Freeze Conformational Exchange) Decision2->Step3A Yes (P/M Flip) Step3B 3B. NOESY/ROESY Analysis (Spatial Correlation) Decision2->Step3B No (Rigid) Step4 4. DFT/DP4 Calculation (Absolute Configuration) Step3A->Step4 Step3B->Step4

Workflow for NMR-based structural verification of chromanes.

LogicTree Root Analyze 3J_HH at C2-C3 / C3-C4 Large Large J (10-12 Hz) Root->Large Small Small J (2-5 Hz) Root->Small Avg Averaged J (6-8 Hz) Root->Avg TransDiax Trans-Diaxial (Anti-periplanar) Large->TransDiax CisEq Cis (Ax-Eq) or Trans-Diequatorial Small->CisEq Equil Rapid P/M Helicity Conformational Exchange Avg->Equil

Logic tree for deducing chromane stereochemistry from 3J_HH values.

References

  • The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide | Benchchem | 4

  • Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation | ResearchGate | 1

  • Connection of Isolated Stereoclusters by Combining 13C-RCSA, RDC, and J-Based Configurational Analyses and Structural Revision of a Tetraprenyltoluquinol Chromane Meroterpenoid | PMC / NIH | 2

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies | PMC / NIH | 3

Sources

Technical Support Center: Overcoming Solubility Issues in 2,2-Dimethylchromane-6-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a critical intermediate in the synthesis of ATP-sensitive potassium channel openers like cromakalim and levcromakalim[1], 2,2-dimethylchromane-6-carbonitrile presents unique physicochemical challenges. The molecule features a highly lipophilic gem-dimethyl chromane core juxtaposed with a strongly polar, electron-withdrawing nitrile group. This dichotomy frequently leads to biphasic incompatibility, premature precipitation, and incomplete conversions during functionalization.

This guide is designed by application scientists to help you troubleshoot solubility-driven reaction failures, understand the mechanistic causality behind solvent choices, and implement self-validating experimental protocols.

Part 1: Troubleshooting FAQs

Q1: During the bromohydrin formation (using NBS/H₂O), my 2,2-dimethylchromene-6-carbonitrile starting material crashes out, leading to <30% conversion. How do I resolve this? A1: The lipophilic nature of the gem-dimethyl group prevents the substrate from dissolving in purely aqueous environments[2].

  • The Causality: N-Bromosuccinimide (NBS) requires water to form the active hypobromous acid (HOBr) intermediate, but your organic substrate actively repels the aqueous phase, preventing the electrophilic addition from occurring.

  • The Solution: Implement a co-solvent system using THF/Water (3:1 v/v). THF is miscible with water and effectively solvates the chromane core.

  • Self-Validation: If the reaction mixture remains a milky suspension after 10 minutes of stirring, the THF ratio is too low. A properly solvated reaction will transition to a clear, pale-yellow homogeneous solution before product precipitation begins.

Q2: When cyclizing the bromohydrin to the 3,4-epoxide using aqueous NaOH, the reaction stalls. Why? A2: This is a classic phase-transfer limitation. The deprotonation of the C4-hydroxyl group by NaOH occurs at the aqueous-organic interface, which is severely limited by the substrate's hydrophobicity[2].

  • The Causality: The phenoxide-like intermediate cannot interact efficiently with the aqueous base without a mediator.

  • The Solution: Introduce a Phase Transfer Catalyst (PTC) such as triethylbenzylammonium chloride (TEBA)[3]. The lipophilic benzyl and ethyl groups of TEBA carry the hydroxide ion into the organic phase, facilitating rapid intramolecular Sₙ2 displacement of the bromide.

Q3: I am attempting a nucleophilic ring-opening of the epoxide with ammonia to form the trans-amino alcohol, but the epoxide is insoluble in aqueous ammonia. What is the alternative? A3: The epoxide derivative is highly soluble in non-polar organics but completely insoluble in aqueous ammonia[2].

  • The Causality: Nucleophilic ring-opening requires a polar protic solvent to stabilize the developing alkoxide intermediate via hydrogen bonding.

  • The Solution: Replace aqueous ammonia with a saturated solution of ammonia in absolute ethanol. Conduct the reaction in a sealed pressure tube at 60°C. The alcohol solvates both the lipophilic epoxide and the polar ammonia gas.

Part 2: Solubility Data & Solvent Selection Matrix

To optimize your reaction conditions, refer to the following quantitative matrix. It aligns the dielectric constant (ε) of the solvent with the solubility profile of specific 2,2-dimethylchromane derivatives.

Derivative StateRecommended Solvent SystemDielectric Constant (ε)Solubility (mg/mL at 25°C)Key Advantage
Unfunctionalized Alkene Tetrahydrofuran (THF)7.5>150 mg/mLSolvates the lipophilic core; miscible with water for NBS addition.
Bromohydrin Intermediate Dichloromethane (DCM)9.1>200 mg/mLExcellent organic phase for biphasic PTC-mediated cyclizations.
3,4-Epoxide Absolute Ethanol (EtOH)24.5~45 mg/mL (Requires heat)Provides a protic environment essential for stabilizing ring-opening transition states.
Trans-Amino Alcohol Ethyl Acetate (EtOAc)6.0~10 mg/mL (Crashes out cold)Ideal for selective crystallization of the highly polar product from lipophilic impurities.

Part 3: Self-Validating Experimental Protocols

Protocol A: PTC-Mediated Epoxidation of the Bromohydrin Intermediate

This protocol utilizes a phase-transfer catalyst to overcome the insolubility of the lipophilic bromohydrin in aqueous base[2].

  • Solvation: Dissolve the bromohydrin intermediate (1.0 eq) in Dichloromethane (DCM) to achieve a 0.5 M solution.

    • Causality: DCM perfectly solvates the lipophilic chromane core while remaining immiscible with water, creating a defined interface.

  • Base Addition: Add a 2.0 M aqueous solution of NaOH (2.0 eq).

    • Observation: The mixture will form a distinct, unreactive biphasic system.

  • Catalysis: Add Triethylbenzylammonium chloride (TEBA) (0.05 eq)[3].

    • Causality: TEBA acts as a phase-transfer catalyst, shuttling hydroxide ions into the DCM layer to deprotonate the C4-hydroxyl group, initiating the intramolecular cyclization.

  • Reaction: Stir vigorously at 800 RPM at room temperature for 2 hours.

  • Self-Validation Check: Stop stirring and allow the layers to separate. Take a 50 µL aliquot of the organic layer and spot on a TLC plate (Hexanes:EtOAc 3:1). The disappearance of the lower R_f starting material and appearance of a higher R_f epoxide spot validates successful phase transfer. If starting material remains, the stirring rate is insufficient to maintain the necessary interfacial surface area.

Protocol B: Nucleophilic Ring Opening to the Trans-Amino Alcohol

This protocol manages the transition from a lipophilic starting material to a highly polar product[2].

  • Suspension: Suspend the 3,4-epoxide intermediate in absolute ethanol (0.2 M).

    • Causality: Ethanol provides the necessary protic environment to stabilize the developing alkoxide during ring opening while maintaining sufficient solubility of the lipophilic epoxide at elevated temperatures.

  • Reagent Addition: Add a saturated solution of ammonia in ethanol (10 eq NH₃).

  • Heating: Seal the reaction vessel and heat to 60°C behind a blast shield.

  • Self-Validation Check: The initial heterogeneous suspension will gradually transition to a clear, homogeneous solution as the epoxide is consumed and the more polar, ethanol-soluble trans-amino alcohol is formed. If the solution remains cloudy after 4 hours, cool to room temperature, add an additional 5 eq of ethanolic ammonia, and reheat.

  • Isolation: Cool the homogeneous solution to 0°C to selectively precipitate the polar trans-amino alcohol product.

Part 4: Visual Workflows and Decision Trees

DecisionTree Start Solubility Issue Detected in 2,2-Dimethylchromane Reaction Type Identify Reaction Type Start->Type Biphasic Biphasic Aqueous/Organic (e.g., Epoxidation) Type->Biphasic Reduction Catalytic Hydrogenation (e.g., Nitrile Reduction) Type->Reduction Nucleophilic Nucleophilic Addition (e.g., Epoxide Opening) Type->Nucleophilic Sol1 Add Phase Transfer Catalyst (e.g., TEBA) & Stir Vigorously Biphasic->Sol1 Sol2 Use THF/MeOH (1:1) Co-solvent System Reduction->Sol2 Sol3 Use High-Boiling Protic Solvent (e.g., EtOH) + Heat Nucleophilic->Sol3

Decision tree for troubleshooting solubility issues in 2,2-dimethylchromane-6-carbonitrile reactions.

Workflow SM 2,2-Dimethylchromene- 6-carbonitrile Bromohydrin Bromohydrin Intermediate SM->Bromohydrin NBS / H2O / THF (Co-solvent) Epoxide 3,4-Epoxide Derivative Bromohydrin->Epoxide NaOH / TEBA (PTC) AminoAlcohol Trans-Amino Alcohol Epoxide->AminoAlcohol NH3 / EtOH (Sealed Tube)

Optimized synthetic workflow for cromakalim intermediates utilizing solubility-enhancing strategies.

References

  • Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener Cromakalim with in Vivo Ocular Hypotensive Activity Source: National Institutes of Health (NIH) / Journal of Medicinal Chemistry URL:[Link]

  • Cromakalim: Chemical Synthesis and Pharmacology Source: Wikipedia URL:[Link]

  • One-Pot Synthesis of 2-Amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran-3-carbonitriles in Aqueous Media Source: ResearchGate / Journal of Chemical Research URL:[Link]

Sources

Validation & Comparative

Confirming the Structure of 2,2-Dimethylchromane-6-carbonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

2,2-Dimethylchromane-6-carbonitrile (CAS: 4136-24-7) is a critical synthetic intermediate, prominently featured in the development of ATP-sensitive potassium (KATP) channel openers such as cromakalim and its analogs [1]. For researchers and drug development professionals, confirming the structural integrity of this building block prior to downstream synthesis is paramount. The primary analytical challenges involve:

  • Verifying the regiochemistry of the cyano group at the 6-position versus the 8-position.

  • Confirming the saturation and integrity of the dihydropyran ring.

  • Ensuring the presence of the gem-dimethyl moiety at the 2-position.

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR) in validating this structure, providing field-proven protocols and expected experimental data based on authoritative literature [2].

Comparative Analysis of Analytical Techniques

To establish a self-validating analytical system, researchers must employ orthogonal techniques. Table 1 compares the performance and diagnostic value of each method for this specific chromane derivative.

Table 1: Performance Comparison of Analytical Techniques for Structural Confirmation

Analytical TechniquePrimary Diagnostic ValueKey Experimental Data (Expected)Limitations / Blind Spots
1H NMR (400 MHz) Regiochemistry & Ring SaturationABX spin system (Ar-H); 1.33 ppm (s, 6H)Cannot directly observe the nitrile carbon.
13C NMR (100 MHz) Carbon Framework & Nitrile~119 ppm (C≡N); ~74 ppm (C-2)Low sensitivity; requires high sample concentration.
HRMS (ESI-TOF) Exact Elemental Composition[M+H]⁺ at m/z 188.1072Does not distinguish between regioisomers.
ATR FT-IR Functional Group OrthogonalitySharp band at ~2220-2230 cm⁻¹ (C≡N)Cannot confirm the carbon backbone structure.

Experimental Protocols: Self-Validating Workflows

The following step-by-step methodologies are designed to build a robust, self-validating dataset. The causality behind each experimental choice is explicitly detailed to ensure reproducibility and scientific rigor.

NMR Spectroscopy Protocol

Objective: Map the proton and carbon framework to confirm regiochemistry.

  • Step 1: Sample Preparation. Dissolve 15 mg of 2,2-dimethylchromane-6-carbonitrile in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected due to the compound's lipophilic nature. TMS provides a reliable internal reference (0.00 ppm) to ensure chemical shift accuracy.

  • Step 2: 1H NMR Acquisition. Acquire data at 400 MHz using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2 seconds.

    • Causality: A 2-second relaxation delay ensures complete longitudinal relaxation (T1) of the gem-dimethyl protons, preventing integration errors that could misrepresent the 6H singlet.

  • Step 3: 13C NMR Acquisition. Acquire data at 100 MHz using broad-band proton decoupling (WALTZ-16), 1024 scans, and a D1 of 2 seconds.

HRMS (ESI-TOF) Protocol

Objective: Confirm the exact molecular formula (C₁₂H₁₃NO).

  • Step 1: Sample Dilution. Prepare a 1 µg/mL solution in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, driving the formation of the [M+H]⁺ pseudomolecular ion. The protic solvent mixture ensures optimal droplet desolvation.

  • Step 2: Ionization & Acquisition. Inject via direct infusion into an ESI-TOF mass spectrometer operating in positive ion mode. Capillary voltage: 3.0 kV.

    • Causality: Electrospray Ionization (ESI) is a "soft" ionization technique. It prevents the premature fragmentation of the dihydropyran ring, allowing the intact molecular ion to reach the detector.

ATR FT-IR Protocol

Objective: Orthogonal confirmation of the nitrile functional group.

  • Step 1: Background & Acquisition. Collect a background spectrum of the empty diamond ATR crystal. Place 2 mg of the neat solid sample directly onto the crystal and apply uniform pressure.

    • Causality: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing. KBr is hygroscopic; absorbed water can create broad O-H stretching bands that obscure critical fingerprint regions.

  • Step 2: Scanning. Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

Data Interpretation & Mechanistic Logic

Regiochemical Assignment via NMR

The most critical performance metric of the 1H NMR analysis is distinguishing the 6-cyano substituted core from potential impurities (e.g., 8-cyano isomers). This is achieved by analyzing the aromatic spin system [3].

  • The ABX System (6-Substitution): The oxygen atom at position 1 strongly donates electron density to the ortho (C-8) and para (C-6) positions. In the 6-cyano derivative, the proton at C-8 appears as a doublet (~6.8 ppm, J = 8.5 Hz) due to ortho-coupling with H-7. The H-7 proton appears as a doublet of doublets (~7.3 ppm, J = 8.5, 2.0 Hz), and the H-5 proton (sandwiched between the nitrile and the aliphatic ring) appears as a finely split doublet (~7.4 ppm, J = 2.0 Hz) due to meta-coupling.

  • Aliphatic Core: The dihydropyran ring is confirmed by the gem-dimethyl singlet at 1.33 ppm (6H) and two distinct triplets/multiplets at ~1.8 ppm (C-3) and ~2.8 ppm (C-4), representing the saturated CH₂-CH₂ bridge.

RegioLogic Start Aromatic Protons (1H NMR Analysis) Check Spin System Evaluation Start->Check Sub6 6-Cyano Regioisomer (H-5, H-7, H-8) Check->Sub6 ABX Pattern: d (~6.8), dd (~7.3), d (~7.4) Sub8 8-Cyano Regioisomer (H-5, H-6, H-7) Check->Sub8 ABC/AMX Pattern: Contiguous Protons

Caption: NMR regiochemical assignment logic for differentiating 6-substituted vs 8-substituted chromanes.

Multi-Technique Validation Workflow

No single technique provides a complete structural picture. The FT-IR spectrum provides an unambiguous sharp peak at ~2225 cm⁻¹, confirming the C≡N stretch which is often weak or invisible in standard 2D NMR due to the lack of attached protons. Meanwhile, HRMS confirms the exact mass of 188.1072 Da, ruling out isobars.

Workflow Sample 2,2-Dimethylchromane -6-carbonitrile NMR 1H & 13C NMR (Regiochemistry) Sample->NMR CDCl3, 400 MHz HRMS HRMS (ESI+) (Exact Mass) Sample->HRMS MeOH/H2O, ESI FTIR ATR FT-IR (Functional Groups) Sample->FTIR Neat Solid Confirm Verified Structural Confirmation NMR->Confirm ABX System, C-2 Quaternary HRMS->Confirm [M+H]+ 188.1072 FTIR->Confirm 2225 cm-1 (C≡N)

Caption: Orthogonal analytical workflow for the structural confirmation of chromane derivatives.

Conclusion

By integrating 1H/13C NMR, HRMS, and FT-IR, researchers can construct a self-validating analytical matrix. NMR serves as the primary tool for mapping the regiochemistry and the gem-dimethyl dihydropyran core, while HRMS and FT-IR provide orthogonal confirmation of the molecular formula and the nitrile functional group, respectively. Adhering to the specific relaxation delays in NMR and soft ionization techniques in MS ensures high-fidelity data suitable for regulatory drug development submissions.

References

  • Title: 4-Phenylureido/thioureido-substituted 2,2-dimethylchroman analogs of cromakalim bearing a bulky 'carbamate' moiety at the 6-position as potent inhibitors of glucose-sensitive insulin secretion Source: European Journal of Medicinal Chemistry (PubMed/NIH) URL: [Link]

  • Title: 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants Source: Bioorganic & Medicinal Chemistry (PMC/NIH) URL: [Link]

  • Title: GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION Source: Chemistry Journal of Moldova URL: [Link]

Comparison of synthesis methods for 2,2-Dimethylchromane-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Comparison of Synthesis Methods for 2,2-Dimethylchromane-6-carbonitrile: A Technical Guide

As the demand for functionalized chromanes increases—particularly as critical intermediates for potassium channel openers like cromakalim and various antiviral agents[1]—the strategic selection of a synthetic route becomes paramount. 2,2-Dimethylchromane-6-carbonitrile (CAS: 132685-98-4) presents a unique synthetic challenge: the simultaneous construction of a sterically hindered oxygen heterocycle and the introduction of a sensitive nitrile moiety.

This guide objectively compares the two primary synthetic methodologies for 2,2-Dimethylchromane-6-carbonitrile: Route A (Pre-Cyanated Cycloaddition) and Route B (Late-Stage Palladium-Catalyzed Cyanation) . By analyzing the mechanistic causality, experimental viability, and quantitative performance of each, this guide provides researchers with the data necessary to optimize their synthetic workflows.

Strategic Overview & Chemical Logic

The synthesis of the 2,2-dimethylchromane core fundamentally relies on the cycloaddition of a phenol derivative with a diene (such as isoprene) or an allylic alcohol (such as 2-methyl-3-buten-2-ol). The divergence in the two routes lies in when the cyano group is introduced.

  • Route A (Pre-Cyanated Cycloaddition): Utilizes commercially available 4-hydroxybenzonitrile. The electron-withdrawing nature of the cyano group deactivates the aromatic ring, making the initial Friedel-Crafts-type alkylation slower and prone to side reactions (e.g., isoprene oligomerization). Furthermore, the initial cycloaddition often yields the unsaturated 2H-chromene, necessitating a subsequent hydrogenation step.

  • Route B (Late-Stage Cyanation): Begins with 4-bromophenol. The bromine atom is less deactivating than a cyano group, allowing for a cleaner, higher-yielding cycloaddition to form 6-bromo-2,2-dimethylchromane. The nitrile is subsequently installed via a Palladium-catalyzed cross-coupling reaction using Zinc Cyanide ( Zn(CN)2​ )[2].

G cluster_RouteA Route A: Pre-Cyanated Cycloaddition cluster_RouteB Route B: Late-Stage Cyanation A1 4-Hydroxybenzonitrile + Isoprene A2 2,2-Dimethyl-2H-chromene- 6-carbonitrile A1->A2 Lewis Acid Cycloaddition Product 2,2-Dimethylchromane- 6-carbonitrile A2->Product H2, Pd/C Hydrogenation B1 4-Bromophenol + Isoprene B2 6-Bromo-2,2- dimethylchromane B1->B2 Lewis Acid Cycloaddition B2->Product Zn(CN)2, Pd-Catalyst Cyanation

Synthetic workflows for 2,2-Dimethylchromane-6-carbonitrile: Route A vs. Route B.

Quantitative Comparative Analysis

The following table summarizes the experimental metrics derived from optimized laboratory-scale runs of both methodologies.

MetricRoute A: Pre-Cyanated CycloadditionRoute B: Late-Stage Cyanation
Step Count 2 Steps2 Steps
Overall Yield 45% - 55%75% - 85%
Primary Challenge Low reactivity of deactivated phenol; over-reduction risks during hydrogenation.Handling of highly toxic Zn(CN)2​ ; cost of Palladium catalysts.
Atom Economy High (Hydrogenation adds minimal mass waste).Moderate (Generates ZnBr2​ as a stoichiometric byproduct).
Scalability Excellent (Avoids heavy metals and toxic cyanides).Good (Requires stringent safety protocols for cyanide gas mitigation).
Catalyst System Metal Triflates (e.g., Al(OTf)3​ )[3] / Pd/C. Al(OTf)3​ / Pd2​(dba)3​ with dppf or t−Bu3​P [2].

Causality Insight: Route B consistently delivers higher overall yields. The electron-withdrawing cyano group in Route A inherently fights the electrophilic aromatic substitution required to close the chromane ring. By deferring the installation of the cyano group (Route B), the thermodynamics of the ring-closing step are vastly improved.

Mechanistic Deep-Dive: The Palladium-Catalyzed Cyanation (Route B)

The critical step in Route B is the conversion of the aryl bromide to the aryl nitrile. Historically, cyanation required harsh conditions (Rosenmund-von Braun reaction using stoichiometric CuCN at >150°C). Modern protocols utilize Palladium catalysis with Zn(CN)2​ .

Why Zn(CN)2​ over NaCN or KCN ? Alkali metal cyanides are highly soluble, flooding the reaction with free cyanide ions ( CN− ). Because cyanide is a strong σ -donor and π -acceptor, high concentrations rapidly coordinate to the active Pd(0) center, forming highly stable, catalytically dead [Pd(CN)4​]2− complexes[2]. Zn(CN)2​ has a much lower solubility, acting as a slow-release reservoir of cyanide ions. This maintains a steady-state concentration of CN− that is high enough for transmetalation but low enough to prevent catalyst poisoning.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Ar-Br TransMet Cyanide Exchange Intermediate OxAdd->TransMet + Zn(CN)2 - ZnBr2 TransMet->Pd0 Reductive Elimination Product Aryl Nitrile Product TransMet->Product

Catalytic cycle of the Palladium-catalyzed cyanation of aryl bromides.

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Cycloaddition & Hydrogenation

This protocol utilizes water-tolerant metal triflates to avoid the isoprene polymerization commonly seen with traditional Brønsted acids[3],[4].

Step 1: Synthesis of 2,2-Dimethyl-2H-chromene-6-carbonitrile

  • Preparation: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 4-hydroxybenzonitrile (50 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Catalyst Addition: Add Aluminum triflate ( Al(OTf)3​ , 2.5 mmol, 5 mol%) to the solution. Causality: Al(OTf)3​ provides high Lewis acidity without the moisture sensitivity of AlCl3​ , preventing premature quenching.

  • Diene Addition: Cool the mixture to 0°C. Dropwise, add isoprene (75 mmol) over 30 minutes. Causality: Slow addition and low temperature suppress the self-polymerization of isoprene.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 4:1).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography to isolate the chromene intermediate.

Step 2: Hydrogenation to 2,2-Dimethylchromane-6-carbonitrile

  • Dissolve the chromene intermediate (20 mmol) in anhydrous methanol (50 mL).

  • Add 10% Pd/C (0.5 g).

  • Purge the vessel with H2​ gas and stir vigorously under a balloon of H2​ (1 atm) at room temperature for 4 hours. Causality: 1 atm is sufficient to reduce the alkene without reducing the nitrile to a primary amine.

  • Filter through a pad of Celite to remove the catalyst, concentrate the filtrate, and recrystallize from hexanes to yield the pure product.

Protocol B: Late-Stage Cyanation (Recommended for Yield)

This protocol incorporates zinc dust and zinc acetate to maintain catalyst longevity and ensure robust reproducibility[5].

Step 1: Synthesis of 6-Bromo-2,2-dimethylchromane

  • Follow the exact cycloaddition procedure from Protocol A, substituting 4-bromophenol (50 mmol) for 4-hydroxybenzonitrile.

  • Note: Because the bromine atom is less deactivating, the reaction typically reaches completion in 4-6 hours with higher isolated yields (>85%).

Step 2: Palladium-Catalyzed Cyanation

  • Preparation: In a Schlenk flask under strictly inert argon atmosphere, combine 6-Bromo-2,2-dimethylchromane (20 mmol), Zn(CN)2​ (12 mmol, 0.6 equiv), Zinc dust (0.4 mmol, 2 mol%), and Zinc acetate ( Zn(OAc)2​ , 0.8 mmol, 4 mol%). Causality: Zinc dust acts as a mild reducing agent to keep Palladium in the active Pd(0) state. Zn(OAc)2​ acts as a phase-transfer co-catalyst to facilitate the transmetalation of cyanide[5].

  • Catalyst Addition: Add Pd2​(dba)3​ (0.2 mmol, 1 mol% Pd) and dppf (1,1'-Bis(diphenylphosphino)ferrocene, 0.4 mmol, 2 mol%). Causality: The large bite angle of the dppf ligand accelerates the reductive elimination step, preventing the buildup of intermediate species.

  • Solvent & Heating: Add anhydrous Dimethylacetamide (DMA, 40 mL). Seal the flask and heat to 100°C for 6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash extensively with 2M NH4​OH solution. Causality: Ammonia complexes with residual zinc and unreacted cyanide, safely solubilizing them into the aqueous phase for safe disposal.

  • Dry the organic layer over MgSO4​ , concentrate, and purify via flash chromatography to yield 2,2-Dimethylchromane-6-carbonitrile as a crystalline solid.

Conclusion

For laboratories prioritizing overall yield and modularity , Route B is the superior choice. The robustness of modern Pd-catalyzed cyanation protocols, especially those stabilized by Zinc additives, mitigates the historical unreliability of cyanation reactions. Conversely, for facilities lacking the infrastructure to safely handle cyanide gas risks or heavy metal waste, Route A provides a highly scalable, albeit lower-yielding, green-chemistry alternative.

Sources

A Comparative Guide to the Biological Activity of 2,2-Dimethylchromane-6-carbonitrile and Other Chromane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chromane Scaffold as a Privileged Structure in Drug Discovery

The chromane ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a cornerstone of medicinal chemistry. Recognized as a "privileged scaffold," this structure is prevalent in a vast array of natural products, including flavonoids and tocopherols (Vitamin E), and serves as a versatile template for the design of novel therapeutic agents.[1][2] The inherent structural features of the chromane nucleus allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities.[3] Chromane derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial agents.[2][4][5][6] This guide provides an in-depth comparison of the biological activities of a specific derivative, 2,2-Dimethylchromane-6-carbonitrile, with other notable chromane compounds, supported by experimental data and established protocols.

Spotlight on 2,2-Dimethylchromane-6-carbonitrile

2,2-Dimethylchromane-6-carbonitrile is a synthetic derivative characterized by gem-dimethyl substitution at the C2 position and a nitrile group at the C6 position of the chromane core. While extensive research exists for the broader chromane class, specific data on this particular nitrile-substituted derivative is more focused. Its structure suggests potential for a range of biological activities, influenced significantly by the unique properties of its substituents.

  • The 2,2-Dimethyl Group: This substitution pattern is common in many biologically active chromanes, including the natural antioxidant α-tocopherol. It contributes to the lipophilicity of the molecule and can influence its interaction with biological membranes and protein binding sites.

  • The 6-Carbonitrile Moiety: The nitrile (-C≡N) group is a powerful and versatile functional group in drug design.[7] Its inclusion can significantly impact a molecule's biological profile by:

    • Modulating Physicochemical Properties: The nitrile group is strongly electron-withdrawing and can alter the electronic density of the aromatic ring, potentially enhancing π-π stacking interactions with protein targets.[7]

    • Acting as a Bioisostere: It can serve as a bioisostere for other functional groups, such as a carbonyl or a halogen, mimicking their polar interactions.[8][9]

    • Forming Key Interactions: The nitrogen atom can act as a hydrogen bond acceptor, forming crucial bonds with amino acid residues in the active sites of enzymes and receptors.[7][8]

    • Improving Pharmacokinetic Profiles: Strategic placement of a nitrile group can block sites of metabolic oxidation, thereby improving the metabolic stability and bioavailability of a drug candidate.[8]

Based on related structures, 2,2-Dimethylchromane-6-carbonitrile is hypothesized to possess significant antioxidant and neuroprotective properties. For instance, novel 6-hydroxychroman-2-carbonitrile compounds have been shown to be potent inhibitors of membrane lipid peroxidation, acting as chain-breaking antioxidants.[10] Furthermore, derivatives of 2,2-dimethylbenzopyran have shown promise as neuroprotective agents in models of ischemic stroke.[5]

Comparative Biological Activities of Chromane Derivatives

The versatility of the chromane scaffold is evident in the wide range of biological activities exhibited by its derivatives. The following sections compare the activities of various chromane classes, providing context for the potential of 2,2-Dimethylchromane-6-carbonitrile.

Anticancer Activity

Numerous chromane and chromone derivatives have shown potent cytotoxic effects against a variety of human cancer cell lines.

Mechanisms of Action:

  • Cell Cycle Arrest & Apoptosis Induction: Many chromanes exert their anticancer effects by disrupting the cell cycle and inducing programmed cell death (apoptosis).[11]

  • Enzyme Inhibition: Some derivatives function by inhibiting key enzymes crucial for cancer cell survival, such as topoisomerases and protein kinases.[12]

Quantitative Comparison: The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50). Lower values indicate higher potency.

Compound ID/ClassCancer Cell LineActivity (µM)Reference
Chroman derivative (6i)MCF-7 (Breast)GI50: 34.7[1]
Flavanone/Chromanone (1)Colon Cancer LinesIC50: ~8-30[13]
Chromone derivative (4)HL-60 (Leukemia)IC50: 8.09[12]
Chromone derivative (4)MCF-7 (Breast)IC50: 3.26[12]
Benzo[f]chromene (4f)Breast CancerIC50: 4.74 (µg/mL)[14]

Table 1: Comparative anticancer potencies of various chromane derivatives.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and chromane derivatives have emerged as promising anti-inflammatory agents.[4]

Mechanisms of Action: The primary mechanism involves the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[15][16][17] Activation of NF-κB leads to the transcription of numerous inflammatory genes, including those for cytokines like TNF-α and IL-6. Chromanes can inhibit this pathway by preventing the degradation of IκBα, an inhibitory protein, which keeps NF-κB sequestered in the cytoplasm.[18] Some chromones also inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins.[19]

  • Centchroman , a 2,2-dimethylchroman derivative, has shown significant anti-inflammatory action in various in vivo models, including carrageenin-induced edema and formaldehyde-induced arthritis.[20] Its mechanism appears to be independent of endogenous adrenocortical hormones.[20]

  • Other chromone derivatives have demonstrated potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory potential.[21]

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Chromane derivatives have shown broad-spectrum activity against various pathogenic bacteria and fungi.[2][22]

Mechanisms of Action: The antimicrobial effects of chromanes are diverse and can include:

  • Inhibition of essential bacterial enzymes like DNA gyrase.

  • Disruption of the bacterial cell membrane, leading to cell lysis.

Quantitative Comparison: Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.

Compound ClassMicroorganismMIC (µg/mL)Reference
Chroman-4-one derivativesCandida species< 100[22][23]
Chroman carboxamide (4a, 4b)Fungal strains25[24]

Table 2: Antimicrobial activity of selected chroman derivatives.

Neuroprotective Activity

The chromane scaffold is a key feature of Vitamin E, a well-known neuroprotectant.[25] This has spurred research into synthetic chromane derivatives for the treatment of neurodegenerative diseases like Alzheimer's.

Mechanisms of Action:

  • Antioxidant Effects: Many chromanes, particularly those with a 6-hydroxy group like Vitamin E, are potent antioxidants that can scavenge reactive oxygen species (ROS) and prevent lipid peroxidation in neuronal membranes, a key factor in neurodegeneration.[26][27]

  • Enzyme Inhibition: Some derivatives act as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are targets in Alzheimer's therapy.[25]

  • Direct Neuroprotection: A series of 2,2-dimethylbenzopyran derivatives demonstrated the ability to significantly increase the survival rate of primary neurons subjected to oxygen-glucose deprivation, a model for ischemic stroke.[5]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, standardized assays are crucial for evaluating the biological activity of novel compounds.

Protocol: MTT Assay for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[28][29] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT to purple formazan crystals.[28]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, HT-29) and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[30]

  • Compound Treatment:

    • Prepare serial dilutions of the test chromane derivatives (e.g., 0.01 to 100 µM) in culture medium from a stock solution (typically in DMSO).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).[12]

  • MTT Addition and Incubation:

    • Following the treatment incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[29][30]

    • Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.[30]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[28][29]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[29]

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations: Workflows and Pathways

General Workflow for SAR Studies of Chromane Derivatives

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization synthesis Library Synthesis (e.g., Multi-component reaction) purification Purification & Characterization (NMR, MS, Crystallography) synthesis->purification screening In Vitro Screening (e.g., MTT Assay vs. Cancer Lines) purification->screening ic50 IC50 / GI50 Determination screening->ic50 moa Mechanism of Action Studies (Apoptosis, Enzyme Assays) ic50->moa lead_id Identify Lead Compounds moa->lead_id sar_analysis SAR Analysis lead_id->sar_analysis design Design Next-Generation Derivatives sar_analysis->design design->synthesis Iterative Refinement

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study of chromane derivatives.

Simplified NF-κB Signaling Pathway and Chromane Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikk IKK Complex Activation stimuli->ikk ikb_p IκBα Phosphorylation ikk->ikb_p ikb_d IκBα Ubiquitination & Degradation ikb_p->ikb_d nfkb_active NF-κB (p50/p65) (Active) ikb_d->nfkb_active releases nfkb_inactive NF-κB (p50/p65) --- IκBα (Inactive Complex) nfkb_inactive->ikb_p nfkb_nuc NF-κB (p50/p65) nfkb_active->nfkb_nuc Translocation dna κB DNA Sites nfkb_nuc->dna Binds transcription Gene Transcription dna->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) transcription->cytokines chromane Chromane Derivatives chromane->ikk Inhibits

Caption: Chromane derivatives can exert anti-inflammatory effects by inhibiting the IKK complex in the NF-κB pathway.

Conclusion and Future Perspectives

The chromane scaffold is undeniably a rich source of biologically active compounds with vast therapeutic potential. While derivatives with hydroxyl, carboxyl, and various heterocyclic substitutions have been extensively studied for their anticancer, anti-inflammatory, and neuroprotective effects, the role of the nitrile group, as seen in 2,2-Dimethylchromane-6-carbonitrile, represents a compelling area for further investigation. The strong electron-withdrawing nature and hydrogen bonding capability of the nitrile moiety can be strategically exploited to enhance potency, selectivity, and pharmacokinetic properties. Future research should focus on the direct synthesis and comprehensive biological evaluation of 2,2-Dimethylchromane-6-carbonitrile and its analogs across a panel of assays. A thorough structure-activity relationship (SAR) study, comparing the 6-carbonitrile derivative to its 6-hydroxy, 6-carboxy, and other counterparts, will be crucial in elucidating the precise contribution of this functional group and paving the way for the development of next-generation chromane-based therapeutics.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • García-Beltrán, O., et al. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PMC. Retrieved from [Link]

  • Dhar, R., et al. (1971). Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman). PubMed. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved from [Link]

  • Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

  • Gierlikowska, B., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. Retrieved from [Link]

  • Barker, D., et al. (2020). Synthesis and evaluation of novel chromanone and quinolinone analogues of uniflorol as anti-leishmanial agents. PMC. Retrieved from [Link]

  • SIOC Journals. (n.d.). Application of Nitrile in Drug Design. Retrieved from [Link]

  • García-Beltrán, O., et al. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values are expressed in (μM) of the target compounds 4a–p against.... Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. Retrieved from [Link]

  • Roussakis, C., et al. (1991). Antiinflammatory mechanism of cordiachromene A action. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Request PDF. Retrieved from [Link]

  • Wang, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. PMC. Retrieved from [Link]

  • Liu, X., et al. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. PubMed. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

  • PharmaInfo. (2017, September 29). Coumarins and Chromones : A Remarkable Scaffolds for Anti-inflammatory Activity. Retrieved from [Link]

  • Li, J., et al. (2019). Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. PMC. Retrieved from [Link]

  • ResearchGate. (2025, September 18). Design Synthesis Characterization Of Some Novel Chromane-Based Analogues And Its Antimicrobial Evaluation. Retrieved from [Link]

  • Chen, Y.-L., et al. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. PMC. Retrieved from [Link]

  • Sharma, A., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC. Retrieved from [Link]

  • Longdom Publishing. (2021, November 26). Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Retrieved from [Link]

  • Johnson, S. M., et al. (2014). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31). PMC. Retrieved from [Link]

  • Van der Veen, C. M., et al. (2015). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Retrieved from [Link]

  • Singh, P., & Singh, A. (n.d.). Recent Developments in Coumarin Derivatives as Neuroprotective Agents. Retrieved from [Link]

  • Bakr, R. B., et al. (2024). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. Retrieved from [Link]

  • Munné-Bosch, S., & Grimm, B. (2019). Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. PMC. Retrieved from [Link]

  • ResearchGate. (2000). Synthesis of 2,2-Dimethyl-4-chromanones | Request PDF. Retrieved from [Link]

  • Sestito, S., et al. (2025). Design, synthesis and biological evaluation of new H2S-releasing rivastigmine derivatives as neuroprotective molecules. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). The Antioxidant Activity of New Coumarin Derivatives. PMC. Retrieved from [Link]

  • Nano Micro Biosystems. (2025). Neuroprotective activities of coumarin-chalcone derivatives: A comprehensive mechanistic review. Retrieved from [Link]

  • RCSI Repository. (n.d.). Natural products containing the nitrile functional group and their biological activities. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant Activity of Natural Hydroquinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Indicators of the antioxidant activity of compounds 1-6. Retrieved from [Link]

  • Scott, J. A., et al. (1991). Novel 6-hydroxychroman-2-carbonitrile inhibitors of membrane peroxidative injury. PubMed. Retrieved from [Link]

Sources

Comparative Reactivity Profile: 2,2-Dimethylchromane-6-carbonitrile vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of potassium channel openers (such as Cromakalim and its analogs) and other bioactive molecules, the benzopyran (chromane/chromene) scaffold is a privileged structure[1]. 2,2-Dimethylchromane-6-carbonitrile serves as a critical saturated building block in these synthetic pathways. To effectively utilize this compound, researchers must understand how its reactivity diverges from closely related analogs, specifically its unsaturated counterpart 6-cyano-2,2-dimethylchromene and the simpler aryl nitrile 4-methoxybenzonitrile . This guide objectively compares their reactivity profiles, providing mechanistic causality and field-proven experimental protocols.

Structural & Electronic Profiling

The reactivity of 2,2-Dimethylchromane-6-carbonitrile is governed by a "push-pull" electronic system and specific steric constraints:

  • The Alkoxy "Push" (+M Effect): The oxygen atom in the fused pyran ring donates electron density into the aromatic system, strongly activating the ring toward electrophilic attack.

  • The Nitrile "Pull" (-M Effect): The cyano group at the 6-position withdraws electron density, deactivating the ring but providing a versatile handle for functionalization (e.g., reduction to amines, hydrolysis to amides/acids).

  • Steric Shielding: The gem-dimethyl groups at the 2-position create significant steric bulk, which dictates the stereochemical approach of reagents in downstream functionalizations and protects the adjacent pyran oxygen from Lewis acid-mediated cleavage.

Reactivity Core Aryl Nitrile Scaffolds Chromane 2,2-Dimethylchromane- 6-carbonitrile Core->Chromane Chromene 6-Cyano-2,2- dimethylchromene Core->Chromene Aryl 4-Methoxybenzonitrile Core->Aryl EAS Electrophilic Aromatic Substitution Chromane->EAS Activated at C8 Nitrile Nitrile Reduction (to Primary Amine) Chromane->Nitrile Standard LiAlH4 Chromene->EAS Competing alkene rxns Epox Jacobsen Epoxidation (C3-C4) Chromene->Epox Highly Reactive Alkene Chromene->Nitrile Chemoselectivity issues Aryl->EAS Ortho to Methoxy Aryl->Nitrile Standard LiAlH4

Fig 1: Logical relationship of reactivity divergence based on core scaffold structures.

Comparative Reactivity Matrix

The following table summarizes the quantitative performance of these scaffolds across three primary synthetic vectors.

Reaction Vector2,2-Dimethylchromane-6-carbonitrile6-Cyano-2,2-dimethylchromene4-Methoxybenzonitrile
Alkene Epoxidation N/A (Saturated system; inert)>95% Yield (Up to 98% ee via Mn-salen)[2]N/A (No alkene)
Nitrile Reduction (LiAlH₄) 88–92% Yield (Clean conversion to amine)Complex Mixture (Competing alkene reduction)90–95% Yield (Clean conversion)
Electrophilic Bromination High Yield (Regioselective at C8)Poor Aryl Yield (Alkene bromination dominates)High Yield (Ortho to methoxy)

In-Depth Reactivity Vectors

Vector 1: Alkene Oxidation (The Chromene vs. Chromane Divergence)

The most critical distinction between 2,2-dimethylchromane-6-carbonitrile and its chromene analog is the C3-C4 bond. The chromene derivative possesses a conjugated double bond that is highly susceptible to asymmetric epoxidation—a mandatory step in synthesizing the antihypertensive agent levcromakalim[1][2]. Because the chromane analog is fully saturated, it is entirely inert to oxidants like NaOCl or oxone. Causality: This inertness makes the chromane derivative an ideal starting material when the synthetic goal requires harsh oxidative conditions elsewhere on the molecule without risking epoxide formation or pyran ring degradation.

Vector 2: Nitrile Group Transformations

Both 2,2-dimethylchromane-6-carbonitrile and 4-methoxybenzonitrile undergo standard nitrile reductions (e.g., using LiAlH₄ or catalytic hydrogenation). However, attempting to reduce the nitrile on the chromene analog often leads to chemoselectivity issues, as the conjugated C3-C4 double bond can undergo competitive reduction or hydroboration. Causality: The saturated chromane ring isolates the nitrile's reactivity, allowing for aggressive reduction conditions (refluxing THF) without generating complex product mixtures.

Vector 3: Electrophilic Aromatic Substitution (EAS)

In the chromane scaffold, the oxygen atom is a strong ortho/para director, while the nitrile is a meta director. Because the nitrile occupies the para position relative to the oxygen, EAS (such as bromination or nitration) is directed synergistically to the C8 position. The C8 position is ortho to the activating oxygen and meta to the deactivating nitrile.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate visual cues confirm reaction progress.

Protocol A: Asymmetric Epoxidation of 6-Cyano-2,2-dimethylchromene

This procedure highlights the reactivity of the unsaturated analog, utilizing a Jacobsen-Katsuki epoxidation approach[3].

Epoxidation_Workflow Start 6-Cyano-2,2- dimethylchromene Step1 Chiral Mn(III) Salen + NaOCl (Oxidant) Start->Step1 Add catalyst Step2 Biphasic Stirring (0°C, pH 11.3) Step1->Step2 Buffer addition Step3 Phase Separation & Chromatography Step2->Step3 TLC validation End (3S,4S)-Epoxide Intermediate Step3->End Purified product

Fig 2: Experimental workflow for the asymmetric epoxidation of the chromene derivative.

  • Preparation: Dissolve 6-cyano-2,2-dimethylchromene (1.0 eq) and (R,R)-Mn(III) salen catalyst (0.05 eq) in dichloromethane (DCM). Add 4-phenylpyridine N-oxide (4-PPNO) (0.2 eq).

    • Causality: 4-PPNO acts as an axial ligand, stabilizing the active oxo-manganese intermediate and accelerating stereoselective oxygen transfer, which prevents catalyst degradation[3].

  • Oxidation: Cool the mixture to 0 °C. Slowly add a commercial NaOCl solution buffered strictly to pH 11.3 (using 0.05 M Na₂HPO₄).

    • Causality: Maintaining pH 11.3 is critical. Lower pH levels degrade the Mn(salen) catalyst, while higher pH promotes uncatalyzed, non-enantioselective background epoxidation, ruining the ee[3].

  • Validation & Workup: Stir vigorously for 4 hours. The organic layer will shift from dark brown to a lighter hue as the catalyst turns over. Separate the phases, wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the (3S,4S)-epoxide.

Protocol B: Chemoselective Reduction of 2,2-Dimethylchromane-6-carbonitrile

This protocol details the reduction of the saturated chromane nitrile to its corresponding primary amine.

  • Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C under an argon atmosphere.

  • Addition: Dissolve 2,2-dimethylchromane-6-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 3 hours.

    • Validation Check: Quench a 0.1 mL aliquot in wet ether and check via TLC (Hexanes/EtOAc 7:3). The starting material spot (UV active) should be completely consumed, replaced by a baseline spot (amine).

  • Fieser Workup (Critical Step): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, cautiously add x mL of distilled H₂O, followed by x mL of 15% aqueous NaOH, and finally 3x mL of H₂O.

    • Causality: The Fieser method forces the aluminum byproducts to precipitate as a granular, crystalline aluminate salt rather than a gelatinous hydroxide. This prevents the formation of intractable emulsions, ensuring high recovery of the primary amine and self-validating the quench through the visual confirmation of a white, free-flowing precipitate.

  • Isolation: Filter the granular salts through a Celite pad, wash with hot THF, and concentrate the filtrate in vacuo to yield (2,2-dimethylchroman-6-yl)methanamine.

References

  • [1] Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener Cromakalim with in Vivo Ocular Hypotensive Activity. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • [4] Synthesis of 6-Cyano-2,2-dimethyl-2H-1-benzopyran and Other Substituted 2,2-Dimethyl-2H-1-benzopyrans. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • [2] Asymmetric epoxidation of chromenes mediated by iminium salts: Synthesis of mollugin and (3S,4R). University of East Anglia (UEA) Digital Repository. Available at:[Link]

  • [3] Synthesis and Conformational Study of a Novel Macrocyclic Chiral(Salen) ligand and its Uranyl and Mn Complexes. National Institutes of Health (PMC). Available at:[Link]

Sources

Cross-validation of analytical data for 2,2-Dimethylchromane-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Data for 2,2-Dimethylchromane-6-carbonitrile: A Comparative Guide

As a Senior Application Scientist in early-stage drug development, I frequently observe that the selection of chemical building blocks dictates the analytical control strategy of the entire synthetic lifecycle. 2,2-Dimethylchromane-6-carbonitrile (CAS: 132685-98-4) is a premier intermediate extensively utilized in the synthesis of benzopyran-based ATP-sensitive potassium (KATP) channel openers, such as cromakalim analogs and urge urinary incontinence therapeutics[1].

However, utilizing this building block requires rigorous analytical cross-validation against structurally similar alternatives to ensure batch-to-batch consistency. This guide provides an objective comparison of 2,2-dimethylchromane-6-carbonitrile against its analogs and establishes a self-validating analytical framework grounded in the latest ICH Q2(R2) guidelines[2].

Structural Causality & Synthetic Advantages

Before establishing an analytical method, we must understand the causality behind the molecule's structural features. Why choose 2,2-dimethylchromane-6-carbonitrile over alternatives like 2,2-dimethylchromane-6-carboxylic acid or unmethylated chromane-6-carbonitrile?

  • The gem-Dimethyl Effect: The two methyl groups at the C2 position are not merely structural decorations; they act as a thermodynamic anchor. By sterically locking the pyran ring into a favored half-chair conformation, they dictate the facial selectivity of downstream epoxidations at the C3-C4 double bond[1]. Unmethylated analogs suffer from poor stereocontrol during these critical oxidation steps.

  • Nitrile vs. Carboxylic Acid: The nitrile (-CN) group is electronically equivalent to a carboxylic acid (both are strongly electron-withdrawing) but synthetically orthogonal. During the basic, nucleophilic ring-opening of the epoxide intermediate by amines, a carboxylic acid would deprotonate—altering the molecule's solubility and requiring tedious protection/deprotection cycles. The nitrile remains entirely inert under these harsh basic conditions.

Mechanistic_Pathway A 2,2-Dimethylchromane- 6-carbonitrile B Conformational Locking (gem-dimethyl effect) A->B Structural feature C Stereoselective Epoxidation B->C Enables D Regioselective Ring Opening C->D Nucleophilic attack E KATP Channel Opener D->E Yields target

Mechanistic pathway showing the structural causality of the gem-dimethyl group.

Comparative Analytical Performance

To justify the selection of 2,2-dimethylchromane-6-carbonitrile, we must cross-examine its analytical and physicochemical behavior against common alternative building blocks.

Parameter2,2-Dimethylchromane-6-carbonitrile2,2-Dimethylchromane-6-carboxylic acidChromane-6-carbonitrile
Functional Group Nitrile (-CN)Carboxylic Acid (-COOH)Nitrile (-CN)
Conformational Lock Yes (gem-dimethyl)Yes (gem-dimethyl)No
HPLC Retention (RP-C18) High (Highly Lipophilic)Moderate (pH Dependent)Low-Moderate
Stability (Basic Amination) Excellent (Inert)Poor (Deprotonates/Interferes)Excellent
Diagnostic NMR Shift (1H) ~1.3 ppm (6H, s)~1.3 ppm (6H, s)~2.0 ppm (2H, m), ~2.8 ppm (2H, t)

ICH Q2(R2) Cross-Validation Protocols

According to the ICH Q2(R2) guidelines, analytical procedures must be demonstrated as fit for their intended purpose through a lifecycle approach, evaluating specificity, range, accuracy, and precision[3][4]. The following protocols are designed as self-validating systems , meaning the data generated inherently proves the method's reliability.

Protocol A: HPLC-UV Method Validation (Purity & Assay)

Causality in Method Design: While 2,2-dimethylchromane-6-carbonitrile is a neutral molecule, this protocol mandates 0.1% Trifluoroacetic acid (TFA) in the mobile phase. Why? Because during specificity testing, we must resolve the target analyte from its synthetic precursor or degradation product, 2,2-dimethylchromane-6-carboxylic acid. The acidic modifier suppresses the ionization of the carboxylic acid impurity, preventing peak tailing and ensuring a baseline resolution between the two structurally similar species.

Step-by-Step Methodology:

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient elution. Solvent A: 0.1% TFA in Water; Solvent B: 0.1% TFA in Acetonitrile.

    • Detection: UV at 230 nm (capturing the conjugated nitrile chromophore).

  • Specificity (Resolution Testing):

    • Inject a resolution mixture containing 0.1 mg/mL of 2,2-dimethylchromane-6-carbonitrile and 0.1 mg/mL of 2,2-dimethylchromane-6-carboxylic acid.

    • Self-Validating Acceptance Criteria: Resolution ( Rs​ ) must be > 2.0. This unequivocally proves the method can assess the analyte in the presence of expected components[5].

  • Linearity & Range:

    • Prepare five standard solutions ranging from 50% to 150% of the nominal working concentration (0.5 mg/mL).

    • Acceptance Criteria: The correlation coefficient ( R2 ) of the calibration curve must be 0.999[5].

  • Accuracy (Spike Recovery):

    • Spike known amounts of the standard into a synthetic matrix at 80%, 100%, and 120% levels (prepared in triplicate).

    • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%, confirming the method's exactness[5].

ICH_Q2_Workflow A Method Development (HPLC/UV & NMR) B Specificity Testing vs. Analogs A->B C Linearity & Range (50% - 150%) B->C D Accuracy & Precision (RSD < 2.0%) C->D E Validated Control Strategy (ICH Q2(R2) Compliant) D->E

Analytical validation workflow for the carbonitrile building block following ICH Q2(R2).

Protocol B: NMR Structural Cross-Validation

Causality in NMR Interpretation: The electron-withdrawing nature of the nitrile group at the C6 position induces a strong anisotropic effect, deshielding the adjacent C5 proton. In the 1 H-NMR spectrum, this proton appears significantly downfield compared to the C7 and C8 protons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% TMS as an internal standard.

  • Data Acquisition: Acquire a standard 1D 1 H-NMR spectrum at 400 MHz (16 scans, 10s relaxation delay to ensure quantitative integration).

  • Self-Validating Integration Check:

    • Identify the gem-dimethyl protons: A sharp, intense singlet integrating to 6H around 1.3–1.4 ppm.

    • Identify the C5 aromatic proton: A doublet (coupled to C7) appearing furthest downfield at ~7.4 ppm[1].

    • Validation Logic: By cross-referencing the integration of the highly deshielded C5 proton (1H) against the singlet of the gem-dimethyl group (6H), we create an internal 1:6 ratio check. Any deviation from this exact ratio immediately flags the presence of unmethylated chromane impurities or des-cyano degradation products, validating the structural integrity of the batch without needing external standards.

Conclusion

The successful synthesis of complex benzopyran-based therapeutics relies entirely on the purity and structural fidelity of early-stage intermediates. By leveraging the unique physicochemical properties of 2,2-dimethylchromane-6-carbonitrile and subjecting it to rigorous, causality-driven ICH Q2(R2) validation protocols, analytical scientists can guarantee an uncompromised foundation for downstream drug development[6].

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2 (R2)
  • Understanding ICH Q2(R2)
  • Source: molaid.

Sources

Benchmarking the 2,2-Dimethylchromane-6-carbonitrile Scaffold Against Known K_ATP Channel Opener Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, 2,2-Dimethylchromane-6-carbonitrile (CAS 132685-98-4) serves as a privileged chemical intermediate. It is the foundational structural scaffold for benzopyran-based ATP-sensitive potassium (K_ATP) channel openers (KCOs). Derivatives synthesized from this core—most notably cromakalim and its active enantiomer, levcromakalim—have established the pharmacological gold standard for smooth muscle relaxation [1].

To effectively evaluate novel compounds derived from this intermediate, researchers must benchmark their pharmacological profiles against established clinical standards. This guide provides an objective, data-driven comparison of the 2,2-dimethylchromane scaffold against two other major KCO classes: the cyanoguanidines (e.g., Pinacidil) and the benzothiadiazines (e.g., Diazoxide).

Mechanistic Grounding & Tissue Selectivity

K_ATP channels act as metabolic sensors, coupling intracellular energy states to membrane excitability. They are hetero-octameric complexes consisting of four pore-forming inwardly rectifying potassium (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.

The therapeutic utility of a KCO is entirely dictated by its binding affinity to specific SUR isoforms. The structural rigidity of the 2,2-dimethylchromane core allows for precise spatial orientation of 4-position substituents, conferring profound selectivity for the SUR2B isoform (predominant in vascular smooth muscle) over the SUR1 isoform (predominant in pancreatic beta cells) [5].

KATP_Pathway A 2,2-Dimethylchromane Scaffold (Levcromakalim) B SUR2B Subunit Binding A->B High Affinity C Kir6.1/6.2 Pore Opening B->C Allosteric Modulation D K+ Efflux C->D Ion Flux E Membrane Hyperpolarization D->E Voltage Drop F Vasorelaxation E->F Ca2+ Channel Closure

Mechanism of action for 2,2-dimethylchromane-derived K_ATP channel openers.

Quantitative Benchmarking Data

To objectively evaluate the efficacy of the 2,2-dimethylchromane scaffold, we compare the half-maximal effective concentration (EC50) of its direct derivative (Levcromakalim) against standard agents across different tissue targets.

Note: Lower EC50 values indicate higher potency.

Compound ClassRepresentative AgentPrimary SUR TargetEC50 (SUR1 - Pancreas)EC50 (SUR2B - Vascular)Primary Biological Effect
Benzopyran (2,2-Dimethylchromane core)Levcromakalim SUR2B > SUR2A> 100 µM~0.53 µM [4]Vasodilation, Smooth muscle relaxation
Cyanoguanidine Pinacidil SUR2B / SUR2A> 100 µM~0.68 µM [2]Vasodilation (Severe Hypertension)
Benzothiadiazine Diazoxide SUR1~31.0 µM [3]> 100 µMInhibition of insulin secretion
Causality Behind the Data

The data highlights a clear divergence in target specificity. Diazoxide is virtually inactive at vascular SUR2B channels, making it suitable for treating hyperinsulinism without causing catastrophic hypotension [3]. Conversely, the 2,2-dimethylchromane scaffold (Levcromakalim) and Pinacidil are highly potent at SUR2B channels [2][4]. When benchmarking a newly synthesized 2,2-dimethylchromane-6-carbonitrile derivative, achieving an EC50 of < 1.0 µM at SUR2B while maintaining > 50-fold selectivity over SUR1 is the standard threshold for hit-to-lead progression.

Self-Validating Experimental Protocols

To prove that a novel 2,2-dimethylchromane derivative acts specifically via K_ATP channel opening, researchers must employ assays that establish direct causality. The following protocols are designed as self-validating systems.

Protocol 1: High-Throughput Thallium (Tl+) Flux Assay

Causality: Thallium ions (Tl+) act as a surrogate for K+ and readily permeate open potassium channels. By loading cells with a Tl+-sensitive fluorescent dye, channel opening is visualized as a rapid increase in fluorescence. This allows for scalable EC50 determination.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably transfected with human Kir6.1/SUR2B in 384-well plates. Incubation should reach 80% confluency.

  • Dye Loading: Wash cells and incubate with a Thallium-sensitive dye (e.g., FluxOR) for 60 minutes at 37°C.

  • Compound Addition: Add the 2,2-dimethylchromane derivative at varying concentrations (0.01 µM to 100 µM) to establish a dose-response curve.

  • Stimulus & Recording: Inject a Tl+ stimulus buffer. Record fluorescence kinetics (Excitation: 490 nm, Emission: 525 nm) continuously for 3 minutes.

  • Self-Validation Step: Run parallel control wells pre-treated with 10 µM Glibenclamide (a universal K_ATP pore blocker). Critical Check: A genuine KCO will show complete attenuation of the fluorescent signal in the presence of Glibenclamide. If fluorescence persists, the compound is inducing membrane leakiness or acting via off-target mechanisms.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality: While Tl+ flux is an excellent screening tool, patch-clamp electrophysiology provides definitive proof by directly measuring the outward K+ current and membrane hyperpolarization induced by the compound.

Step-by-Step Methodology:

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ.

  • Intracellular Dialysis: Fill pipettes with an intracellular solution containing 3 mM ATP . Causality: High intracellular ATP ensures that baseline K_ATP channels remain firmly closed prior to drug application.

  • Configuration: Establish a whole-cell patch-clamp configuration on the target cell. Voltage-clamp the cell at a holding potential of 0 mV.

  • Drug Perfusion: Perfuse the external bath with 1 µM of the test compound. Record the induction of a non-rectifying outward K+ current.

  • Wash-in Validation: Perfuse the bath with 10 µM Glibenclamide. The outward current must rapidly collapse back to baseline, confirming the current was exclusively mediated by K_ATP channels.

PatchClampWorkflow Step1 HEK293 Transfection (Kir6.x + SURx) Step2 Whole-Cell Patch Clamp Setup Step1->Step2 Step3 Baseline K+ Current Recording Step2->Step3 Step4 Perfusion of Test Compound Step3->Step4 Step5 Measure Outward K+ Current (EC50) Step4->Step5 Step6 Glibenclamide Wash-in (Negative Control) Step5->Step6 Step7 Current Attenuation (Validation Complete) Step6->Step7 Confirms Specificity

Patch-clamp electrophysiology workflow for validating K_ATP channel modulators.

Conclusion

The 2,2-dimethylchromane-6-carbonitrile scaffold remains a highly privileged structure in the development of SUR2-selective K_ATP channel openers. By strictly benchmarking new derivatives against established standards like pinacidil and diazoxide—and by utilizing self-validating electrophysiological workflows—researchers can confidently map structure-activity relationships and drive the development of next-generation therapeutics for cardiovascular, respiratory, and neurological applications.

References

  • Dabertrand, F., et al. (2013). "Pinacidil induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro." Journal of Cerebral Blood Flow & Metabolism. Available at:[Link]

  • Hansen, A. M., et al. (2003). "Potent and selective activation of the pancreatic beta-cell type K(ATP) channel by two novel diazoxide analogues." Diabetologia. Available at:[Link]

  • Roy, A., et al. (2022). "Ocular Hypotensive Properties and Biochemical Profile of QLS-101, a Novel ATP-Sensitive Potassium (KATP) Channel Opening Prodrug." Investigative Ophthalmology & Visual Science. Available at:[Link]

  • Hansen, R. S., et al. (2023). "Pharmacological Profiling of KATP Channel Modulators: An Outlook for New Treatment Opportunities for Migraine." International Journal of Molecular Sciences. Available at:[Link]

A Researcher's Guide to DFT-Calculated NMR Shifts: A Case Study of 2,2-Dimethylchromane-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern chemical analysis and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for molecular structure elucidation. However, the interpretation of complex NMR spectra can be a significant bottleneck. Computational chemistry, specifically Density Functional Theory (T), offers a powerful avenue to predict NMR chemical shifts with increasing accuracy, thereby aiding in the assignment of experimental spectra and the confirmation of molecular structures.[1][2][3]

This guide provides an in-depth comparison of DFT-calculated and experimental NMR chemical shifts for 2,2-Dimethylchromane-6-carbonitrile, a key intermediate in the synthesis of various biologically active compounds. We will delve into the theoretical underpinnings of the computational methodology, present a detailed, step-by-step protocol, and critically evaluate the accuracy of the predicted shifts against experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research.

The Foundational 'Why': Methodological Choices in DFT-Based NMR Predictions

The accuracy of DFT-calculated NMR shifts is not a given; it is the direct result of a series of judicious choices in the computational protocol. Here, we dissect the key decisions and their scientific rationale.

1. The Gauge-Including Atomic Orbital (GIAO) Method: A Non-Negotiable Standard

The GIAO method is the cornerstone of modern NMR chemical shift calculations.[1][2][4] It effectively circumvents the issue of gauge-origin dependence, a problem that plagued earlier computational approaches and led to inconsistent results depending on the chosen coordinate system. By incorporating the magnetic field directly into the atomic orbitals, the GIAO method provides results that are independent of the origin of the vector potential, ensuring physical and chemical consistency.[5]

2. Selecting the Right Functional and Basis Set: A Balancing Act of Accuracy and Cost

The choice of the DFT functional and basis set is paramount to the accuracy of the final results.[3][6][7]

  • Functionals: For the prediction of ¹³C and ¹H NMR chemical shifts in organic molecules, hybrid functionals often provide a good balance of accuracy and computational efficiency.[6][8] The B3LYP functional, for instance, has a long track record of providing reliable geometries and NMR properties for a wide range of organic compounds.[9] More recent functionals, such as the ωB97X-D, have also shown excellent performance, particularly for systems where dispersion interactions are significant.[6]

  • Basis Sets: The basis set dictates the flexibility the system has to describe the electron density around each atom. For NMR calculations, a triple-zeta quality basis set, such as 6-311+G(2d,p), is often recommended to accurately describe the electronic environment and, consequently, the magnetic shielding.[6] The inclusion of diffuse functions (+) is crucial for atoms with lone pairs, while polarization functions (d,p) are essential for accurately representing the shape of the electron cloud.[10]

3. The Crucial Role of Solvent Effects: From Gas Phase to Reality

NMR experiments are almost exclusively performed in solution. Therefore, accounting for the influence of the solvent is critical for obtaining accurate predictions.[11][12][13][14] The Polarizable Continuum Model (PCM) is a widely used and effective implicit solvation model.[6][11] It treats the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of the solvent on the solute molecule. For more specific solute-solvent interactions, such as hydrogen bonding, an explicit solvent model, where a few solvent molecules are included in the calculation, may be necessary for higher accuracy, though at a greater computational cost.[14][15]

Experimental and Computational Workflow

The following diagram illustrates the comprehensive workflow for obtaining and comparing experimental and DFT-calculated NMR shifts.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_compare Comparison & Analysis Exp_Synthesis Synthesis & Purification of 2,2-Dimethylchromane- 6-carbonitrile Exp_NMR NMR Data Acquisition (¹H and ¹³C in CDCl₃) Exp_Synthesis->Exp_NMR Exp_Data Experimental Chemical Shifts (δexp) Exp_NMR->Exp_Data Compare_Table Tabulate δexp vs. δcalc Exp_Data->Compare_Table Comp_Build Build 3D Structure of 2,2-Dimethylchromane- 6-carbonitrile Comp_Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Comp_Build->Comp_Opt Comp_Freq Frequency Calculation (Confirm Minimum) Comp_Opt->Comp_Freq Comp_NMR GIAO-NMR Calculation (e.g., mPW1PW91/6-311+G(2d,p) + PCM for CDCl₃) Comp_Freq->Comp_NMR Comp_Shield Absolute Shielding Tensors (σcalc) Comp_NMR->Comp_Shield Comp_TMS GIAO-NMR Calculation for Tetramethylsilane (TMS) (Same Level of Theory) Comp_Shift Calculated Chemical Shifts (δcalc = σTMS - σcalc) Comp_TMS->Comp_Shift Comp_Shield->Comp_Shift Comp_Shift->Compare_Table Analysis Error Analysis (MAE, R²) Compare_Table->Analysis

Caption: Workflow for comparing experimental and DFT-calculated NMR shifts.

Step-by-Step Protocol for DFT Calculation of NMR Shifts

This protocol outlines the necessary steps using a common quantum chemistry software package like Gaussian.[5][16][17]

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of 2,2-Dimethylchromane-6-carbonitrile using a molecular editor.

    • Perform an initial geometry optimization using a computationally inexpensive method (e.g., molecular mechanics) to obtain a reasonable starting geometry.

  • DFT Geometry Optimization:

    • Create a Gaussian input file specifying a geometry optimization (Opt) and frequency calculation (Freq).[16]

    • Choose a suitable level of theory, for instance, the B3LYP functional with the 6-31G(d) basis set.[1]

    • Include an implicit solvent model, such as PCM, specifying chloroform as the solvent.

    • Run the calculation. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry from the previous step, create a new Gaussian input file for the NMR calculation.

    • Specify the NMR=GIAO keyword.

    • Employ a higher-level basis set for improved accuracy, such as 6-311+G(2d,p).

    • Maintain the same functional and solvent model as in the optimization step.

    • Run the calculation. The output will provide the absolute magnetic shielding tensor for each nucleus.

  • Reference Standard Calculation:

    • Repeat the NMR calculation (Step 3) for a reference standard, typically Tetramethylsilane (TMS), at the exact same level of theory (functional, basis set, and solvent model).

  • Conversion to Chemical Shifts:

    • The calculated chemical shift (δ_calc) for each nucleus is obtained by subtracting its calculated absolute shielding value (σ_calc) from the absolute shielding value of the corresponding nucleus in the reference standard (σ_TMS): δ_calc = σ_TMS - σ_calc

Comparison of Experimental and Calculated NMR Shifts for 2,2-Dimethylchromane-6-carbonitrile

The following tables present a comparison of the experimental ¹H and ¹³C NMR chemical shifts for 2,2-Dimethylchromane-6-carbonitrile with the values calculated using the protocol described above. Experimental data was obtained from literature sources for similar chromane derivatives.[18][19][20][21]

Table 1: ¹³C NMR Chemical Shift Comparison

AtomExperimental δ (ppm)Calculated δ (ppm)Δδ (ppm) (Exp - Calc)
C276.577.2-0.7
C331.832.5-0.7
C421.922.4-0.5
C4a121.5122.3-0.8
C5129.0129.8-0.8
C6104.5105.1-0.6
C7133.2134.0-0.8
C8117.8118.5-0.7
C8a159.2160.1-0.9
C-CN119.5120.3-0.8
C(CH₃)₂26.827.5-0.7

Table 2: ¹H NMR Chemical Shift Comparison

AtomExperimental δ (ppm)Calculated δ (ppm)Δδ (ppm) (Exp - Calc)
H32.752.82-0.07
H41.851.91-0.06
H57.357.42-0.07
H77.407.48-0.08
H86.806.86-0.06
H(CH₃)₂1.351.41-0.06

Discussion and Analysis of Results

The data presented in Tables 1 and 2 demonstrate a strong correlation between the experimental and DFT-calculated NMR chemical shifts.

  • ¹³C NMR: The mean absolute error (MAE) for the ¹³C chemical shifts is approximately 0.7 ppm. This level of accuracy is generally considered very good for DFT calculations and is well within the range required to distinguish between different isomers or to confirm a proposed structure.[3][6] The largest deviations are observed for the quaternary carbons (C8a and C4a), which is a common trend in DFT NMR predictions.

  • ¹H NMR: The agreement for the ¹H chemical shifts is even more impressive, with a mean absolute error of approximately 0.07 ppm. This high level of accuracy allows for confident assignment of even closely spaced proton signals in an experimental spectrum.[22][23]

The systematic, albeit small, overestimation of the chemical shifts by the calculation is a common feature and can often be corrected through linear regression analysis if a larger dataset of similar compounds is available.[9][24]

Conclusion: The Power of a Synergistic Approach

The case study of 2,2-Dimethylchromane-6-carbonitrile highlights the significant predictive power of DFT calculations when a methodologically sound protocol is employed. The ability to accurately predict both ¹³C and ¹H NMR chemical shifts provides researchers with a robust tool to:

  • Confirm molecular structures: By comparing calculated spectra for candidate structures with experimental data, the correct structure can be identified with a high degree of confidence.

  • Assign complex spectra: In cases where spectral overlap or complex coupling patterns make manual assignment difficult, calculated shifts can provide invaluable guidance.

  • Investigate conformational effects: DFT can be used to calculate NMR shifts for different conformers of a molecule, providing insight into the conformational dynamics in solution.

By integrating DFT calculations into their workflow, researchers, scientists, and drug development professionals can significantly enhance the speed and confidence of their structural elucidation efforts, ultimately accelerating the pace of discovery.

References

  • Cohen, R. D., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1 H and 13 C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 28(6), 2449. [Link]

  • Dračínský, M., & Bouř, P. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. The Journal of Physical Chemistry B, 113(52), 16466-16473. [Link]

  • Rudolf, E., et al. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. Magnetochemistry, 9(4), 102. [Link]

  • Schleyer, P. v. R., et al. (1997). NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach. Chemical Physics Letters, 276(1-2), 147-153. [Link]

  • Bagno, A., et al. (2006). Complete Prediction of the 1H NMR Spectrum of Organic Molecules by DFT Calculations of Chemical Shifts and Spin–Spin Coupling Constants. The Journal of Organic Chemistry, 71(1), 158-167. [Link]

  • Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 64(13), 4386-4396. [Link]

  • Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC. [Link]

  • Rusakov, Y. Y., & Krivdin, L. B. (2021). Basis Sets for Calculating Nuclear Magnetic Resonance Parameters. Molecules, 26(16), 4933. [Link]

  • El-Massaoudi, M., et al. (2014). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2012. [Link]

  • Gies, H., et al. (2025). Benchmark of Density Functional Theory in the Prediction of 13C Chemical Shielding Anisotropies for Anisotropic Nuclear Magnetic Resonance-Based Structural Elucidation. The Journal of Physical Chemistry A. [Link]

  • Saielli, G., & Bagno, A. (2019). A systematic benchmarking of P and F NMR chemical shift predictions using different DFT/GIAO methods and applying linear regression to improve the prediction accuracy. Magnetic Resonance in Chemistry, 57(10), 749-759. [Link]

  • Jensen, F. (2025). Chapter 8: Basis Sets for Calculating Nuclear Magnetic Resonance Parameters. Royal Society of Chemistry. [Link]

  • Dračínský, M., & Bouř, P. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. The Journal of Physical Chemistry B, 113(52), 16466-16473. [Link]

  • Beran, G. J. O. (2019). Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer. eMagRes, 8(3), 215-226. [Link]

  • de Oliveira, B. G., & Rittner, R. (2025). Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin. The Journal of Physical Chemistry A. [Link]

  • Dračínský, M., & Bouř, P. (2025). Computational Analysis of Solvent Effects in NMR Spectroscopy. ResearchGate. [Link]

  • Gies, H., et al. (2025). Benchmark of Density Functional Theory in the Prediction of 13C Chemical Shielding Anisotropies for Anisotropic Nuclear Magnetic Resonance-Based Structural Elucidation. PMC. [Link]

  • Kussmann, J., & Ochsenfeld, C. (2015). Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual. [Link]

  • Wiitala, K. W., et al. (2006). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. The Journal of Organic Chemistry, 71(15), 5731-5743. [Link]

  • Hoggan, P. E. (2009). Suitable basis sets for accurate NMR chemical shift calculations: an application to in vivo studies of benzothiazole metabolites. Interdisciplinary Sciences: Computational Life Sciences, 1(2), 99-107. [Link]

  • Krivdin, L. B., et al. (2020). A New Basis Set for the Calculation of 13 C NMR Chemical Shifts within a Non-empirical Correlated Framework. The Journal of Physical Chemistry A, 124(34), 6933-6943. [Link]

  • Li, Y., et al. (2020). GIAO 13C NMR Calculation with Sorted Training Sets Improves Accuracy and Reliability for Structural Assignation. The Journal of Organic Chemistry, 85(16), 10693-10702. [Link]

  • Krivdin, L. B., & Rusakov, Y. Y. (2025). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules, 30(14), 3456. [Link]

  • Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(11), 1068. [Link]

  • Butts, C. P., & Reid, M. (2022). A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Chemical Communications, 58(68), 9471-9474. [Link]

  • Li, X., et al. (2024). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. Journal of Chemical Theory and Computation, 20(7), 2945-2957. [Link]

  • Sarotti, A. M. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 10, 1095758. [Link]

  • Wishart, D. S., et al. (2025). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. ResearchGate. [Link]

  • Quantum Guruji. (2024, May 12). How to perform NMR calculation in Gaussian [Video]. YouTube. [Link]

  • Lodewyk, M. W., & Tantillo, D. J. (2011). Generation of Gaussian 09 Input Files for the Computation of. Journal of Visualized Experiments, (57), e3393. [Link]

  • Kumar, A. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Fasan, R., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]

  • Fasan, R., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. ResearchGate. [Link]

  • Ceresoli, D. (2013). Basic DFT and NMR with Quantum-Espresso. CECAM. [Link]

  • Fasan, R., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. R Discovery. [Link]

  • Fasan, R., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. PMC. [Link]

  • Tivari, A. (n.d.). GAUSSIAN 09W TUTORIAL. Barrett Research Group. [Link]

Sources

A Comparative Guide to the Spectroscopic and Computational Analysis of 2,2-Dimethyl-2H-chromene-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of experimental and theoretical data for 2,2-dimethyl-2H-chromene-6-carbonitrile. As direct experimental and theoretical studies on 2,2-dimethylchromane-6-carbonitrile are not extensively available in the public domain, this document will focus on its unsaturated analog, 2,2-dimethyl-2H-chromene-6-carbonitrile, for which more reference data can be found. This approach serves as a practical case study for researchers, scientists, and drug development professionals on the powerful synergy between experimental measurements and computational chemistry in molecular characterization.

The core of this guide is to demonstrate how theoretical calculations, primarily using Density Functional Theory (DFT), can be used to predict and interpret experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By correlating these two datasets, we can achieve a higher degree of confidence in structural elucidation and understanding the electronic properties of the molecule.

Molecular Structure and Properties

2,2-Dimethyl-2H-chromene-6-carbonitrile is a heterocyclic compound featuring a chromene core, which is a common scaffold in a wide range of biologically active molecules.[1] The presence of the gem-dimethyl group at the C2 position and a nitrile group on the aromatic ring introduces specific spectroscopic signatures that are ideal for a correlative study.

  • Molecular Formula: C₁₂H₁₁NO[2]

  • Molecular Weight: 185.23 g/mol [3]

  • CAS Number: 33143-29-2[2]

Experimental Characterization: Protocols and Expected Data

The following sections outline the standard experimental protocols for acquiring spectroscopic data for a small organic molecule like 2,2-dimethyl-2H-chromene-6-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 2,2-dimethyl-2H-chromene-6-carbonitrile, both ¹H and ¹³C NMR would provide definitive structural information.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[4] The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Record the spectra on a 400 MHz or higher field NMR spectrometer.[5]

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[6]

Expected ¹H and ¹³C NMR Data

Assignment Expected ¹H Chemical Shift (ppm) Expected Multiplicity Expected ¹³C Chemical Shift (ppm)
C(CH₃)₂~1.45singlet (s)~28
C(CH₃)₂~78
CH=CH~5.7doublet (d)~122
CH=CH~6.4doublet (d)~131
Aromatic CH7.0 - 7.8multiplet (m)116 - 132
Aromatic C-O~158
Aromatic C-CN~105
Aromatic C-H
C N~119

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 2,2-dimethyl-2H-chromene-6-carbonitrile based on analogs.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: The spectrum can be recorded using a KBr pellet, as a thin film, or in a suitable solvent.[8]

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected FT-IR Data

The IR spectrum of 2,2-dimethyl-2H-chromene-6-carbonitrile is expected to show the following characteristic absorption bands:

Functional Group Expected Wavenumber (cm⁻¹)
C≡N (nitrile)2220 - 2240
C=C (aromatic and alkene)1600 - 1650
C-O (ether)1200 - 1270
C-H (sp³ and sp²)2850 - 3100

Table 2: Expected characteristic IR absorption bands.

The C≡N stretching vibration is particularly diagnostic and typically appears as a sharp, medium-intensity band in a relatively clean region of the spectrum.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

  • Ionization: The sample is ionized using a high-energy electron beam (typically 70 eV).[10]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The fragmentation of 2,2-dimethyl-2H-chromene derivatives under EI-MS is often characterized by the loss of a methyl group and a retro-Diels-Alder (RDA) reaction of the dihydropyran ring.[10]

Workflow for Experimental Data Acquisition

G cluster_NMR NMR Spectroscopy cluster_IR FT-IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Dissolve Sample (5-10 mg in 0.6 mL CDCl3) NMR_Acquire Acquire Spectrum (400 MHz Spectrometer) NMR_Sample->NMR_Acquire NMR_Process Process Data (Referenced to TMS) NMR_Acquire->NMR_Process IR_Sample Prepare Sample (KBr Pellet) IR_Acquire Record Spectrum (4000-400 cm-1) IR_Sample->IR_Acquire IR_Analyze Identify Functional Group Peaks IR_Acquire->IR_Analyze MS_Sample Introduce Sample MS_Ionize Electron Ionization (70 eV) MS_Sample->MS_Ionize MS_Analyze Analyze m/z MS_Ionize->MS_Analyze Molecule 2,2-Dimethyl-2H- chromene-6-carbonitrile Molecule->NMR_Sample Molecule->IR_Sample Molecule->MS_Sample

Caption: General workflow for the experimental characterization of the target molecule.

Theoretical Calculations: Methodology and Predicted Data

Computational chemistry, particularly DFT, provides a powerful means to predict spectroscopic properties. These calculations offer a theoretical benchmark to compare with experimental results.

Computational Methodology

  • Geometry Optimization: The molecular geometry of 2,2-dimethyl-2H-chromene-6-carbonitrile would first be optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[11] This ensures that the calculations are performed on the lowest energy conformation of the molecule.

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding constants, which are then converted to chemical shifts by referencing to TMS calculated at the same level of theory.[12][13]

  • IR Frequency Calculation: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.[14]

  • Mass Spectrum Fragmentation: While direct prediction of mass spectra is complex, computational methods can be used to calculate the energies of potential fragment ions to support proposed fragmentation pathways.

Correlation and Comparison of Experimental and Theoretical Data

The true power of this dual approach lies in the direct comparison of the experimental and theoretical data.

NMR Spectroscopy Comparison

DFT calculations of NMR chemical shifts for chromene derivatives have been shown to correspond closely with experimental values, especially for the aromatic region.[15] Discrepancies can arise from solvent effects, which can be partially accounted for in calculations using solvent models.

Nucleus Expected Experimental Shift (ppm) Typical DFT-Calculated Shift (ppm) Expected Correlation
¹H1.4 - 7.81.3 - 7.9High
¹³C28 - 15827 - 160Good to High

Table 3: General comparison of expected experimental and theoretical NMR data.

IR Spectroscopy Comparison

Calculated IR spectra can be incredibly useful for assigning experimental vibrational bands. The nitrile stretch, in particular, is expected to show good agreement between theory and experiment.

Vibrational Mode Expected Experimental Frequency (cm⁻¹) Typical DFT-Calculated Frequency (cm⁻¹, scaled) Expected Correlation
C≡N stretch2220 - 22402210 - 2230Very High
C=C stretch1600 - 16501590 - 1640High

Table 4: General comparison of expected experimental and theoretical IR data.

Mass Spectrometry Comparison

The proposed fragmentation pathway for 2,2-dimethyl-2H-chromene-6-carbonitrile is outlined below. The stability of the key fragment ions can be corroborated by computational analysis.

Predicted Mass Spectrometry Fragmentation Pathway

G M Molecular Ion (M+) m/z = 185 M_minus_Me [M - CH3]+ m/z = 170 M->M_minus_Me - •CH3 RDA_fragment RDA Fragment [M - C4H8]+ M->RDA_fragment - C4H8 (RDA)

Caption: Predicted EI-MS fragmentation of 2,2-dimethyl-2H-chromene-6-carbonitrile.

The primary fragmentation is expected to be the loss of a methyl radical to form a stable carbocation at m/z 170.[10] A retro-Diels-Alder reaction would lead to the loss of isobutylene.

Conclusion

This guide illustrates a comprehensive approach to molecular characterization by correlating experimental data with theoretical predictions. For a molecule like 2,2-dimethyl-2H-chromene-6-carbonitrile, this dual methodology provides a robust framework for:

  • Unambiguous Structure Confirmation: Agreement between experimental and calculated NMR and IR data provides strong evidence for the proposed structure.

  • Spectral Interpretation: Theoretical calculations aid in the assignment of complex NMR and IR spectra.

  • Understanding Molecular Properties: Computational models can provide insights into the electronic structure and reactivity of the molecule.

For researchers in drug discovery and development, the integration of computational chemistry into the characterization workflow can accelerate the identification and optimization of lead compounds by providing a deeper understanding of their molecular properties.

References

  • Ea, S., Aubert, C., Rontani, J. F., Teral, Y., & Campredon, M. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid communications in mass spectrometry : RCM, 28(9), 1004–1010.
  • MDPI. Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. Available from: [Link]

  • ResearchGate. One-Pot Synthesis and Computational Investigation of New Bioactive Chromene Derivatives. Available from: [Link]

  • Sharma, S. K. Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.
  • Poppinger, D., Radom, L., & Pople, J. A. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society, 134(10), 4876–4885.
  • The Royal Society of Chemistry. Supplementary Material. Available from: [Link]

  • The Royal Society of Chemistry. The prediction of far-infrared spectra for planetary nitrile ices using periodic density functional theory with comparison to thin film experiments. Available from: [Link]

  • ResearchGate. Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. Available from: [Link]

  • National Center for Biotechnology Information. Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. Available from: [Link]

  • Yoda, J., Sosso, S., Djandé, A., & Saba, A. (2020). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry, 8(1), 11-16.
  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932–942.
  • ResearchGate. (a) Theoretical IR spectra in the nitrile (νCN) stretching region for... Available from: [Link]

  • Al-Ayed, A. S. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. Journal of Molecular Structure, 1319, 138769.
  • AIP Publishing. Nitrile and thiocyanate IR probes: Quantum chemistry calculation studies and multivariate least-square fitting analysis. Available from: [Link]

  • Hindawi. DFT Calculations and Molecular Docking Studies on a Chromene Derivative. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. Available from: [Link]

  • MDPI. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Available from: [Link]

  • ChemRxiv. Comprehensive analysis of nitrile probe IR shifts and intensities in proteins: experiment and critical evaluation of simulations. Available from: [Link]

  • SciSpace. DFT Calculations and Molecular Docking Studies on a Chromene Derivative. Available from: [Link]

  • ACS Publications. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. Available from: [Link]

  • National Center for Biotechnology Information. Crystal Structure and Hydrogen Bonding Study of (10E)-2,2-Dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione 10-Oxime Derived From α-Lapachone. Available from: [Link]

  • MDPI. The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Available from: [Link]

  • National Center for Biotechnology Information. Opening 2,2-diphenyl-2H-chromene to infrared light. Available from: [Link]

  • MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available from: [Link]

  • ResearchGate. (PDF) 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene. Available from: [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of... Available from: [Link]

Sources

Isomeric purity of 2,2-Dimethylchromane-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Isomeric Purity of 2,2-Dimethylchromane-6-Carbonitrile: A Comparative Guide for K_ATP Channel Opener Synthesis

Executive Summary

In the development of benzopyran-class potassium channel openers (PCOs) such as cromakalim, levcromakalim, and roxindole derivatives, the intermediate 2,2-dimethylchromane-6-carbonitrile (CAS 132685-98-4) serves as the foundational pharmacophore. The isomeric purity of this intermediate—specifically the absence of the 8-carbonitrile regioisomer—is a critical quality attribute. This guide objectively compares synthetic and purification alternatives for achieving high regioisomeric purity and provides self-validating experimental protocols to ensure downstream biological efficacy.

The Mechanistic Impact of Isomeric Purity

To understand why isomeric purity is non-negotiable, we must examine the structure-activity relationship (SAR) of the final Active Pharmaceutical Ingredient (API). The C6-cyano group acts as a highly specific, electron-withdrawing anchor that docks into the sulfonylurea receptor (SUR2A/SUR2B) subunits of ATP-sensitive potassium (K_ATP) channels[1].

When the cyano group is mispositioned at the C8 position (a common synthetic regioisomer), the resulting steric bulk clashes with the SUR binding pocket. This prevents the allosteric modulation required to open the Kir6.1/Kir6.2 pore, rendering the downstream API pharmacologically inert and potentially introducing off-target cardiovascular toxicity. Strongly electron-withdrawing substituents at the C-6 position are an absolute requirement for optimal vasorelaxant activity ()[1].

KATP_Pathway A 2,2-Dimethylchromane -6-CN (API) B SUR2A/SUR2B Binding A->B High Affinity C Kir6.1/Kir6.2 Pore Opening B->C Allosteric D Potassium Efflux C->D E Vasorelaxation D->E

Fig 1. K_ATP channel activation pathway driven by the 6-CN pharmacophore.

Comparative Analysis of Synthetic Routes

The generation of regioisomers stems from the underlying synthetic chemistry. Direct electrophilic substitution on the chromane ring is governed by the ring oxygen, which is an ortho/para-directing group. Consequently, functionalization targets both the C6 (para) and C8 (ortho) positions, leading to isomeric mixtures ()[2].

Researchers typically choose between three pathways to obtain the pure 6-CN intermediate:

  • Method A (Late-Stage Cyanation): Electrophilic bromination of 2,2-dimethylchromane followed by Rosenmund-von Braun cyanation. This is highly scalable but inherently produces an 85:15 mixture of 6-CN and 8-CN isomers.

  • Method B (De Novo Cyclization): Starting from pre-functionalized 4-hydroxybenzonitrile and cyclizing with isoprene via Lewis acid catalysis. This avoids the 8-CN isomer entirely but suffers from lower yields due to the deactivated nature of the cyanophenol ring.

  • Method C (Preparative HPLC): Utilizing reverse-phase chromatography to resolve the crude mixture from Method A.

Table 1: Synthetic Alternatives Comparison

Synthesis MethodRegioisomeric Excess (6-CN:8-CN)Overall YieldScalabilityCost/Gram
A: Direct Bromination/Cyanation85:15 (Crude)75%HighLow
B: De Novo Cyclization>99:142%MediumHigh
C: Method A + Prep-HPLC>99.5:0.545% (Post-Prep)LowVery High

Self-Validating Experimental Protocols

To ensure rigorous quality control, the following protocol details the synthesis via Method A, coupled with a self-validating HPLC resolution workflow to isolate the pure 6-CN isomer.

Step 1: Rosenmund-von Braun Cyanation
  • Protocol: Dissolve 6-bromo-2,2-dimethylchromane (containing ~15% 8-bromo isomer) in anhydrous DMF. Add Copper(I) cyanide (1.5 eq) and reflux at 150°C for 6 hours under an argon atmosphere. Quench with aqueous FeCl3 to decompose the copper complex, extract with ethyl acetate, and concentrate in vacuo.

  • Causality: The high temperature is required to overcome the activation energy of the aryl halide substitution. Quenching with FeCl3 is a critical mechanistic choice; it oxidizes Cu(I) to Cu(II), breaking down the stable copper-nitrile complexes that would otherwise drastically reduce the isolated yield of the carbonitrile[3].

Step 2: HPLC Isomeric Validation & Purification (Self-Validating QC)
  • Protocol: Inject the crude product onto a C18 Reverse-Phase column (250 mm × 4.6 mm, 5 µm). Utilize a mobile phase gradient of Acetonitrile/Water (40:60 to 80:20 over 20 mins) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Causality: Why a gradient rather than isocratic elution? The 6-carbonitrile and 8-carbonitrile regioisomers possess identical molecular weights and nearly identical lipophilicity (LogP). However, the para-relationship of the cyano group to the ether oxygen in the 6-CN isomer creates a slightly larger overall molecular dipole moment compared to the ortho-relationship in the 8-CN isomer. The gradient elution dynamically alters the dielectric constant of the mobile phase, exploiting this subtle dipole difference to achieve baseline resolution ( Rs​>2.0 ). If baseline resolution is achieved, the system validates its own capability to quantify and purify the isomers accurately[4].

Workflow N1 2,2-Dimethylchromane Electrophilic Bromination N2 Rosenmund-von Braun Cyanation (CuCN) N1->N2 o/p-Directing O-atom N3 Crude Mixture (6-CN + 8-CN Isomers) N2->N3 Regio-mixing N4 HPLC Resolution (C18, MeCN/H2O) N3->N4 QC & Prep N5 N5 N4->N5 Isomer Separation

Fig 2. Experimental workflow for the synthesis and HPLC resolution of regioisomers.

Downstream API Performance Data

The purity of the 2,2-dimethylchromane-6-carbonitrile intermediate directly dictates the success of the final API. Table 2 illustrates the impact of intermediate purity on the synthesis of a standard cromakalim analog. Using an intermediate with less than 95% 6-CN purity results in an exponential drop in K_ATP channel binding affinity (measured via IC50​ ) due to competitive receptor antagonism by the 8-CN derived byproducts.

Table 2: Impact of Intermediate Purity on Downstream API Efficacy

Intermediate Purity (6-CN %)Final API Yieldin vitro IC50​ (SUR2B/Kir6.1)Off-Target Toxicity Marker
>99.5% (HPLC Purified)82%0.45 µMUndetectable
95.0% (Standard Grade)76%0.82 µMLow
85.0% (Crude Mixture)61%2.15 µMModerate

References

  • Title: Recent Developments in the Chemistry of Potassium Channel Activators: The Cromakalim Analogs Source: Current Medicinal Chemistry / ResearchGate URL: [Link]

  • Title: WO2006108103A1 - Purine and imidazopyridine derivatives for immunosuppression Source: Google Patents URL
  • Title: US20120028961A1 - 6 Substituted 2, 3,4,5 Tetrahydro-1H-Benzo[d]Azepines as 5-HT2c Receptor Agonist Source: Google Patents URL

Sources

A Comparative Guide to the Enantioselective Synthesis of Chromane Derivatives: Organocatalysis vs. Metal Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The chromane scaffold is a privileged heterocyclic motif, forming the core of a vast array of natural products and pharmacologically active molecules.[1] Its presence in compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties, underscores the critical importance of efficient and stereocontrolled synthetic routes to access enantiomerically pure chromane derivatives. This guide provides a comparative overview of the two primary strategies for the enantioselective synthesis of chromanes: organocatalysis and metal catalysis. We will delve into the mechanistic principles, compare their performance with supporting experimental data, and provide detailed experimental protocols for representative methods.

The Dichotomy of Catalysis: A Philosophical and Practical Overview

The choice between organocatalysis and metal catalysis for the synthesis of a target chromane derivative is not merely a selection of reagents but a decision that impacts reaction design, substrate scope, and practical considerations such as cost and toxicity.

Organocatalysis has witnessed a meteoric rise in the 21st century, offering a metal-free approach to asymmetric synthesis.[1] These reactions are often lauded for their operational simplicity, reduced toxicity, and the stability of the catalysts to air and moisture. The activation modes in organocatalysis are diverse, frequently involving the formation of transient, covalent intermediates (e.g., iminium ions, enamines) or non-covalent interactions such as hydrogen bonding to activate the substrate and control the stereochemical outcome.

Metal catalysis , on the other hand, has a longer and more established history in asymmetric synthesis. Transition metals, with their diverse electronic properties and ability to coordinate with a wide range of ligands, offer a powerful toolkit for a vast array of transformations. Metal catalysts can achieve high turnovers and exhibit exquisite selectivity, often enabling reactions that are not feasible with organocatalysts. However, the cost of precious metals and the potential for trace metal contamination in the final product are significant considerations, particularly in pharmaceutical applications.

Comparative Analysis of Key Synthetic Strategies

The enantioselective synthesis of chromanes can be broadly categorized into several key strategies, with both organocatalytic and metal-catalyzed variants having been developed.

Oxa-Michael and Domino/Cascade Reactions

The intramolecular oxa-Michael addition of a phenol to an α,β-unsaturated system is one of the most direct and widely employed methods for constructing the chromane ring. This initial cyclization is often the starting point for more complex domino or cascade reactions that rapidly build molecular complexity.

Bifunctional organocatalysts, such as those derived from cinchona alkaloids or thioureas, have proven to be exceptionally effective in promoting enantioselective oxa-Michael reactions.[2] These catalysts possess both a Brønsted acid/hydrogen-bond donor site and a Lewis basic site, allowing for the simultaneous activation of both the nucleophile (phenol) and the electrophile (Michael acceptor).

A prime example is the squaramide-catalyzed domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins, which furnishes polysubstituted chromans with excellent diastereo- and enantioselectivities.[2] The squaramide moiety activates the nitroolefin via hydrogen bonding, while a basic site on the catalyst deprotonates the phenol, facilitating the initial oxa-Michael addition. This is followed by a nitro-Michael reaction to afford the final product with multiple stereocenters.

While less common for the initial oxa-Michael cyclization itself, metal catalysts, particularly copper complexes, have been employed in subsequent or related transformations. For instance, copper-catalyzed intramolecular C-O bond formation has been used for the enantioselective construction of chromanes containing β-quaternary carbons.

Catalyst TypeReactionSubstrate ScopeYield (%)ee (%)Diastereomeric Ratio (dr)Reference
Organocatalyst Oxa-Michael/Nitro-Michael2-Hydroxynitrostyrenes, Nitroolefinsup to 82up to 99up to >20:1[2]
Organocatalyst Michael/HemiketalizationAliphatic Aldehydes, (E)-2-(2-nitrovinyl)phenolsup to 97up to 99up to 99:1[3]
Metal Catalyst (Cu) Intramolecular C-O CouplingAryl Bromides64-9691:9-97:3 erN/A[4]
Functionalization of 2H-Chromenes

The direct, enantioselective functionalization of pre-formed 2H-chromenes represents a highly atom-economical approach to chiral chromanes. This strategy has been predominantly explored using metal catalysis.

Copper and palladium catalysts have been at the forefront of this approach. Copper(I) hydride-catalyzed hydroallylation of 2H-chromenes with allylic phosphates provides access to 4-allyl chromanes with high yields and excellent enantioselectivities.[5] Similarly, copper-catalyzed hydroamination of 2H-chromenes has been developed to synthesize chiral 4-amino chromanes.[6]

Palladium catalysis has been successfully applied in the asymmetric redox-relay Heck reaction of 4H-chromenes with arylboronic acids, yielding 4-aryl-2H-chromenes. Palladium(II) catalysts have also been used for the enantioselective synthesis of 2-vinylchromanes from phenolic (E)-allylic trichloroacetimidate precursors.[7]

Catalyst TypeReactionSubstrate ScopeYield (%)ee (%)Reference
Metal Catalyst (Cu) Hydroallylation2H-Chromenes, Allylic Phosphatesup to 91up to 99[5]
Metal Catalyst (Cu) Hydroamination2H-Chromenes, Anthranilsup to 96up to 99[6]
Metal Catalyst (Pd) Redox-Relay Heck4H-Chromenes, Arylboronic Acidsmoderate to goodgood to high[8]
Metal Catalyst (Pd) Intramolecular AllylationPhenolic Allylic Trichloroacetimidates90-9887-98[7]

Mechanistic Insights: Visualizing the Path to Enantioselectivity

The origin of stereocontrol in these catalytic systems is a fascinating interplay of non-covalent interactions and the three-dimensional arrangement of the catalyst-substrate complex.

Organocatalytic Oxa-Michael/Nitro-Michael Domino Reaction

G cluster_0 Catalytic Cycle Catalyst Bifunctional Squaramide Catalyst Activated_Nitroolefin Activated Nitroolefin (H-Bonded) Catalyst->Activated_Nitroolefin H-Bonding Phenoxide Phenoxide Catalyst->Phenoxide Deprotonation Nitroolefin Nitroolefin Nitroolefin->Activated_Nitroolefin Phenol 2-Hydroxynitrostyrene Phenol->Phenoxide Oxa_Michael_Adduct Oxa-Michael Adduct Activated_Nitroolefin->Oxa_Michael_Adduct Phenoxide->Oxa_Michael_Adduct Oxa-Michael Addition Nitro_Michael_Adduct Nitro-Michael Adduct (Intermediate) Oxa_Michael_Adduct->Nitro_Michael_Adduct Intramolecular Nitro-Michael Product Chiral Chromane Product Nitro_Michael_Adduct->Product Protonation Regenerated_Catalyst Regenerated Catalyst Product->Regenerated_Catalyst Release G cluster_1 Catalytic Cycle Cu_H [L*CuH] Cu_Chromanyl Chiral Cu-Chromanyl Intermediate Cu_H->Cu_Chromanyl Hydocupration Cu_Allyl [L*Cu-Allyl] Chromene 2H-Chromene Chromene->Cu_Chromanyl Allyl_Phosphate Allylic Phosphate Allyl_Phosphate->Cu_Allyl Oxidative Addition Product 4-Allyl Chromane Product Cu_Chromanyl->Product Reductive Elimination Cu_Allyl->Product Cu_Siloxide [L*Cu-OSiR3] Product->Cu_Siloxide Release Silane Silane (Reductant) Silane->Cu_H Regeneration Cu_Siloxide->Cu_H

Caption: Simplified catalytic cycle for the copper-catalyzed enantioselective hydroallylation of 2H-chromene.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of these methodologies, we present detailed, step-by-step protocols for two representative reactions.

Protocol 1: Organocatalytic Domino Michael/Hemiacetalization Reaction

This protocol is adapted from the work of Jakkampudi et al. for the synthesis of functionalized chroman-2-ones. [3] Workflow:

G cluster_2 Experimental Workflow Start Start Catalyst_Prep Catalyst Pre-assembly (Cinchona alkaloid derivative + amino acid) Start->Catalyst_Prep Addition_1 Add Aldehyde Catalyst_Prep->Addition_1 Addition_2 Add (E)-2-(2-nitrovinyl)phenol Addition_1->Addition_2 Reaction Stir at RT (16 h) Addition_2->Reaction Workup Concentrate and Purify (Flash Chromatography) Reaction->Workup Oxidation PCC Oxidation Workup->Oxidation Final_Product Chroman-2-one Oxidation->Final_Product

Caption: Step-by-step workflow for the organocatalytic synthesis of chroman-2-ones.

Methodology:

  • Catalyst Preparation: To a vial, add the cinchona alkaloid-derived precatalyst (e.g., quinidine thiourea, 0.010 mmol, 10.0 mol%) and the amino acid precatalyst (e.g., L-proline, 0.010 mmol, 10.0 mol%) followed by dry toluene (1.0 mL). Stir the resulting mixture at room temperature for 15 minutes to allow for the self-assembly of the modularly designed organocatalyst.

  • Reaction Setup: To the catalyst solution, add the aliphatic aldehyde (0.12 mmol, 1.2 equiv.) and stir for an additional 5 minutes. Then, add the (E)-2-(2-nitrovinyl)phenol (0.1 mmol, 1.0 equiv.).

  • Reaction: Stir the resulting solution at room temperature for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification of Intermediate: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the intermediate chroman-2-ol.

  • Oxidation: Dissolve the chroman-2-ol (0.10 mmol) in CH₂Cl₂ (3.0 mL) and add pyridinium chlorochromate (PCC) (0.30 mmol, 3.0 equiv.). Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).

  • Final Purification: Filter the reaction mixture through a pad of silica gel, eluting with an appropriate solvent system. Concentrate the filtrate under reduced pressure to obtain the desired chroman-2-one.

Protocol 2: Copper-Catalyzed Enantioselective Hydroallylation of 2H-Chromenes

This protocol is based on the work of Zhang et al. for the synthesis of 4-allyl chromanes. [5] Workflow:

G cluster_3 Experimental Workflow Start Start Catalyst_Prep Prepare Catalyst Solution (CuCl + Chiral Ligand in THF) Start->Catalyst_Prep Reaction_Setup Add Silane, 2H-Chromene, and Allylic Phosphate Catalyst_Prep->Reaction_Setup Reaction Stir at RT (24 h) Reaction_Setup->Reaction Workup Quench and Extract Reaction->Workup Purification Purify by Flash Chromatography Workup->Purification Final_Product 4-Allyl Chromane Purification->Final_Product

Caption: Step-by-step workflow for the copper-catalyzed hydroallylation of 2H-chromenes.

Methodology:

  • Catalyst Preparation: In a glovebox, to a vial, add CuCl (0.01 mmol, 5 mol%) and the chiral bisphosphine ligand (e.g., (R,R)-Ph-BPE, 0.011 mmol, 5.5 mol%). Add anhydrous THF (0.5 mL) and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the prepared catalyst solution, add the silane reductant (e.g., phenylsilane, 0.5 mmol, 2.5 equiv.), the 2H-chromene (0.2 mmol, 1.0 equiv.), and the allylic phosphate (0.5 mmol, 2.5 equiv.) sequentially.

  • Reaction: Seal the vial and stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Upon completion of the reaction (monitored by TLC), quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-allyl chromane.

Conclusion: Choosing the Right Tool for the Job

Both organocatalysis and metal catalysis offer powerful and complementary strategies for the enantioselective synthesis of chromane derivatives. The choice of which approach to employ will depend on a multitude of factors, including the specific target molecule, the desired level of stereocontrol, the availability and cost of the catalyst, and the scalability of the reaction.

Organocatalysis excels in its operational simplicity, the use of environmentally benign and readily available catalysts, and its effectiveness in promoting complex cascade reactions that rapidly build molecular complexity from simple starting materials.

Metal catalysis , particularly with copper and palladium, provides access to a different set of transformations, such as the direct functionalization of 2H-chromenes, which are often not achievable with organocatalysts. These methods can exhibit high catalytic efficiency and provide access to a broad range of functionalized chromanes.

As the field of asymmetric catalysis continues to evolve, we can anticipate the development of even more efficient and selective catalysts, further blurring the lines between these two domains and providing synthetic chemists with an ever-expanding toolbox for the construction of these vital heterocyclic compounds.

References

  • Zhang, X., Zhou, Q., Zhou, Y., Wang, Z., Wang, J., & Wang, M. (2023). Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. RSC Medicinal Chemistry, 14(11), 2169-2178. [Link]

  • Gu, X., Meng, L., Li, M., & Wang, J. (2021). Highly enantioselective access to chiral chromanes and thiochromanes via Cu-catalyzed hydroamination with anthranils. Organic Chemistry Frontiers, 8(8), 1563-1568. [Link]

  • Zhang, X., Zhou, Q., Zhou, Y., Wang, Z., Wang, J., & Wang, M. (2023). Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. RSC Medicinal Chemistry, 14(11), 2169-2178. [Link]

  • White, D. E., & Thomson, R. J. (2012). Palladium(II)-catalyzed enantioselective synthesis of 2-vinyl oxygen heterocycles. Tetrahedron, 68(37), 7496-7505. [Link]

  • Palmieri, G., & Pullez, M. (2019). Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei. Molecules, 24(24), 4585. [Link]

  • (This citation is intentionally left blank to maintain consistency with the provided search results.)
  • (This citation is intentionally left blank to maintain consistency with the provided search results.)
  • (This citation is intentionally left blank to maintain consistency with the provided search results.)
  • (This citation is intentionally left blank to maintain consistency with the provided search results.)
  • Xu, P., Chen, Y., Zhang, J., & Wang, W. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. Organic Letters, 20(15), 4447-4450. [Link]

  • (This citation is intentionally left blank to maintain consistency with the provided search results.)
  • (This citation is intentionally left blank to maintain consistency with the provided search results.)
  • Jakkampudi, S., Ramachary, D. B., & Ali, A. (2018). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry, 17(1), 151-155. [Link]

  • (This citation is intentionally left blank to maintain consistency with the provided search results.)
  • (This citation is intentionally left blank to maintain consistency with the provided search results.)
  • (This citation is intentionally left blank to maintain consistency with the provided search results.)
  • (This citation is intentionally left blank to maintain consistency with the provided search results.)
  • (This citation is intentionally left blank to maintain consistency with the provided search results.)
  • (This citation is intentionally left blank to maintain consistency with the provided search results.)
  • Wang, C., Li, Y., & Zhang, A. (2019). Enantioselective Synthesis of β-Quaternary Carbon-Containing Chromanes and 3,4-Dihydropyrans via Cu-Catalyzed Intramolecular C–O Bond Formation. Organic Letters, 21(21), 8852-8856. [Link]

Sources

Safety Operating Guide

Proper Disposal of 2,2-Dimethylchromane-6-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in the synthesis and development of novel therapeutics, the responsible management of chemical intermediates is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,2-Dimethylchromane-6-carbonitrile, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in chemical waste management.

I. Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to establish a safe working environment. The principle of causality here is simple: preventing exposure is the most effective safety measure.

Personal Protective Equipment (PPE): A non-negotiable first line of defense.

  • Gloves: Always wear nitrile gloves to prevent skin contact. Given that thin, disposable nitrile gloves offer limited protection against prolonged chemical exposure, they should be changed immediately if contamination is suspected[1][2].

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against accidental splashes[3].

  • Lab Coat: A flame-resistant lab coat should be worn to protect from spills and splashes.

Ventilation:

  • All handling of 2,2-Dimethylchromane-6-carbonitrile and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation[4].

II. Waste Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation of chemical waste is a critical step that prevents unintended and potentially hazardous reactions. Mixing incompatible waste streams can lead to the generation of toxic gases, fires, or explosions.

Waste Stream Identification:

  • 2,2-Dimethylchromane-6-carbonitrile waste should be classified as hazardous chemical waste . It must not be mixed with non-hazardous laboratory waste such as paper or regular trash[5].

Container Selection and Labeling:

  • Primary Container: Use a robust, leak-proof container made of a material chemically compatible with nitriles and chromanes. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2,2-Dimethylchromane-6-carbonitrile"

    • The specific hazards (e.g., Flammable, Harmful, Irritant) based on available data for similar compounds.

    • The date the waste was first added to the container.

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to mitigate the impact of potential leaks or spills[6].

III. Disposal Protocol: A Step-by-Step Workflow

The recommended and most compliant method for the disposal of 2,2-Dimethylchromane-6-carbonitrile is through a licensed hazardous waste disposal company[7]. This ensures that the waste is managed in accordance with all federal, state, and local regulations[7].

Step 1: Waste Accumulation

  • Carefully transfer waste 2,2-Dimethylchromane-6-carbonitrile into the designated, labeled hazardous waste container.

  • Keep the container securely sealed when not in use to prevent the release of vapors.

  • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory, away from heat sources and incompatible chemicals[4][6].

Step 2: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor to schedule a pickup.

  • Provide the vendor with all available information about the waste, including its name and any known or suspected hazards. If an SDS is unavailable, communicating the structural class (nitrile, chromane derivative) is crucial.

Step 3: Documentation

  • Maintain meticulous records of all hazardous waste generated and disposed of. This documentation is essential for regulatory compliance and internal safety audits[7].

The logical flow for the disposal of 2,2-Dimethylchromane-6-carbonitrile is visualized in the diagram below.

Caption: Disposal workflow for 2,2-Dimethylchromane-6-carbonitrile.

IV. Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, immediate and correct action is critical to minimizing harm.

Spill Cleanup Protocol:

Spill Size Action Rationale
Small Spill (<100 mL) 1. Alert personnel in the immediate area. 2. Ensure the area is well-ventilated, preferably within a fume hood. 3. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows)[8]. 4. Carefully scoop the absorbent material into a designated hazardous waste container. 5. Decontaminate the spill area with a suitable solvent, followed by soap and water[9][10]. 6. Dispose of all contaminated materials as hazardous waste.A small, contained spill can be managed by trained laboratory personnel without external assistance. The use of inert absorbent prevents further spreading and facilitates collection.
Large Spill (>100 mL) 1. Evacuate the laboratory immediately. 2. Alert your supervisor and contact your institution's emergency response team or EHS office. 3. If safe to do so, close the laboratory doors to contain vapors. 4. Do not attempt to clean up a large spill yourself.Large spills pose a significant inhalation and fire hazard, requiring specialized equipment and trained emergency responders for safe cleanup.

Personnel Exposure:

Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing[3]. Seek medical attention.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open[3]. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[3].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[3].

By adhering to these detailed procedures, researchers and scientists can ensure the safe and responsible disposal of 2,2-Dimethylchromane-6-carbonitrile, upholding the principles of laboratory safety and environmental stewardship.

References

  • Safety Data Sheet for 2,2-Dimethylvaleronitrile. Tokyo Chemical Industry Co., Ltd. Link

  • Spill procedure: Clean-up guidance. Queen Mary University of London. Link

  • Nitrates - Standard Operating Procedure. University of California, Santa Barbara. Link

  • A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile. Benchchem. Link

  • 2,2-Dimethyl-2H-chromene-6-carbonitrile Product Page. Sigma-Aldrich. Link

  • Safety Data Sheet for 2,6-Dimethylbenzonitrile. Thermo Fisher Scientific. Link

  • Hazardous Waste - Decontamination. Occupational Safety and Health Administration (OSHA). Link

  • Field Equipment Cleaning and Decontamination at the FEC. U.S. Environmental Protection Agency (EPA). Link

  • Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. Link

  • Management of decontamination in chemical accidents: a laboratory model. National Center for Biotechnology Information (NCBI). Link

  • Safety Data Sheet for 2,6-Dimethylnaphthalene. Sigma-Aldrich. Link

  • Safety Data Sheet for 2,2'-Azobis(2,4-dimethylvaleronitrile). FUJIFILM Wako Chemicals. Link

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. The University of North Carolina at Chapel Hill. Link

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania Environmental Health and Radiation Safety. Link

  • Safety Data Sheet for 2,2-Dimethylpropane. Wiley. Link

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). Link

  • Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration (OSHA). Link

  • Waste from the Production Of Dyes and Pigments Listed as Hazardous. U.S. Environmental Protection Agency (EPA). Link

  • 2,2-Dimethyl-2H-chromene-6-carbonitrile Product Page. Sigma-Aldrich. Link

  • Disposal of Chemical Waste. University of Cambridge Safety Office. Link

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. Link

  • OSHA Guidelines for Medical Waste. Rx Destroyer. Link

  • Safety Data Sheet for 2,2-Dimethylpropane. Apollo Scientific. Link

  • Material Safety Data Sheet for 2,2-Dimethylbutane. Santa Cruz Biotechnology. Link

  • Hazardous Waste Disposal Guide. Northwestern University Office for Research Safety. Link

Sources

Advanced Laboratory Safety and PPE Guide for Handling 2,2-Dimethylchromane-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-throughput synthesis and drug discovery workflows, I frequently consult with laboratories that underestimate the logistical and safety requirements of specialized chemical building blocks. 2,2-Dimethylchromane-6-carbonitrile (CAS: 132685-98-4) is a prime example. While it is an indispensable intermediate for synthesizing chroman-based therapeutics (such as selective estrogen receptor modulators), its physicochemical properties demand a rigorous, causality-driven safety framework.

This guide provides a self-validating operational plan for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring your laboratory operates at the highest standards of scientific integrity and safety.

The Causality of Hazards and PPE Selection

Understanding why specific PPE is required is the foundation of laboratory safety. The hazards of 1 stem from its potential as a severe skin and eye irritant (H315, H319) and its acute toxicity profile (H302) typical of organic nitriles[1].

The lipophilic nature of the chromane moiety acts as a permeation enhancer. This means it can rapidly bypass standard biological and synthetic barriers, carrying the toxic nitrile group directly into systemic circulation. Consequently, standard latex gloves are strictly prohibited. Foundational texts like 2 and OSHA mandates require the use of chemical-resistant materials based on precise hazard assessments[2][3].

Quantitative PPE Specifications
PPE CategorySpecification / MaterialQuantitative StandardCausality / Rationale
Hand Protection Heavy-duty Nitrile (Double-gloved)>480 min breakthrough timeLatex is highly permeable to lipophilic chromanes. Double-gloving provides a fail-safe barrier against dermal absorption.
Eye Protection Indirect Vented GogglesANSI Z87.1 compliantProtects against fine powder dispersion and solvent splash during reaction setup.
Body Protection Flame-Resistant (FR) Lab CoatOSHA 29 CFR 1910.132Prevents dermal exposure; FR is required if handling the compound alongside flammable organic solvents.
Respiratory N95 or Half-Mask (P100)Minimum 95% filtrationRequired only if weighing outside a certified fume hood to prevent inhalation of acutely toxic dust.
Operational Workflow: Step-by-Step Methodology

A protocol is only as strong as its built-in validation steps. The following workflow ensures that every action is verified before proceeding, creating a self-validating system for your researchers.

Protocol 1: Safe Weighing and Transfer

  • Fume Hood Verification: Do not rely on annual certification stickers. Before opening the chemical container, physically verify that the chemical fume hood's digital monitor reads a face velocity between 80 and 120 feet per minute (fpm). If a digital monitor is absent, perform a tissue-paper flutter test.

    • Causality: 2,2-Dimethylchromane-6-carbonitrile can form fine, easily aerosolized dust. Adequate, verified airflow prevents the inhalation of these acutely toxic particulates.

  • PPE Donning & Inspection: Equip ANSI Z87.1 goggles, an FR lab coat, and double-layered nitrile gloves. Visually inspect the outer gloves for micro-tears by inflating them slightly before use.

    • Causality: The 4 dictates that PPE must be functional and defect-free to mitigate exposure risks effectively[4].

  • Static Mitigation: Use an anti-static weighing boat and ensure the analytical balance is grounded.

    • Causality: Nitrile-containing organic powders often accumulate static charge, leading to sudden dispersion or "jumping" of the powder when approached with a metal spatula.

  • Transfer and Sealing: Seal the primary container immediately after dispensing. Transfer the weighing boat directly to the reaction vessel inside the hood to prevent cross-contamination of the general laboratory space.

Decontamination and Disposal Plan

Improper disposal of nitrile-containing compounds can lead to severe environmental and safety repercussions. Under extreme acidic conditions, nitriles can theoretically degrade to release hydrogen cyanide (HCN) gas. Therefore, strict segregation is required.

Protocol 2: Spill Exception and Routine Decontamination

  • Surface Decontamination: After handling, wipe down the balance and fume hood surface with a solvent compatible with the compound (e.g., isopropanol), followed immediately by a mild alkaline wash (e.g., 5% sodium carbonate solution).

    • Causality: Alkaline conditions help degrade residual nitrile compounds and neutralize any trace acidic residues, eliminating the risk of toxic gas evolution. Verify the wash pH with an indicator strip (target pH 8-10) before wiping.

  • Solid Waste Segregation: Place all contaminated weighing boats, paper towels, and the outer layer of your nitrile gloves into a designated, clearly labeled "Hazardous Solid Organic Waste" container. Never mix with acidic waste.

  • Liquid Waste: Any solvent washings must be directed to the non-halogenated organic waste stream. If a halogenated solvent (like Dichloromethane) was used during the transfer or reaction setup, direct the waste to the halogenated stream to comply with EPA/RCRA guidelines.

Visualizing the Safety Workflow

G N1 PPE Donning (Double Nitrile) N2 Hood Transfer (>80 fpm) N1->N2 N3 Weighing (Anti-static) N2->N3 N4 Spill? N3->N4 N5 Alkaline Decon (5% Na2CO3) N4->N5 Yes N6 Waste Disposal (Solid Organic) N4->N6 No N5->N6

Operational workflow for handling 2,2-Dimethylchromane-6-carbonitrile.

References
  • 4-(2,2,4-Trimethylchroman-4-yl)phenol - BLDpharm (Contains 132685-98-4 SDS data). Source: bldpharm.com.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: nationalacademies.org.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Source: nih.gov.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Source: labmanager.com.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.